molecular formula C7H15NO B1592641 (4-Methylpiperidin-4-yl)methanol CAS No. 297172-16-8

(4-Methylpiperidin-4-yl)methanol

Cat. No.: B1592641
CAS No.: 297172-16-8
M. Wt: 129.2 g/mol
InChI Key: XZYORTYWJFJBDE-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)methanol, registered under CAS Registry Number 297172-16-8 , is a solid organic compound featuring a piperidine ring core that is substituted at the 4-position with both a methyl group and a hydroxymethyl group . This structure, with the molecular formula C 7 H 15 NO, gives it a molecular weight of 129.20 g/mol . Its amphiphilic nature, combining a heterocyclic amine with a polar alcohol functional group, makes it a valuable building block in synthetic organic chemistry and medicinal chemistry research. As a versatile chemical intermediate, this compound serves as a key precursor in the synthesis of more complex molecules. Its primary value lies in its potential to be incorporated into pharmaceutical candidates, particularly those targeting the central nervous system, where the piperidine scaffold is a common pharmacophore. Researchers may utilize the secondary amine for forming amide bonds or creating salts, while the primary alcohol can be oxidized or utilized in ether and ester synthesis . This bifunctionality allows for diverse structural modifications, facilitating the exploration of structure-activity relationships in drug discovery programs. The compound has a calculated density of approximately 0.926 g/cm³ at 20°C and is freely soluble in water, with a solubility of about 406 g/L at 25°C . For safe handling and storage, it is recommended to keep the compound in a dark place under an inert atmosphere and at a cool temperature of 2-8°C . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO/c1-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYORTYWJFJBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626367
Record name (4-Methylpiperidin-4-yl)methanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297172-16-8
Record name (4-Methylpiperidin-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpiperidin-4-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpiperidin-4-yl)methanol: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpiperidin-4-yl)methanol, a disubstituted piperidine derivative, represents a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, frequently incorporated into a wide array of central nervous system (CNS) agents, analgesics, and other therapeutics due to its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1] The specific substitution pattern of a methyl group and a hydroxymethyl group at the 4-position of the piperidine ring offers a unique combination of steric and electronic features, making it an attractive moiety for fine-tuning the pharmacological profile of lead compounds.

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, designed to serve as a key resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Chemical Structure and Nomenclature

The core of this compound is a saturated six-membered heterocycle containing a nitrogen atom. At the C4 position, the ring is substituted with both a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). This quaternary carbon center introduces a degree of conformational rigidity.

  • IUPAC Name: this compound[2]

  • CAS Number: 297172-16-8[2]

  • Molecular Formula: C₇H₁₅NO[2]

  • Canonical SMILES: CC1(CCNCC1)CO[2]

  • InChI Key: XZYORTYWJFJBDE-UHFFFAOYSA-N[2]

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueReference
Molecular Weight 129.20 g/mol [2]
Appearance White to off-white solid (predicted)
Boiling Point 200.8 ± 13.0 °C at 760 mmHg[3]
Density 0.926 ± 0.06 g/cm³[3]
Flash Point 76.7 ± 10.5 °C[3]
XLogP3 0.3[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 32.3 Ų[2]

Solubility Profile: Based on its structure, this compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO, owing to the presence of the polar amine and hydroxyl groups capable of hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.

Synthesis Methodology

A robust and common method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, namely ethyl 4-methylpiperidine-4-carboxylate. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

The overall synthetic workflow can be visualized as follows:

G start Ethyl 4-methylpiperidine-4-carboxylate reagent LiAlH₄ in THF start->reagent Reduction product This compound reagent->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Ethyl 4-methylpiperidine-4-carboxylate

This protocol is an adapted procedure based on the well-established reduction of similar piperidine esters with lithium aluminum hydride.[4]

Materials:

  • Ethyl 4-methylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve ethyl 4-methylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and sequentially, add dropwise:

    • Water (x mL, where x is the mass of LiAlH₄ in grams used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

    • Caution: This quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.

  • Workup: Stir the resulting granular precipitate at room temperature for 1 hour. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to afford the pure compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxymethyl-4-methylpiperidine scaffold is a valuable pharmacophore in the design of various therapeutic agents. The presence of the primary alcohol provides a handle for further functionalization, such as ether or ester formation, allowing for the exploration of structure-activity relationships (SAR). The methyl group at the same position can provide beneficial steric interactions within a binding pocket and may also block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

While specific, publicly disclosed drug candidates containing the exact this compound fragment are not extensively documented in readily available literature, the broader class of 4-substituted piperidines is prevalent in numerous approved drugs and clinical candidates.[1] For instance, derivatives of 4-hydroxymethylpiperidine are utilized in the development of agents targeting CNS disorders, pain, and inflammation. The structural motif is often employed to modulate properties such as solubility, lipophilicity, and metabolic stability.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

The hydrochloride salt of this compound is also available and may present different physical properties and handling requirements.[5]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including a quaternary center and a functionalizable hydroxyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. The synthetic route via reduction of the corresponding ethyl ester is a reliable and scalable method for its preparation. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers looking to incorporate this promising moiety into their drug design and development programs.

References

  • PubChem. This compound.
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  • PubChem. (4-Fluoropiperidin-4-YL)methanol.
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  • PubChem. 1-Methyl-4-piperidinemethanol.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Methylpiperidine in Modern Chemical Industries. [Link]
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A Guide to the Spectroscopic Characterization of (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Methylpiperidin-4-yl)methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a bifunctional molecule featuring a secondary amine and a primary alcohol, it serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The rigid, saturated heterocyclic core of the piperidine ring is a common scaffold in many approved drugs, influencing properties such as solubility, basicity, and receptor binding.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework and confirm the connectivity of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the piperidine ring protons are diastereotopic, meaning the axial and equatorial protons on the same carbon are chemically non-equivalent, leading to more complex splitting patterns.

Rationale for Experimental Choices: The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) at a high field (e.g., 400 or 500 MHz) to achieve optimal signal dispersion. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Label (Fig. 1)Predicted δ (ppm)MultiplicityIntegrationAssignment
Hₐ~ 3.05d (br)2HAxial Protons, C2/C6
Hₑ~ 2.65dt2HEquatorial Protons, C2/C6
Hₐ'~ 1.60d (br)2HAxial Protons, C3/C5
Hₑ'~ 1.40ddd2HEquatorial Protons, C3/C5
H₇3.45s2H-CH₂ OH
H₈1.00s3H-CH₃
H₉Variable (~1.5-2.5)s (br)2HNH , OH

Interpretation:

  • Piperidine Ring Protons (Hₐ, Hₑ, Hₐ', Hₑ'): The protons on the piperidine ring are split into four distinct signals due to the chair conformation. The axial protons (Hₐ, Hₐ') are typically shielded (upfield) compared to their equatorial counterparts but can be influenced by other factors. The protons on C2 and C6 (Hₐ, Hₑ), being adjacent to the nitrogen, are the most deshielded of the ring protons.[3][4] The signals are expected to be broad due to conformational exchange and nitrogen quadrupolar effects.

  • Hydroxymethyl Protons (H₇): The two protons of the -CH₂OH group are equivalent and attached to a quaternary carbon, thus appearing as a sharp singlet around 3.45 ppm.

  • Methyl Protons (H₈): The three protons of the methyl group are also attached to the quaternary carbon and will appear as a singlet, shielded at approximately 1.00 ppm.

  • Exchangeable Protons (H₉): The N-H and O-H protons are exchangeable and often appear as a single broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Label (Fig. 1)Predicted δ (ppm)Assignment
C2 / C6~ 46.5Piperidine -CH₂- adjacent to N
C3 / C5~ 35.0Piperidine -CH₂-
C4~ 38.0Quaternary Carbon
C7~ 70.0-C H₂OH
C8~ 22.5-C H₃

Interpretation:

  • C2/C6: These carbons are adjacent to the nitrogen atom, causing a downfield shift to around 46.5 ppm.[5]

  • C3/C5: These methylene carbons are further from the nitrogen and are expected around 35.0 ppm.

  • C4: The quaternary carbon, substituted with both the methyl and hydroxymethyl groups, is predicted to be around 38.0 ppm.

  • C7: The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, resulting in a significant downfield shift to approximately 70.0 ppm.[6]

  • C8: The methyl carbon is the most shielded, appearing furthest upfield at about 22.5 ppm.

Caption: Figure 1: Structure of this compound with atom numbering for NMR assignments.

Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of TMS (0.03% v/v) as an internal reference.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations (stretching, bending).

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal sample preparation.[7] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Broad, StrongO-H StretchAlcohol
~ 3300Sharp, MediumN-H StretchSecondary Amine
2950 - 2850StrongC-H StretchAlkyl (CH₃, CH₂)
1470 - 1440MediumC-H BendMethylene (Scissoring)
~ 1375MediumC-H BendMethyl (Symmetric)
1150 - 1050StrongC-O StretchPrimary Alcohol
~ 1100MediumC-N StretchAliphatic Amine

Interpretation: The IR spectrum is expected to be dominated by a very broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.[8] Overlapping this, a sharper, less intense peak around 3300 cm⁻¹ for the N-H stretch of the secondary amine should be visible.[9] The region between 2950 and 2850 cm⁻¹ will show strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and piperidine ring methylene groups. The fingerprint region (<1500 cm⁻¹) will contain a strong C-O stretching band and various C-H bending and C-N stretching vibrations, confirming the core structure.

Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines and alcohols. It typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

Table 4: Predicted Key Ions in the ESI Mass Spectrum of this compound

m/z (mass-to-charge)Proposed IonNotes
130.12[M+H]⁺Protonated molecular ion (C₇H₁₆NO⁺)
112.11[M+H - H₂O]⁺Loss of water from the protonated molecule
98.11[M+H - CH₂OH]⁺Loss of the hydroxymethyl radical (α-cleavage)
84.08[C₅H₁₀N]⁺Base peak; α-cleavage with loss of C₂H₅O radical

Interpretation: The molecular formula C₇H₁₅NO gives a molecular weight of 129.20 g/mol . In positive ion ESI-MS, the most prominent peak in the high-mass region will be the protonated molecule [M+H]⁺ at m/z 130.12.

The fragmentation of cyclic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[10][11] For this compound, this leads to the opening of the piperidine ring. The most likely fragmentation pathway involves cleavage of the C4-C5 bond, followed by the loss of the C4 substituents, leading to a stable iminium ion. The fragment at m/z 84.08 is predicted to be the base peak, resulting from a characteristic ring-opening fragmentation.

MS_Fragmentation Mol Parent Molecule This compound MW = 129.20 M_H [M+H]⁺ m/z = 130.12 Mol->M_H ESI Ionization (+H⁺) Loss_H2O [M+H - H₂O]⁺ m/z = 112.11 M_H->Loss_H2O -H₂O Base_Peak Base Peak [C₅H₁₀N]⁺ m/z = 84.08 M_H->Base_Peak α-Cleavage Ring Opening

Caption: Figure 2: Proposed ESI-MS ionization and fragmentation workflow for this compound.

Protocol: Acquiring an ESI Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Operate in positive ion mode.

    • Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C) to achieve stable ionization.

    • Acquire a full scan spectrum over a relevant mass range (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 130.12) in the first mass analyzer and scanning for its fragments in the second after collision-induced dissociation (CID).

References

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Discovery and history of piperidine-based compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Piperidine-Based Compounds in Research

Authored by a Senior Application Scientist

Foreword: The Ubiquity and Significance of a Privileged Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in the landscape of modern drug discovery.[1][2] Its prevalence is not a matter of chance but a testament to its remarkable physicochemical properties, which bestow upon molecules favorable metabolic stability, high bioavailability, and the conformational flexibility required for precise interaction with complex biological targets.[2] This guide provides an in-depth exploration of the piperidine scaffold, tracing its journey from natural origins to its current status as a cornerstone of pharmaceutical research and development. We will delve into its historical discovery, the evolution of its synthesis, its role in seminal drug classes, and the modern experimental workflows used to characterize and evaluate new piperidine-based entities.

Part 1: From Pepper to Pharmacology - A Historical Overview

The story of piperidine is intrinsically linked to the study of natural products. Its journey from a component of a common spice to a key element in life-saving medicines is a compelling narrative of chemical discovery.

The Genesis in Natural Alkaloids

Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson, who obtained it by treating piperine with nitric acid.[3] Piperine is the alkaloid responsible for the pungent taste of black pepper (Piper nigrum), from which the heterocycle derives its name.[3] This discovery opened the door to recognizing the piperidine motif in a vast array of natural alkaloids, many with potent physiological effects.[3][4]

These natural compounds demonstrated the profound biological activity of the piperidine scaffold long before medicinal chemists began to harness it.

  • Coniine: The toxic alkaloid from poison hemlock (Conium maculatum), infamous for its role in the death of Socrates, was one of the first alkaloids to be synthesized, marking a milestone in organic chemistry.

  • Atropine: Found in plants like deadly nightshade (Atropa belladonna), this tropane alkaloid containing a fused piperidine ring is used clinically for various purposes, including treating bradycardia.[5]

  • Morphine: The potent analgesic from the opium poppy (Papaver somniferum) features a complex polycyclic structure where a piperidine ring is central to its opioid receptor activity.[5][6]

  • Lobeline: Isolated from Indian tobacco (Lobelia inflata), this compound has been investigated for various therapeutic applications, including smoking cessation.[3][4]

The biosynthesis of many of these alkaloids often involves the amino acid L-lysine, which provides the five-carbon and one-nitrogen backbone necessary for the ring's formation.[4] Nature's use of this building block provides a fascinating blueprint for synthetic strategies.

G cluster_0 Key Historical Milestones 1850 1850 1852 1852 1850->1852 Independent Discovery Discovery Piperidine first isolated by Thomas Anderson from piperine. 1850->Discovery 1886 1886 1852->1886 Early Studies Naming Auguste Cahours independently isolates and names piperidine. 1852->Naming Mid-20th Century Mid-20th Century 1886->Mid-20th Century Rise of Medicinal Chemistry Synthesis Albert Ladenburg achieves the first synthesis of a piperidine (coniine). 1886->Synthesis Late 20th Century Late 20th Century Mid-20th Century->Late 20th Century Blockbuster Drugs Pharma Emergence of major drug classes: Antipsychotics (Haloperidol) Analgesics (Fentanyl) Mid-20th Century->Pharma Modern Era Development of key drugs like Donepezil (Alzheimer's) and Loratadine (Antihistamine). Late 20th Century->Modern Era

Caption: A timeline of key events in the history of piperidine.

The Dawn of Synthesis: From Pyridine to Piperidine

The industrial production of piperidine relies on the hydrogenation of pyridine, a readily available feedstock.[3] This process, typically conducted over a metal catalyst like molybdenum disulfide, nickel, or ruthenium, is a cornerstone of heterocyclic chemistry.[1][3][7]

C₅H₅N + 3 H₂ → C₅H₁₀NH

The ability to synthetically access the piperidine core was a critical turning point. It liberated research from reliance on natural sources and enabled the systematic modification of the scaffold to optimize therapeutic properties—the very essence of medicinal chemistry.

Part 2: The Piperidine Scaffold in Modern Drug Design

The piperidine motif is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[1][5][8] Its utility stems from a combination of desirable properties that enhance a molecule's "drug-likeness."[2]

Causality Behind the "Privileged" Status:

  • Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine chair conformation allow substituents to be projected into three-dimensional space, enabling more specific and complex interactions with protein binding pockets.[2]

  • Physicochemical Modulation: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often protonated at physiological pH.[3] This positive charge can be crucial for receptor binding and can be tuned to modulate properties like solubility and lipophilicity.

  • Pharmacokinetic Benefits: The piperidine ring generally imparts good metabolic stability and can improve a drug's ability to cross biological membranes, including the blood-brain barrier, making it invaluable for CNS-targeting drugs.[2][9]

The following table summarizes a selection of major drug classes that feature the piperidine scaffold, illustrating its versatility.

Therapeutic ClassExemplar Drug(s)Key Structural Contribution of Piperidine
Antipsychotics Haloperidol, RisperidoneThe piperidine ring is crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors.
Opioid Analgesics Fentanyl, Pethidine (Meperidine)The scaffold mimics the core of morphine, enabling potent interaction with opioid receptors in the CNS.
Antihistamines Loratadine, FexofenadineThe piperidine group is a common feature in second-generation antihistamines, contributing to their efficacy and reduced sedative effects.
Alzheimer's Disease Donepezil, MethylphenidateIn Donepezil, the piperidine moiety is a key part of the pharmacophore that inhibits acetylcholinesterase.[5][10]
Oncology Raloxifene, TamoxifenUsed in hormone-sensitive cancers, the piperidine ring often serves as a linker or side chain that modulates estrogen receptor binding.[11]
Antivirals Rimantadine derivativesThe rigid piperidine structure can fit into lipophilic pockets in viral receptors, such as the M2 proton channel in influenza.[12]

Part 3: The Synthetic Chemist's Toolkit - Constructing the Piperidine Core

The development of fast and cost-effective methods for synthesizing substituted piperidines is a major focus of modern organic chemistry.[13] Strategies have evolved from classical reductions to highly sophisticated, stereoselective transformations.

G cluster_main Major Synthetic Routes to Piperidines cluster_routes cluster_details Start Acyclic Precursors / Pyridines Route1 Hydrogenation / Reduction of Pyridines Start->Route1 Route2 Intramolecular Cyclization Start->Route2 Route3 Multi-Component Reactions (MCRs) Start->Route3 Piperidine Substituted Piperidine Core Route4 Modern C-H Functionalization Piperidine->Route4 Late-Stage Modification Route1->Piperidine Classic, Industrial Detail1 Catalytic (Pd, Pt, Ru, Rh) Modified Birch Reduction Route2->Piperidine High Complexity Detail2 Reductive Amination Aza-Michael Reaction Radical Cyclization Route3->Piperidine High Efficiency Detail3 e.g., Mannich-type reactions Builds complexity quickly Detail4 Biocatalytic Oxidation + Cross-Coupling

Caption: Key synthetic strategies for accessing the piperidine ring system.

Classical Method: Catalytic Hydrogenation of Pyridines

This remains the most common and industrially scalable method.[13] The choice of catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium) and reaction conditions allows for control over stereoselectivity, which is critical when creating chiral centers on the ring.[14]

Experimental Protocol: Synthesis of 4-Phenylpiperidine via Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the reduction of a pyridine derivative.

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.

Materials:

  • 4-phenylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.02 eq)

  • Ethanol (EtOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Standard glassware for reaction workup and purification

Procedure:

  • Vessel Preparation: Ensure the Parr hydrogenator vessel is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In the vessel, dissolve 4-phenylpyridine (e.g., 5.0 g) in anhydrous ethanol (100 mL).

  • Catalyst Addition: Carefully add PtO₂ (e.g., 150 mg) to the solution. Causality Note: PtO₂ is a pre-catalyst that is reduced in situ to active platinum black. It is preferred for its reliability and activity under mild conditions.

  • Hydrogenation: Seal the Parr vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Begin vigorous stirring and heat the reaction to 40-50 °C. The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 12-24 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Trustworthiness Note: Complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by distillation or by converting it to its hydrochloride salt. To form the salt, dissolve the crude oil in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Modern Synthetic Advances

While hydrogenation is a workhorse, modern research demands more intricate substitution patterns. Recent years have seen an explosion of innovative methods:

  • Intramolecular Cyclizations: These methods build the ring from an open-chain precursor. Techniques like reductive amination, aza-Michael reactions, and radical-mediated cyclizations are powerful tools for creating complex, polysubstituted piperidines.[13]

  • Biocatalysis and C-H Functionalization: A groundbreaking recent approach combines the precision of enzymes with modern catalysis. An enzyme can perform a selective C-H oxidation on a simple piperidine to install a hydroxyl group. This new functional handle can then be used in cross-coupling reactions to build complex molecules in just a few steps, a process that previously required many more.[15] This modular strategy dramatically accelerates the synthesis of high-value piperidines.[15]

Part 4: Characterization and Biological Evaluation

Synthesizing a novel piperidine derivative is only the beginning. A rigorous process of structural confirmation and biological testing is required to validate its identity and potential as a therapeutic agent.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

Protocol: Standard Spectroscopic Analysis of a Piperidine Derivative

Objective: To confirm the structure and purity of a synthesized piperidine compound (e.g., N-benzyl-4-phenylpiperidine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a trace of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[16]

    • ¹H NMR: Acquire a spectrum on a 400 MHz or higher spectrometer. Expect to see distinct signals for the aromatic protons (benzyl and phenyl groups, ~7.2-7.4 ppm), the benzylic CH₂ protons (~3.5 ppm), and the aliphatic protons on the piperidine ring. The piperidine signals will be complex multiplets in the range of ~1.5-3.0 ppm, reflecting their axial and equatorial positions.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Expect to see signals for all unique carbon atoms. The aromatic carbons will appear between ~120-145 ppm, the benzylic carbon around 60-65 ppm, and the piperidine ring carbons in the aliphatic region of ~25-55 ppm.

    • Self-Validation: The integration of proton signals should match the number of protons in each environment. 2D NMR techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.

  • Mass Spectrometry (MS):

    • Method: Use a technique like electrospray ionization (ESI) or electron ionization (EI). ESI is a soft ionization technique that will likely show the protonated molecular ion [M+H]⁺.[17]

    • Expected Result: For N-benzyl-4-phenylpiperidine (C₁₈H₂₁N, M.W. 251.37), the ESI-MS spectrum should show a prominent peak at m/z 252.38. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Infrared (IR) Spectroscopy:

    • Method: Analyze a thin film of the sample or a KBr pellet.

    • Expected Result: The spectrum will show C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic ring (~2800-3000 cm⁻¹). Key C=C stretching bands for the aromatic rings will appear around 1450-1600 cm⁻¹. The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms N-substitution.

TechniqueExpected Data for N-benzyl-4-phenylpiperidinePurpose
¹H NMR δ 7.2-7.4 (m, 10H), 3.5 (s, 2H), 1.6-3.0 (m, 9H)Confirms proton environments and connectivity.
¹³C NMR δ 125-145 (aromatic C's), 63 (benzyl CH₂), 28-54 (piperidine C's)Confirms the carbon skeleton.
MS (ESI) [M+H]⁺ at m/z 252.38Confirms molecular weight and formula (with HRMS).
IR ~2800-3100 cm⁻¹ (C-H stretch), ~1450-1600 cm⁻¹ (C=C stretch)Confirms functional groups and absence of N-H.
Biological Evaluation Workflow

Once a compound is synthesized and characterized, its biological activity must be assessed. The specific assays depend on the therapeutic target. For an anticancer agent, a typical workflow involves evaluating its effect on cancer cell viability and elucidating its mechanism of action.

G cluster_workflow General Workflow for Biological Evaluation of a Piperidine-Based Anticancer Candidate start Synthesized & Characterized Piperidine Compound invitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->invitro ic50 Determine IC50 Value (Concentration for 50% inhibition) invitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism If potent (low IC50) pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) mechanism->pathway apoptosis Apoptosis Assay (e.g., Flow Cytometry) mechanism->apoptosis invivo In Vivo Animal Model (e.g., Xenograft in mice) mechanism->invivo If mechanism is promising end Lead Candidate for Further Development invivo->end

Caption: A typical workflow for assessing the anticancer potential of a novel compound.[18]

Mechanism of Action: Targeting Signaling Pathways

Many piperidine-based anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt pathway.[18][19]

G cluster_pathway Simplified PI3K/Akt Signaling Pathway in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Piperidine-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical piperidine-based drug.[19]

Conclusion

From its humble origins in the pepper plant, the piperidine scaffold has become an indispensable tool in the hands of medicinal chemists. Its journey through history reflects the broader evolution of organic synthesis and drug discovery. The inherent structural and physicochemical advantages of the piperidine ring have secured its place in a remarkable number of approved drugs, and it continues to be a focal point of innovation. As synthetic methodologies become more powerful and our understanding of biological targets deepens, the legacy of this simple heterocycle is set to expand, promising new generations of therapeutics for the most challenging of diseases.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Orazzhanov, B., et al. (2023).
  • Wikipedia. (n.d.). Piperidine. Wikipedia, the free encyclopedia. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Orazzhanov, B., et al. (2023).
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025).
  • PIPERIDINE. (n.d.).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.92 piperidine/full]([Link] piperidine/full)
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
  • Piperidine nucleus in the field of drug discovery. (2020).
  • Martínez-Martínez, A. J., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. [Link]
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Classes of Piperidine-Based Drugs. (n.d.).
  • El-Shazly, M., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Toxins. [Link]
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
  • El-Shazly, M., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]
  • Piperidine-based drug discovery. (n.d.).
  • Piperidine-based drug discovery. (2017). University of Arizona. [Link]
  • Piperidine Synthesis. (2025).

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Foreword: The Strategic Value of Substituted Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methylpiperidin-4-yl)methanol for Advanced Research

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility, basic nitrogen atom which is typically protonated at physiological pH, and its capacity for extensive and stereochemically defined substitution make it an invaluable building block. Within this class, this compound represents a particularly strategic asset. The quaternary substitution at the 4-position introduces a controlled steric hindrance and removes the potential for epimerization, while the primary alcohol provides a versatile handle for further chemical elaboration. This guide, intended for researchers and drug development professionals, offers a deep dive into the essential physicochemical properties, synthesis, characterization, and safe handling of this compound, providing a foundation for its effective application in the laboratory.

Core Physicochemical & Structural Properties

This compound is a bifunctional organic compound featuring a secondary amine within a piperidine ring and a primary alcohol. This unique combination of functional groups dictates its physical properties, solubility, and reactivity.

Structural Identity

The foundational step in understanding any chemical entity is a precise definition of its structure.

Caption: 2D Structure of this compound.

Key Physicochemical Data

A summary of the critical physical and computed properties of this compound is presented below. These values are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1][2]
CAS Number 297172-16-8[1][3]
IUPAC Name This compound[1]
Boiling Point 200.8 ± 13.0 °C at 760 mmHg[2]
Density 0.926 ± 0.06 g/cm³[2]
Flash Point 76.7 ± 10.5 °C[2]
XLogP3-AA (LogP) 0.3[1]
Hydrogen Bond Donors 2 (from NH and OH)[1]
Hydrogen Bond Acceptors 2 (from N and O)[1]
Rotatable Bond Count 1[1]

The low LogP value suggests good aqueous solubility, a desirable trait for many biological applications. The presence of both hydrogen bond donor and acceptor sites indicates that the molecule will readily participate in hydrogen bonding, influencing its melting point, boiling point, and interactions with biological targets.

Synthesis and Reactivity Insights

While multiple proprietary methods for the synthesis of this compound exist, a common and reliable laboratory-scale approach involves the reduction of a corresponding ester. Understanding this pathway provides insight into potential impurities and scale-up considerations.

Exemplary Synthetic Protocol: Reduction of Ethyl 4-Methylpiperidine-4-carboxylate

This protocol is adapted from a general procedure for the reduction of piperidine esters and serves as a robust starting point for laboratory synthesis.[4] The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is critical; its high reactivity ensures the complete reduction of the ester to the primary alcohol.

synthesis_workflow start Start: Ethyl 4-methylpiperidine-4-carboxylate in anhydrous THF add_lah Suspend LiAlH₄ in anhydrous THF Cool to 0 °C slow_add Slowly add ester solution to LiAlH₄ suspension at 0 °C add_lah->slow_add 1. Reagent Prep warm_rt Allow reaction to warm to room temperature Stir overnight slow_add->warm_rt 2. Reaction quench Cool to 0 °C Carefully quench with H₂O/THF mixture warm_rt->quench 3. Workup Start base_add Add 15% aq. NaOH solution Stir for 30 min quench->base_add 4. Quench filter Filter to remove aluminum salts base_add->filter 5. Precipitation concentrate Concentrate filtrate under reduced pressure filter->concentrate 6. Isolation end_product Product: this compound concentrate->end_product 7. Final Product characterization_flow sample Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy sample->nmr Identity ms Mass Spectrometry (GC-MS or LC-MS) sample->ms Molecular Weight ir FT-IR Spectroscopy sample->ir Functional Groups purity_check Purity Assessment (HPLC or GC) sample->purity_check Purity data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis purity_check->data_analysis

Sources

The Emerging Therapeutic Potential of (4-Methylpiperidin-4-yl)methanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence underscores its utility as a privileged structure in drug design. Within this broad class, derivatives of (4-Methylpiperidin-4-yl)methanol are gaining attention as a versatile core for developing novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, potential biological activities, and evaluation methodologies for these compounds. We will delve into their established roles as potent analgesics and their potential in CNS disorders, infectious diseases, and oncology, offering a strategic framework for researchers and drug development professionals.[1][3][4][5][6]

The this compound Core: Structure and Synthetic Plasticity

The foundational structure, this compound, offers a unique combination of a rigid cyclic backbone and reactive functional groups, making it an ideal starting point for chemical elaboration.

1.1. Core Structure and Derivatization Points

The molecule's power lies in its two primary sites for chemical modification: the secondary amine of the piperidine ring (N1) and the primary hydroxyl group of the methanol moiety (C4-methanol). These sites allow for the introduction of diverse chemical functionalities to modulate pharmacokinetic and pharmacodynamic properties.

Caption: Core structure and key derivatization points.

1.2. General Synthetic Strategies

The synthesis of derivatives typically begins with commercially available piperidine precursors, such as 4-piperidinecarboxylic acid or its ethyl ester.[7][8] A common and efficient route involves the reduction of the ester functionality to the primary alcohol using a reducing agent like Lithium aluminum hydride (LiAlH₄).[7] Subsequent modifications can be performed as follows:

  • N-Alkylation/Acylation: The secondary amine of the piperidine ring can be readily functionalized via nucleophilic substitution or acylation reactions to introduce a wide variety of substituents.[9] This is a critical step for modulating receptor affinity and selectivity.

  • O-Substitution: The primary alcohol can be converted into esters or ethers to alter polarity, solubility, and metabolic stability.

Landscape of Biological Activities

Derivatives based on the 4-substituted piperidine scaffold have demonstrated a remarkable breadth of pharmacological effects.

2.1. Analgesic and Central Nervous System (CNS) Activity

The most extensively documented activity of 4,4-disubstituted piperidines is potent analgesia.[3] Many of these compounds function as narcotic agonists, exhibiting strong affinity for opioid receptors, particularly the µ-opioid receptor.[3][10]

  • Mechanism of Action: These derivatives often mimic the action of endogenous opioids. Binding to µ-opioid receptors in the central and peripheral nervous system leads to the inhibition of nociceptive signal transmission, resulting in profound pain relief. Molecular docking studies have shown that these compounds fit well within the binding pocket of the µ-opioid receptor, interacting with key residues.[10]

  • Structure-Activity Relationship (SAR): Analgesic potency is highly sensitive to the nature of the substituents. For instance, the introduction of specific N-(arylethyl) groups can dramatically increase potency, with some analogs of fentanyl being extremely powerful narcotic agonists.[4] In addition to analgesia, certain derivatives also exhibit anesthetic properties.[4]

  • Broader CNS Targets: The versatility of the piperidine core extends to other CNS targets. Related scaffolds have been developed as potent inverse agonists for the 5-hydroxytryptamine (5-HT)2A receptor, showing potential as antipsychotic agents.[11] Furthermore, piperidine-based molecules have been investigated as inhibitors of the presynaptic choline transporter (CHT), a target relevant to cognitive and mood disorders.[12]

2.2. Antimicrobial and Antifungal Potential

Emerging evidence suggests that piperidine derivatives possess significant antimicrobial capabilities. This opens a promising avenue for developing new treatments against drug-resistant pathogens.

  • Antibacterial and Antifungal Effects: Various synthetic piperidine derivatives have shown notable zones of inhibition against a range of bacterial and fungal strains.[5][9] For example, N-alkylated diphenyl(piperidin-4-yl)methanol derivatives have demonstrated high efficacy against Proteus mirabilis, a common cause of urinary tract infections, and potent antifungal activity against species like Candida albicans and Aspergillus niger.[9]

  • SAR Insights: The antimicrobial activity is often influenced by the lipophilicity and electronic properties of the substituents. For example, derivatives containing a phenyl sulfonamide moiety have shown promising anti-inflammatory and antimicrobial results.[1]

2.3. Anticancer Activity

The piperidine ring is a key structural feature in numerous anticancer drugs.[1] This suggests that novel this compound derivatives could be developed as antiproliferative agents.

  • Cytotoxicity: Studies on related quinoline-piperidine hybrids have demonstrated significant growth inhibitory effects against various human cancer cell lines, including breast (T-47D, MCF-7), cervical (HeLa), and liver (HepG2) cancer cells.[6]

  • Potential Mechanisms: While mechanisms are diverse, they often involve the disruption of key cellular processes such as cell division or signaling pathways critical for cancer cell survival.

2.4. Other Investigated Activities

The pharmacological scope of piperidine derivatives continues to expand:

  • Anti-inflammatory Activity: Certain derivatives have shown inhibition rates ranging from 79.6% to 84.2% in anti-inflammatory assays.[1]

  • Pesticidal Activity: Novel piperidin-4-ol derivatives have exhibited good nematicidal activity against Meloidogyne incognita and anti-feeding effects on the armyworm Pseudaletia separata.[13]

Table 1: Summary of Biological Activities and Key SAR Findings

Biological ActivityTarget/MechanismKey Structure-Activity Relationship (SAR) InsightsReferences
Analgesia µ-Opioid Receptor AgonismN-arylethyl groups enhance potency. 4,4-disubstitution is critical for high affinity.[3][4][10]
CNS Modulation 5-HT2A Inverse Agonism, Choline Transporter (CHT) InhibitionN-methylpiperidine moiety is a key feature for 5-HT2A. Benzylic heteroaromatic amides are potent for CHT inhibition.[11][12]
Antimicrobial Broad SpectrumN-alkylation with phenacyl halides leads to potent antibacterial/antifungal activity. Aliphatic-substituted sulfonamides show strong antibacterial effects.[1][9]
Anticancer AntiproliferativeSpecific substitutions on linked aromatic systems (e.g., quinoline) are crucial for cytotoxicity.[6]

Methodologies for Biological Evaluation: Self-Validating Protocols

To rigorously assess the therapeutic potential of novel this compound derivatives, a suite of validated in vitro and in vivo assays is essential.

3.1. Protocol: Evaluation of Analgesic Activity (In Vivo)

The mouse tail-flick test is a standard method for assessing centrally-mediated analgesia, primarily reflecting spinal reflexes.

Workflow: Tail-Flick Assay

G cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis A Acclimatize Mice B Determine Baseline Latency (Tail immersion in 55°C water) A->B C Group Animals (Control, Vehicle, Test Compound) B->C D Administer Test Compound / Vehicle (e.g., intraperitoneally) C->D E Measure Reaction Time (Latency to flick tail) D->E F Repeat at Time Points (e.g., 15, 30, 60, 120 min) E->F G Calculate % Maximum Possible Effect (%MPE) F->G H Compare Test vs. Control G->H

Caption: Workflow for the in vivo tail-flick assay.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize male ICR mice (20-25g) to the testing environment for at least 60 minutes.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by immersing the distal 3-4 cm of the tail in a thermostatically controlled water bath at 55 ± 0.5°C. The time taken to withdraw the tail is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Grouping: Randomly assign mice to control (no treatment), vehicle, and test compound groups (n=8-10 per group).

  • Administration: Administer the synthesized derivatives, dissolved in a suitable vehicle (e.g., saline with 1% Tween 80), via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze data using ANOVA followed by a post-hoc test.

3.2. Protocol: Evaluation of Antimicrobial Activity (In Vitro)

The agar well diffusion method provides a clear, qualitative assessment of a compound's ability to inhibit microbial growth.

Workflow: Agar Well Diffusion Assay

G A Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B Inoculate Agar Plate (e.g., Mueller-Hinton Agar) with a sterile swab A->B C Create Wells (6mm diameter) in the agar B->C D Add Test Compound Solution (at known concentration) to wells C->D E Incubate Plates (e.g., 37°C for 24h for bacteria) D->E F Measure Zone of Inhibition (ZOI) in millimeters E->F

Caption: Workflow for the in vitro agar well diffusion assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the microbial suspension over the agar surface using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar plates.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a solvent like DMSO) at various concentrations into each well. A well with solvent alone serves as a negative control, and a standard antibiotic (e.g., ampicillin) serves as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the clear zone of growth inhibition (ZOI) around each well in millimeters. A larger ZOI indicates greater antimicrobial activity.

3.3. Protocol: Evaluation of Anticancer Activity (In Vitro)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow: MTT Cytotoxicity Assay

G A Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) B Incubate for 24h for cell adherence A->B C Treat cells with varying concentrations of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F Incubate for 2-4h (Formation of formazan crystals) E->F G Solubilize Formazan (Add DMSO or Solubilizing agent) F->G H Read Absorbance at ~570nm G->H I Calculate % Viability and determine IC₅₀ H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include wells for untreated cells (negative control) and a standard anticancer drug (positive control).

  • Incubation: Incubate the cells with the compounds for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion and Future Horizons

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The existing body of research strongly supports its potential in developing potent analgesics and CNS-active drugs.[3][4][11] Furthermore, compelling preliminary data highlights opportunities in the development of novel antimicrobial and anticancer agents.[6][9]

Future research should focus on:

  • Rational Design: Employing computational modeling and docking studies to refine structures for enhanced target selectivity and reduced off-target effects.[10]

  • Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular mechanisms underlying the observed biological activities.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, enhancing their potential for clinical development.

By leveraging the synthetic tractability and proven biological relevance of this core structure, the scientific community is well-positioned to develop next-generation therapeutics for a range of unmet medical needs.

References

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  • Google Patents. (2014). Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
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The Solubility Profile of (4-Methylpiperidin-4-yl)methanol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Methylpiperidin-4-yl)methanol in Drug Discovery

This compound, a key heterocyclic building block, is of considerable interest to researchers and professionals in the field of drug development.[1][2] Its piperidine core is a prevalent scaffold in a multitude of approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[3] A comprehensive understanding of the solubility of this compound in a diverse range of organic solvents is paramount for its effective utilization in synthesis, formulation, and purification processes. This in-depth technical guide provides a thorough examination of its solubility characteristics, underpinned by foundational chemical principles and detailed experimental methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust inferred solubility profile based on its molecular structure and the well-documented behavior of analogous compounds.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses both a polar hydroxyl (-OH) group and a secondary amine (-NH-) within the piperidine ring, which are capable of acting as both hydrogen bond donors and acceptors.[1] The presence of a methyl group (-CH3) introduces a degree of non-polar character. This amphiphilic nature dictates its interaction with various solvents.

The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility.[4] Solvents with similar polarity to the solute will generally be more effective at dissolving it. Given the polar nature of the hydroxyl and amine functionalities, this compound is anticipated to exhibit favorable solubility in polar solvents.

Inferred Qualitative Solubility Profile

Based on these structural features and the known solubility of piperidine and other substituted piperidine alcohols, the following qualitative solubility profile for this compound is inferred.[3][5][6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl and amine groups of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to lead to good solvation.
Halogenated Dichloromethane (DCM), ChloroformModerate to HighThese solvents can effectively solvate moderately polar compounds.
Aromatic Toluene, BenzeneLow to ModerateThe non-polar aromatic ring can interact with the piperidine backbone, but the polar functional groups may limit solubility.
Non-polar Aliphatic Heptane, Hexane, CyclohexaneLow to InsolubleThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.

Theoretical Framework: Intermolecular Forces Governing Solubility

The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

A visual representation of the key intermolecular forces at play is provided below:

G cluster_solute This compound cluster_solvent Organic Solvent Solute This compound Solute->Solute Solute-Solute Interactions (Hydrogen Bonding) Solvent Solvent Solute->Solvent Solute-Solvent Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) Solvent->Solvent Solvent-Solvent Interactions (van der Waals, Dipole-Dipole)

Intermolecular forces in a solution of this compound.
  • Hydrogen Bonding: The primary driving force for the solubility of this compound in protic solvents like alcohols is the formation of hydrogen bonds between the solute's hydroxyl and amine groups and the solvent molecules.

  • Dipole-Dipole Interactions: In polar aprotic solvents, the permanent dipoles of the solvent molecules interact favorably with the polar C-O, C-N, N-H, and O-H bonds of the solute.

  • Van der Waals Forces: These weaker forces, including London dispersion forces, are the primary interactions in non-polar solvents. While present in all systems, they are often insufficient to overcome the strong hydrogen bonding between solute molecules, leading to poor solubility in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[7][8][9][10]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the general workflow for determining the equilibrium solubility of this compound.

G prep 1. Preparation of Saturated Solution Add excess solute to a known volume of solvent. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Phase Separation Centrifuge and filter the solution to remove undissolved solid. equil->sep quant 4. Quantification Analyze the clear filtrate using a validated HPLC method. sep->quant report 5. Data Reporting Express solubility in mg/mL or mol/L. quant->report

Generalized workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol

1. Preparation of Saturated Solution:

  • Weigh an excess amount of this compound into a glass vial with a PTFE-lined cap. The excess solid should be visually apparent to ensure saturation.

  • Add a precise volume of the desired organic solvent to the vial.

2. Equilibration:

  • Seal the vial tightly and place it in a constant temperature shaker bath, typically maintained at 25 °C.

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium, which can range from 24 to 48 hours.[4]

3. Phase Separation:

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

4. Quantification of Solute:

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[11][12]

  • A validated HPLC method with a suitable detector (e.g., UV or Charged Aerosol Detector (CAD) if the compound has a poor chromophore) is required.[13][14]

  • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

  • Analyze the calibration standards and the filtered sample solution by HPLC.

  • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

  • Determine the concentration of the sample solution from the calibration curve.

5. Data Reporting:

  • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in various organic solvents. While quantitative data remains to be extensively published, the inferred solubility profile, based on fundamental physicochemical principles, offers valuable guidance for its handling and use in research and development. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine precise solubility data tailored to their specific applications. As the importance of this compound as a synthetic intermediate continues to grow, the generation and dissemination of such empirical data will be crucial for accelerating the drug discovery and development process.

References

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Key reactive sites on the (4-Methylpiperidin-4-yl)methanol molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of (4-Methylpiperidin-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development due to its versatile piperidine and primary alcohol moieties. This guide provides a comprehensive analysis of the molecule's primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. We will explore the inherent reactivity, including the nucleophilicity of the nitrogen and the susceptibility of the alcohol to oxidation and substitution. Furthermore, this document delves into the critical aspects of chemoselectivity, outlining strategies for selectively targeting one functional group in the presence of the other through the use of protecting groups and tailored reaction conditions. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a practical and authoritative resource for harnessing the synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-hydroxymethyl-4-methylpiperidine, possesses a unique structural framework. It features a piperidine ring, which is a foundational scaffold in numerous pharmaceuticals, substituted at the C4 position with both a methyl group and a hydroxymethyl group.[1] This substitution creates a quaternary carbon center, which introduces specific steric considerations that influence the reactivity of the adjacent functional groups.

The two principal sites of chemical reactivity are the lone pair of electrons on the secondary amine within the piperidine ring and the primary hydroxyl group of the methanol substituent. The interplay between these two groups dictates the molecule's chemical behavior and defines the synthetic strategies required for its derivatization.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 297172-16-8American Elements[3]
Molecular Formula C₇H₁₅NOPubChem[2]
Molecular Weight 129.20 g/mol PubChem[2]
Boiling Point 200.8 ± 13.0 °C at 760 mmHgAmerican Elements[3]
SMILES CC1(CCNCC1)COPubChem[2]

Site 1: Reactivity of the Piperidine Nitrogen

The secondary amine in the piperidine ring is a potent nucleophile and a moderate base (pKa of the conjugate acid is typically around 11.2)[4][5]. Its unshared electron pair is readily available for reaction with a wide range of electrophiles.

Key Reactions at the Nitrogen Center

The nitrogen atom is often the most reactive site on the molecule under neutral or basic conditions. Its nucleophilicity drives several key transformations.

  • N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base like potassium carbonate to prevent the buildup of H-X, which would protonate the starting amine. This reaction yields tertiary amines. Exhaustive alkylation can lead to the formation of quaternary ammonium salts.[6][7]

  • N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides proceeds rapidly to form stable amide derivatives. This reaction is often faster at the nitrogen than at the less nucleophilic oxygen of the alcohol group.

  • N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine or pyridine results in the formation of a sulfonamide.[8] This is a common strategy to protect the nitrogen or to modulate the molecule's biological properties.

Nitrogen_Reactivity cluster_main Reactions at the Piperidine Nitrogen cluster_products Products start This compound tertiary_amine Tertiary Amine start->tertiary_amine R-X, Base (N-Alkylation) amide N-Acyl Piperidine start->amide RCOCl (N-Acylation) sulfonamide N-Sulfonyl Piperidine start->sulfonamide RSO₂Cl, Base (N-Sulfonylation)

Caption: Key electrophilic reactions at the secondary amine.

Experimental Protocol: N-Alkylation (N-Benzylation)

Objective: To selectively alkylate the piperidine nitrogen.

Methodology:

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

  • Add a non-nucleophilic inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • To the stirred suspension, add the alkylating agent, for example, benzyl bromide (1.1 equiv.), dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-benzyl-4-hydroxymethyl-4-methylpiperidine product.

Site 2: Reactivity of the Primary Hydroxyl Group

The primary alcohol (-CH₂OH) is the second key reactive site. While less nucleophilic than the amine, it undergoes a distinct set of characteristic reactions, including oxidation, esterification, and conversion to leaving groups for substitution.[9][10]

Key Reactions at the Hydroxyl Center
  • Oxidation: Primary alcohols can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde.[10][11] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the alcohol directly to a carboxylic acid.[11][12]

  • O-Acylation (Esterification): In the absence of the more reactive amine (i.e., when the amine is protected), the hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters.[13][14] This reaction is typically catalyzed by a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • Conversion to Halides/Leaving Groups: The hydroxyl group is a poor leaving group. It can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Alternatively, it can be directly substituted by a halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[9][15]

Hydroxyl_Reactivity cluster_main Reactions at the Hydroxyl Group (N-Protected) cluster_products Products start N-Protected this compound aldehyde Aldehyde start->aldehyde PCC or DMP (Mild Oxidation) ester Ester start->ester RCOCl, Pyridine (O-Acylation) carboxylic_acid Carboxylic Acid aldehyde->carboxylic_acid KMnO₄ (Strong Oxidation)

Caption: Key reactions targeting the primary hydroxyl group.

Experimental Protocol: Oxidation to Aldehyde (Swern Oxidation)

Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting the piperidine nitrogen.

Methodology:

  • Protect the piperidine nitrogen first, for example, by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.

  • In a flask under an inert atmosphere (Argon or Nitrogen), cool a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) to -78 °C (a dry ice/acetone bath).

  • Add dimethyl sulfoxide (DMSO, 2.2 equiv.) dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

  • Add a solution of the N-Boc protected alcohol (1.0 equiv.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (Et₃N, 5.0 equiv.) dropwise. The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired aldehyde.

Chemoselectivity: Navigating Bifunctional Reactivity

The primary challenge and opportunity in the chemistry of this compound is controlling the chemoselectivity of reactions. Because the secondary amine is generally more nucleophilic than the primary alcohol, reagents that react with both will preferentially target the nitrogen.

Protecting Group Strategies

To achieve selective modification of the hydroxyl group, the nitrogen must first be "masked" with a protecting group. Conversely, to ensure reactions occur only at the nitrogen, the hydroxyl group can be protected.

Functional GroupProtecting GroupCommon ReagentDeprotection Condition
Amine (-NH) tert-Butoxycarbonyl (Boc)Boc₂OStrong Acid (TFA, HCl)
Carboxybenzyl (Cbz)Cbz-ClHydrogenolysis (H₂, Pd/C)
Alcohol (-OH) Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride Source (TBAF)
Benzyl Ether (Bn)BnBr, NaHHydrogenolysis (H₂, Pd/C)
Workflow for Selective O-Acylation

A logical workflow for targeting the hydroxyl group demonstrates the necessity of a protection/deprotection sequence.

Selective_Workflow A This compound B Step 1: N-Protection (e.g., + Boc₂O) A->B C N-Boc Protected Intermediate B->C D Step 2: O-Acylation (e.g., + Ac₂O, Pyridine) C->D E N-Boc, O-Acyl Product D->E F Step 3: N-Deprotection (e.g., + TFA) E->F G Final O-Acylated Product (Free Amine) F->G

Caption: Workflow for selective O-acylation via N-protection.

An alternative strategy for selective O-acylation involves protonating the amine with a strong acid.[16][17] In its ammonium salt form, the nitrogen is no longer nucleophilic, allowing an acylating agent to react solely with the neutral hydroxyl group.[16][17]

Conclusion

The synthetic utility of this compound is defined by the distinct and predictable reactivity of its two core functional groups: the secondary amine and the primary alcohol. The piperidine nitrogen serves as a robust nucleophilic and basic center, readily undergoing N-alkylation, N-acylation, and N-sulfonylation. The primary hydroxyl group is amenable to oxidation to form aldehydes or carboxylic acids, esterification, and conversion into various leaving groups for nucleophilic substitution. The key to unlocking the full synthetic potential of this molecule lies in the strategic management of chemoselectivity, primarily through the judicious use of protecting groups, which enables the precise and independent modification of either reactive site. This guide provides the foundational principles and practical methodologies for researchers to effectively utilize this compound as a versatile scaffold in the design and synthesis of novel chemical entities.

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Initial Toxicity Screening of (4-Methylpiperidin-4-yl)methanol Analogs: A Strategic Approach for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The (4-methylpiperidin-4-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into novel therapeutic candidates to enhance pharmacokinetic properties and target engagement.[1] However, the introduction of any new chemical entity necessitates a rigorous and early assessment of its toxicological profile to mitigate the risk of late-stage attrition in drug development. This guide provides a comprehensive, field-proven framework for the initial toxicity screening of this compound analogs, designed for researchers, toxicologists, and drug development professionals. We will detail a tiered, multi-parameter approach—from in silico prediction to targeted in vitro assays and preliminary in vivo studies—grounded in international regulatory guidelines. The causality behind experimental choices, detailed step-by-step protocols, and a strategy for integrated data analysis are presented to empower project teams to make informed "Go/No-Go" decisions, embodying the "fail early, fail fast" paradigm essential for efficient drug discovery.[2]

The Imperative for Early Toxicity De-risking

The journey from a promising hit compound to a marketed drug is fraught with failure, with toxicity being a primary cause of attrition.[3] Early-stage toxicity screening is not about eliminating all risk but about understanding and prioritizing it. For analogs of this compound, a scaffold known to improve metabolic stability and druggability, an early and systematic evaluation of potential liabilities is critical.[1] This guide outlines a logical, tiered screening cascade designed to identify major toxicological hurdles using minimal compound amounts and resources, thereby preserving investment for the most promising candidates.[2]

The screening strategy follows a logical progression from computational predictions to cellular assays and, finally, to whole-organism studies, as illustrated below.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening Cascade cluster_2 Tier 3: In Vivo Confirmation cluster_3 Decision Gate in_silico Computational Toxicology (QSAR, Derek Nexus) cytotox General Cytotoxicity (MTT/XTT Assay) in_silico->cytotox Flag liabilities genotox Genotoxicity (Ames & Micronucleus) cytotox->genotox Viability >90% cardiotox Cardiotoxicity (hERG Assay) genotox->cardiotox Non-mutagenic in_vivo Acute Oral Toxicity (OECD 423/425) cardiotox->in_vivo hERG IC50 >10µM decision Advance / Optimize / Terminate in_vivo->decision Favorable in vivo profile G cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Assay (Chromosome Damage) compound Test Compound ames_cell Salmonella typhimurium (His-) Add Compound +/- S9 Mix compound->ames_cell:f1 mn_cell Mammalian Cells (e.g., TK6) Add Compound compound->mn_cell:f1 ames_result { No Growth (Negative)| Colony Growth (Positive - Revertant)} ames_cell->ames_result mn_result { Normal Nuclei (Negative)| Micronuclei Formed (Positive)} mn_cell->mn_result

Caption: Core in vitro genotoxicity test battery.

Trustworthiness & Validation: Both assays must be performed according to OECD guidelines (TG 471 for Ames, TG 487 for Micronucleus). They require positive controls (e.g., sodium azide for Ames, mitomycin-C for Micronucleus) and negative/vehicle controls to be valid. A positive result in either assay is a significant red flag requiring careful follow-up and may lead to the termination of the compound. [4]

Cardiotoxicity: The hERG Channel Blockade Assay

Expertise & Causality: Drug-induced prolongation of the QT interval in the heart's electrical cycle is a major safety concern that can lead to a life-threatening arrhythmia called Torsades de Pointes. [5]The most common cause of this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. [6]Therefore, assessing a compound's activity against the hERG channel is a mandatory part of preclinical safety assessment. [7][8]Automated patch-clamp electrophysiology is the gold-standard method for this evaluation, providing high-quality, sensitive data on channel inhibition. [5] Experimental Protocol: Automated Patch-Clamp hERG Assay (e.g., QPatch)

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.

  • System Preparation: Prepare the automated patch-clamp system (e.g., QPatch or SyncroPatch) according to the manufacturer's protocol.

  • Compound Application: Test compounds are typically evaluated at 3 to 5 concentrations (e.g., 0.1, 1, 10, 30 µM) applied sequentially to the same cell.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the hERG tail current, which is the primary measurement of channel activity. [9]5. Data Acquisition: The system records the ion channel current before and after the application of the test compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Trustworthiness & Validation: The assay must include a vehicle control (e.g., 0.3% DMSO) and a potent, known hERG inhibitor as a positive control (e.g., E-4031, Cisapride). [5][9]Cells must meet quality control criteria, such as a high seal resistance (>100 MΩ) and a stable pre-compound current (>0.2 nA). [5]A compound with a hERG IC₅₀ value <1 µM is a major concern, while an IC₅₀ >30 µM is generally considered low risk. The therapeutic index (hERG IC₅₀ / efficacious concentration) is the ultimate determinant of risk.

Tier 3: Preliminary In Vivo Assessment

Expertise & Causality: For analogs that demonstrate a promising in vitro profile (i.e., low cytotoxicity, non-genotoxic, and low hERG liability), a preliminary in vivo study is the next logical step. [10][11]The goal of this early in vivo work is not to conduct a full regulatory toxicology package but to gather initial information on systemic toxicity in a living organism. [12]An acute oral toxicity study is the standard starting point. [13]Modern study designs, such as those described in OECD Guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure), are used to classify the substance's toxicity while minimizing animal use. [14][15][16] Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dose Selection: Based on in vitro data and any available information, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg. [17]3. Procedure:

    • Administer the selected starting dose to a group of 3 animals by oral gavage.

    • Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, tremors, convulsions, salivation, lethargy) for at least 14 days. [17] * Body weight is recorded weekly.

  • Stepwise Progression: The outcome of the first group determines the next step:

    • If mortality is observed in 2/3 or 3/3 animals, the experiment is stopped, and the substance is classified.

    • If 0/3 or 1/3 animals die, the test is repeated with 3 more animals at the next higher or lower dose level, respectively.

  • Endpoint: The primary endpoint is the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels. [15]Gross necropsy of all animals is performed at the end of the study.

Trustworthiness & Validation: The study must be conducted in compliance with ethical guidelines for animal welfare. The data provides a critical first look at the maximum tolerated dose (MTD) and identifies potential target organs of toxicity, which is invaluable for designing future, more detailed toxicology studies as required by ICH M3(R2) guidelines. [7]

Integrated Analysis and Decision-Making

The true power of this tiered screening approach lies in the synthesis of all data points. A compound is not judged on a single result but on its entire profile.

G start Analog Candidate in_silico In Silico Screen (Derek, QSAR) start->in_silico decision1 Manageable Profile? in_silico->decision1 in_vitro In Vitro Cascade - Cytotox IC50 - Ames/MN Status - hERG IC50 decision2 Favorable Profile? (IC50s > 10µM, Genotox Negative) in_vitro->decision2 in_vivo Acute In Vivo Study (OECD 423/425) decision3 Acceptable In Vivo Window? in_vivo->decision3 decision1->in_vitro Yes terminate TERMINATE / REDESIGN decision1->terminate No (High unfixable alerts) decision2->in_vivo Yes decision2->terminate No (Potent Cytotox/hERG or Positive Genotox) decision3->terminate No (High Acute Toxicity) advance ADVANCE to further studies decision3->advance Yes

Caption: Integrated decision-making workflow.

Decision Criteria Example:

  • Terminate: An analog that is positive in the Ames test, has a hERG IC₅₀ < 1 µM, or shows high acute toxicity (in vivo) at low doses would typically be terminated.

  • Optimize: An analog with moderate cytotoxicity (IC₅₀ 5-10 µM) or borderline hERG activity (IC₅₀ 1-5 µM) might be a candidate for medicinal chemistry optimization to mitigate the liability.

  • Advance: An analog with an in vitro cytotoxicity IC₅₀ > 50 µM, negative genotoxicity results, a hERG IC₅₀ > 30 µM, and no significant findings in an acute oral toxicity study up to high dose levels is a strong candidate to advance to further preclinical development.

Conclusion

The initial toxicity screening of novel this compound analogs is a multi-faceted process that requires a strategic, tiered approach. By integrating predictive in silico tools with a robust cascade of in vitro assays and confirmatory in vivo studies, drug discovery teams can efficiently identify and deprioritize compounds with unfavorable safety profiles. This methodology not only aligns with regulatory expectations but also conserves valuable resources, increases the probability of success, and ultimately accelerates the development of safer, more effective medicines.

References

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • Allucent. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • European Medicines Agency. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
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  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
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  • ITR Laboratories Canada. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
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  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Therapeutic Goods Administration. (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals.
  • Universitätsklinik für Thoraxchirurgie. (n.d.). Non-clinical safety studies: comparison ICH M3.
  • European Medicines Agency. (n.d.). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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Methodological & Application

Application Note and Synthesis Protocol for (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (4-Methylpiperidin-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis route described herein involves the reduction of a piperidine-4-carboxylate ester derivative using lithium aluminum hydride (LAH). This application note is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the chemical principles, safety precautions, and expected outcomes. The protocol is designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction: The Significance of this compound

This compound is a key heterocyclic scaffold frequently incorporated into pharmacologically active molecules.[1] The piperidine ring is a prevalent structural motif in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of a methyl group at the C4 position introduces a chiral center and steric bulk, which can be crucial for modulating the binding affinity and selectivity of a drug candidate for its biological target. The primary alcohol functionality serves as a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for lead optimization in drug discovery programs.[2][3]

The synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. The protocol detailed below outlines a reliable and scalable method for its preparation.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through the reduction of an ester precursor, namely ethyl 4-methylpiperidine-4-carboxylate. This reduction is efficiently carried out using a powerful reducing agent, lithium aluminum hydride (LiAlH4).[4][5] The overall reaction scheme is depicted below.

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 4-Methylpiperidine-4-carboxylic acid B Ethyl 4-methylpiperidine-4-carboxylate A->B Ethanol, Acid Catalyst C Ethyl 4-methylpiperidine-4-carboxylate D This compound C->D 1. LiAlH4, Dry THF 2. Aqueous Workup

Caption: Overall synthesis pathway for this compound.

This two-step approach begins with the esterification of 4-methylpiperidine-4-carboxylic acid to form the corresponding ethyl ester.[6][7] This intermediate is then reduced to the target primary alcohol. For the purpose of this protocol, we will assume the starting material, ethyl 4-methylpiperidine-4-carboxylate, is commercially available or has been previously synthesized. The focus of this guide will be on the critical reduction step.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
Ethyl 4-methylpiperidine-4-carboxylate83930-13-4C9H17NO2≥97%Major Chemical Supplier
Lithium Aluminum Hydride (LAH)16853-85-3LiAlH4≥95%Major Chemical Supplier
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O≥99.9%Major Chemical Supplier
Diethyl Ether60-29-7C4H10OACS GradeMajor Chemical Supplier
Sodium Sulfate (anhydrous)7757-82-6Na2SO4ACS GradeMajor Chemical Supplier
Hydrochloric Acid (concentrated)7647-01-0HCl37%Major Chemical Supplier
Sodium Hydroxide1310-73-2NaOHACS GradeMajor Chemical Supplier
Deionized Water7732-18-5H2O-In-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol: Reduction of Ethyl 4-methylpiperidine-4-carboxylate

Safety Precautions

Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents. [8][9][10] It is crucial to handle LAH in a fume hood under an inert atmosphere (dry nitrogen or argon).[11][12] All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[9] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[8][10]

Step-by-Step Synthesis Procedure

Workflow Diagram:

G A Setup and Inert Atmosphere B Prepare LAH Suspension A->B Dry Glassware C Slow Addition of Ester B->C 0 °C D Reaction at Room Temperature C->D Stirring E Quenching the Reaction D->E TLC Monitoring F Filtration and Extraction E->F Careful Addition of Water/NaOH G Drying and Concentration F->G Separate Layers H Product Isolation G->H Rotary Evaporation

Caption: Experimental workflow for the reduction of the ester to the alcohol.

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • LAH Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (4.4 g, 116 mmol) to the reaction flask. Add 150 mL of anhydrous THF to the flask via a cannula or syringe to create a suspension. Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester: Dissolve ethyl 4-methylpiperidine-4-carboxylate (10.0 g, 58.4 mmol) in 100 mL of anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over a period of 60-90 minutes.[13] The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1). The disappearance of the starting ester spot (visualized with potassium permanganate stain) indicates the completion of the reaction.

  • Quenching: (Caution: This step is highly exothermic and generates hydrogen gas. Perform with extreme care in a well-ventilated fume hood). Cool the reaction mixture back to 0 °C with an ice-water bath. Slowly and carefully add 4.4 mL of deionized water dropwise to quench the excess LAH. Following this, add 4.4 mL of 15% aqueous sodium hydroxide solution, and then 13.2 mL of deionized water.[13] A granular white precipitate of aluminum salts will form.

  • Workup and Extraction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete precipitation. Filter the mixture through a pad of Celite or filter paper, and wash the filter cake thoroughly with diethyl ether or THF (3 x 50 mL). Combine the filtrate and the washings in a separatory funnel.

  • Purification: Wash the combined organic layers with brine (50 mL). Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Product Isolation: The resulting crude this compound is often obtained as a colorless oil or a low-melting solid and is typically of sufficient purity for many applications.[14] If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.

Expected Results and Characterization

ParameterExpected Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Weight 129.20 g/mol [14]
Molecular Formula C7H15NO[14]
Yield 85-95%
¹H NMR (400 MHz, CDCl₃) δ 3.45 (s, 2H), 2.80-2.95 (m, 2H), 2.50-2.65 (m, 2H), 1.40-1.55 (m, 4H), 0.90 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 70.1, 46.5, 35.8, 34.2, 22.1
Mass Spectrometry (ESI+) m/z 130.1 [M+H]⁺

Note: NMR spectral data are predicted and may vary slightly based on experimental conditions and solvent.

Discussion and Mechanistic Insights

The reduction of esters with lithium aluminum hydride is a robust and high-yielding transformation.[4][15] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester.[16] This addition forms a tetrahedral intermediate, which then collapses to release an ethoxide leaving group, transiently forming an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol.[17]

It is critical to use anhydrous conditions, as LAH reacts violently with water to produce hydrogen gas and lithium and aluminum hydroxides, which would consume the reagent and reduce the yield.[5] The quenching procedure is designed to safely neutralize the excess LAH and precipitate the aluminum byproducts as easily filterable salts.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the LAH used is fresh and has not been deactivated by moisture.
Moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.
Difficult Filtration Gelatinous aluminum salt precipitate.Follow the quenching procedure (Fieser workup) precisely. Adding the reagents in the specified order is crucial for forming a granular precipitate.
Impure Product Incomplete quenching or workup.Ensure thorough washing of the organic layer during extraction. Consider purification by column chromatography if necessary.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound via the lithium aluminum hydride reduction of its corresponding ethyl ester. By adhering to the detailed steps and safety precautions, researchers can consistently obtain high yields of the desired product. This versatile building block can then be utilized in a wide array of applications within the field of medicinal chemistry and drug development.

References

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link][8]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link][11]
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  • Chembk.
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  • ChemistryViews. Practical Reduction of Carboxylic Acids. [Link][30]
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The Strategic Utility of (4-Methylpiperidin-4-yl)methanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Unique Building Block

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, featured in a vast number of approved therapeutics.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional architecture that can effectively probe biological space. Within this privileged class of heterocycles, (4-Methylpiperidin-4-yl)methanol emerges as a particularly valuable building block for drug discovery programs.

The strategic incorporation of a methyl group at the C4 position introduces a quaternary center, which can confer several advantages. This includes potentially blocking metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate. The primary alcohol functionality serves as a versatile synthetic handle for the introduction of diverse pharmacophoric elements through etherification, esterification, or other coupling reactions. This application note provides a comprehensive overview of the utility of this compound, including detailed protocols for its synthesis and key derivatization reactions, underscoring its role as a strategic component in the design of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
XLogP3-AA 0.3[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

The low XLogP3-AA value suggests good aqueous solubility, a desirable trait for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved through the reduction of a corresponding carboxylic acid ester. The following protocol details a reliable method starting from the commercially available ethyl 4-methylpiperidine-4-carboxylate.

Protocol 1: Synthesis via Reduction of Ethyl 4-Methylpiperidine-4-carboxylate

This protocol is adapted from a general procedure for the reduction of piperidine-4-carboxylates.[3]

Diagrammatic Workflow:

G start Ethyl 4-methylpiperidine-4-carboxylate reagent1 LiAlH4, Anhydrous THF start->reagent1 step1 Reduction (0°C to reflux) reagent1->step1 workup Quench (H₂O, NaOH(aq)) Filtration step1->workup product This compound workup->product

Figure 1: Synthesis workflow for this compound.

Materials and Reagents:

  • Ethyl 4-methylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Standard glassware for inert atmosphere reactions, including a three-necked round-bottom flask, dropping funnel, and reflux condenser.

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0°C using an ice bath. Dissolve ethyl 4-methylpiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield this compound as a crude product, which can be further purified by vacuum distillation or column chromatography if necessary.

Rationale: Lithium aluminum hydride is a potent reducing agent capable of converting esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with protic solvents. The specific work-up procedure (Fieser work-up) is designed to safely quench the excess hydride and produce a granular, easily filterable solid.

Key Applications in Drug Discovery: Derivatization Protocols

The utility of this compound lies in its bifunctional nature. The secondary amine of the piperidine ring and the primary hydroxyl group can be selectively functionalized to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction allows for the introduction of various aryl and heteroaryl moieties onto the piperidine nitrogen.

Diagrammatic Workflow:

G start This compound + Aryl Halide reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Anhydrous Toluene start->reagents reaction Buchwald-Hartwig Coupling (80-110°C) reagents->reaction workup Filtration through Celite® Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Aryl-(4-methylpiperidin-4-yl)methanol purification->product

Figure 2: Workflow for Buchwald-Hartwig N-arylation.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Rationale: The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific aryl halide and substrate. Bulky, electron-rich phosphine ligands are generally effective for coupling with sterically hindered secondary amines.

Protocol 3: O-Alkylation/Arylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl or aryl halide. This reaction allows for the derivatization of the primary hydroxyl group of this compound.

Diagrammatic Workflow:

G start This compound reagent1 Strong Base (e.g., NaH) Anhydrous DMF start->reagent1 step1 Deprotonation to form Alkoxide reagent1->step1 reagent2 Alkyl/Aryl Halide (R-X) step1->reagent2 step2 Nucleophilic Substitution (SN2) reagent2->step2 workup Aqueous Work-up Extraction step2->workup product 4-(Alkoxymethyl)-4-methylpiperidine or 4-(Aryloxymethyl)-4-methylpiperidine workup->product

Figure 3: Workflow for Williamson ether synthesis.

Materials and Reagents:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, methyl iodide)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous dimethylformamide (DMF) or THF

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Formation of the Alkoxide: To a solution of this compound (1.0 equivalent) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Halide: Cool the reaction mixture back to 0°C and add the alkyl or aryl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Rationale: The reaction proceeds via an Sₙ2 mechanism, where the alkoxide, formed by deprotonation of the alcohol with a strong base, acts as a nucleophile and displaces the halide from the alkyl or aryl halide. The use of a polar aprotic solvent like DMF facilitates the reaction. The piperidine nitrogen may need to be protected (e.g., with a Boc group) prior to this reaction to prevent competing N-alkylation, followed by a subsequent deprotection step.

Conclusion

This compound is a versatile and strategically important building block in drug discovery. Its unique structural features, including a metabolically stable quaternary center and a readily functionalizable primary alcohol, provide medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols outlined in this application note offer reliable and practical methods for the synthesis and derivatization of this valuable scaffold, facilitating its broader application in the development of novel therapeutics.

References

  • Wikipedia.
  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • MedChemica.
  • Google Patents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
  • PubChem.
  • Chemistry LibreTexts.
  • ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. [Link]
  • Googleapis.
  • PubChem. This compound. [Link]
  • PubMed Central. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. [Link]
  • National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
  • Google Patents. US7553863B2 - Ultrapure 4-methylpyrazole.
  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
  • ResearchGate. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]

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Experimental procedure for N-alkylation of (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of (4-Methylpiperidin-4-yl)methanol for Medicinal Chemistry Applications

Authored by: A Senior Application Scientist

The this compound scaffold is a valuable building block in modern drug discovery. As a saturated heterocycle, the piperidine ring is a prevalent motif in numerous FDA-approved pharmaceuticals, particularly those targeting the central nervous system.[1] The functionalization of the secondary amine on the piperidine ring via N-alkylation is a cornerstone transformation, enabling the systematic modulation of a molecule's physicochemical and pharmacological properties, such as potency, target selectivity, solubility, and metabolic stability.[2][3]

This technical guide provides a comprehensive overview of two robust and widely employed experimental procedures for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and offer expert insights into troubleshooting and product characterization.

Method 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

This classical approach leverages the nucleophilicity of the secondary amine to displace a halide from an electrophilic alkyl halide, forming the desired C-N bond.[4] The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid generated, which would otherwise protonate the starting amine and halt the reaction.[3][5]

A primary challenge of this method is the potential for over-alkylation. The tertiary amine product is often still nucleophilic and can react with a second molecule of the alkyl halide to form a quaternary ammonium salt.[4][6][7] This can be mitigated by using the amine as the limiting reagent, slowly adding the alkyl halide, or using a hindered, non-nucleophilic base.[5][8]

Reaction Mechanism: Direct Alkylation

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a protonated tertiary amine. A base then deprotonates this intermediate to yield the final product.

Caption: SN2 mechanism for direct N-alkylation.

Experimental Protocol: Direct N-Alkylation with Benzyl Bromide

This protocol details the N-benzylation of this compound as a representative example.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkyl halides, gentle heating (50-70°C) may be required.[3][9]

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[3][5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure N-benzyl-(4-methylpiperidin-4-yl)methanol.[2]

Method 2: Reductive Amination

Reductive amination is arguably one of the most reliable and versatile methods for N-alkylation, particularly for synthesizing secondary and tertiary amines.[2][10] This one-pot reaction first involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[2]

A key advantage of this method is the prevention of over-alkylation, as the tertiary amine product is not reactive under the reaction conditions.[2] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") are preferred as they are selective for the iminium ion over the carbonyl starting material and are tolerant of mildly acidic conditions that favor iminium ion formation.[2][3]

Reaction Mechanism: Reductive Amination

The secondary amine attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration (often acid-catalyzed) to form a transient iminium ion. This electrophilic intermediate is then rapidly and irreversibly reduced by the hydride reagent to yield the N-alkylated product.

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol provides a general procedure for the N-alkylation of this compound using benzaldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in DCM.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the mixture. Stir for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.[3]

Comparative Summary of N-Alkylation Protocols

ParameterMethod 1: Direct Alkylation Method 2: Reductive Amination
Reaction Type SN2 Nucleophilic SubstitutionCondensation followed by in situ Reduction
Key Reagents Alkyl Halide (R-X), Base (e.g., K₂CO₃)Aldehyde/Ketone (R-CHO), Reducing Agent (e.g., STAB)
Stoichiometry Amine (1.0 eq.), R-X (1.1-1.2 eq.), Base (1.5-2.0 eq.)Amine (1.0 eq.), Carbonyl (1.1 eq.), Reductant (1.5 eq.)
Typical Solvent DMF, AcetonitrileDCM, DCE, THF
Temperature Room Temperature to 70°CRoom Temperature
Pros Utilizes readily available alkyl halides. Simple setup.High selectivity, prevents over-alkylation.[2] Generally high yields. Works for a wide range of aldehydes/ketones.
Cons Risk of over-alkylation to form quaternary salts.[4][6] May require heating for less reactive halides.Requires specific hydride reagents. Aldehyde/ketone starting materials may be less stable than corresponding halides.

General Experimental Workflow

The logical flow for synthesizing and isolating the target N-alkylated compound is depicted below, encompassing both potential synthetic routes.

workflow start This compound route1 Direct Alkylation (Alkyl Halide, Base, DMF) start->route1 route2 Reductive Amination (Aldehyde, STAB, DCM) start->route2 workup Aqueous Work-up (Extraction, Washing, Drying) route1->workup route2->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude Crude Product concentrate->crude purify Purification (Flash Column Chromatography) crude->purify final Pure N-Alkylated Product purify->final characterize Characterization (NMR, MS, etc.) final->characterize

Caption: General workflow for N-alkylation and purification.

Characterization of the Final Product

Confirmation of the successful synthesis and purity of the N-alkylated this compound derivative is essential. A combination of standard analytical techniques should be employed.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. Key indicators of a successful reaction include the disappearance of the N-H proton signal (if observable) in the ¹H NMR spectrum and the appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product, typically by observing the protonated molecular ion [M+H]⁺.[12][13]

  • FT-IR Spectroscopy: While less definitive than NMR, IR spectroscopy can provide supporting evidence. The disappearance of a secondary amine N-H stretch (typically a weak band around 3300-3500 cm⁻¹) can be indicative of reaction completion.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Poor quality reagents (e.g., wet solvent, deactivated reducing agent). Steric hindrance from bulky alkylating agents.Increase reaction time and/or temperature. Ensure all reagents and solvents are anhydrous. For reductive amination, confirm the activity of the hydride source. Consider a less sterically hindered alkylating agent if possible.
Low Yield Mechanical losses during work-up and purification. Competing side reactions.Optimize extraction and purification procedures. Ensure pH is controlled during work-up to prevent loss of the basic amine product into the aqueous layer.
Over-alkylation (Direct Alkylation) Excess alkylating agent. Reaction conditions too harsh.Use a smaller excess of the alkyl halide (e.g., 1.05-1.1 eq.). Add the alkyl halide slowly via syringe pump.[8] Ensure a sufficient amount of base is present.
Side Product Formation (Reductive Amination) Reducer is too strong (reduces starting carbonyl). Self-condensation of the aldehyde.Use a mild, selective reducing agent like STAB. Add the reducing agent after allowing time for iminium ion formation.

References

  • Alkylation of Amines. (n.d.). University of Calgary.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Clark, J. (2015, March 17). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • Yadav, G. D., & Krishnan, M. S. (2009). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.Catalysis Communications, 10(14), 1849-1852.
  • N-alkyl-piperidine DERIVATIVES. (n.d.). Google Patents.
  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
  • Lyle, R. E., & Lyle, G. G. (1954). Synthesis of some N-substituted 4-piperidones.Journal of the Chemical Society C: Organic, 233-235.
  • Zare, A., et al. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent.Journal of Molecular Liquids, 195, 288-291.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.Molecules, 26(14), 4153.
  • B. G., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor.Bioorganic & Medicinal Chemistry Letters, 19(21), 6132-6136.
  • Janežič, D., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.Molecules, 24(18), 3290.
  • Reductive amination of amines with formaldehyde? (2018, November 23). ResearchGate.
  • What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Le, N. H., & Finn, M. G. (2011). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.Journal of Chemical Education, 88(8), 1165-1167.
  • Scott, D. J., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.Angewandte Chemie International Edition, 57(48), 15818-15822.
  • He, J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.The Journal of Organic Chemistry, 85(17), 11213-11224.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Journal of Medicinal Chemistry, 57(23), 9677-9711.
  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.). University of Basel.
  • Delaglio, F., et al. (2021). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs.Analytical Chemistry, 93(19), 7268-7276.
  • De Rosis, S., et al. (2021). LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum.Metabolites, 11(11), 743.
  • Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities.New Journal of Chemistry, 47(30), 14313-14328.
  • ¹³C-NMR data of compound 2 in methanol-d₄ (200 MHz, δ in ppm). (n.d.). ResearchGate.

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Protocol for the purification of (4-Methylpiperidin-4-yl)methanol by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Chromatographic Purification of (4-Methylpiperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of therapeutic areas.[1][2] The synthesis of this piperidine derivative often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[3] Achieving high purity is paramount, as even trace impurities can confound biological assays and compromise the integrity of downstream applications.[4][5][6] This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography, a robust and widely accessible technique in synthetic chemistry labs. We delve into the scientific rationale behind methodological choices, offering a self-validating system for researchers to obtain this compound with high purity.

Introduction: The Rationale for Purification

Chromatography is a fundamental separation technique that operates on the principle of differential partitioning of components between a stationary phase (a fixed bed) and a mobile phase (a solvent that moves through the stationary phase).[4][7] The choice of chromatographic mode is dictated by the physicochemical properties of the analyte.

This compound possesses two key functional groups that determine its chromatographic behavior: a polar hydroxyl group (-OH) and a basic secondary amine within the piperidine ring. Its structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅NO[8]
Molecular Weight 129.20 g/mol [8]
Appearance Varies (often an oil or low-melting solid)N/A
Key Features Polar, Basic (pKa of piperidine ~11.2)N/A

Given its polarity, several chromatographic methods could be considered.

  • Reversed-Phase (RP) Chromatography: Uses a non-polar stationary phase (like C18) and a polar mobile phase.[9][10][11] Highly polar compounds like this compound often exhibit poor retention in standard RP systems, eluting very quickly without effective separation from other polar impurities.[12]

  • Ion-Exchange (IEX) Chromatography: Separates molecules based on their net charge.[13][14] The basic nitrogen of the piperidine ring can be protonated to form a cation, allowing it to bind to a cation-exchange resin.[14] While effective, this method is often more complex for routine purification of small organic molecules compared to adsorption chromatography.

  • Normal-Phase (NP) Chromatography: Employs a polar stationary phase (typically silica gel) and a less polar mobile phase.[15][16][17] In this mode, polar analytes are retained more strongly on the stationary phase.[17] This makes NP chromatography an ideal choice for this compound.

A critical challenge in the normal-phase chromatography of basic compounds like piperidines is the interaction between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[18] This strong, often irreversible, interaction can lead to significant peak tailing, poor resolution, and even loss of the compound on the column. The key to a successful purification is to mitigate this interaction by incorporating a basic modifier into the mobile phase.[3][18]

Experimental Workflow: A Validating System

The following protocol is designed as a complete workflow, from initial method development on a small scale using Thin-Layer Chromatography (TLC) to preparative-scale purification via flash column chromatography.

Purification_Workflow cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Analysis & Isolation TLC_Start 1. Crude Sample Analysis TLC_Plate 2. Spot on TLC Plate TLC_Start->TLC_Plate TLC_Develop 3. Develop in Solvent System (e.g., DCM/MeOH + 1% TEA) TLC_Plate->TLC_Develop TLC_Visualize 4. Visualize Spots (UV, Stain) TLC_Develop->TLC_Visualize TLC_Rf 5. Calculate Rf Target Rf ~ 0.3 TLC_Visualize->TLC_Rf TLC_Rf->TLC_Develop No, Adjust Solvent Ratio TLC_Optimized Optimized Eluent Found TLC_Rf->TLC_Optimized Yes Pack_Column 6. Pack Silica Gel Column TLC_Optimized->Pack_Column Load_Sample 7. Load Crude Sample (Dry or Wet Loading) Elute 8. Elute with Optimized Solvent Collect 9. Collect Fractions Analyze_Fractions 10. Analyze Fractions by TLC Collect->Analyze_Fractions Combine 11. Combine Pure Fractions Analyze_Fractions->Combine Evaporate 12. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for Purification by Normal-Phase Chromatography.

Detailed Step-by-Step Protocol

Part I: Method Development with Thin-Layer Chromatography (TLC)

The goal of this step is to identify a mobile phase composition that provides good separation between the target compound and its impurities, indicated by a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3]

  • Preparation:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol) to create a concentrated spotting solution.

    • Prepare a few developing chambers with different solvent systems. A good starting point is a mixture of a less polar solvent and a more polar solvent.

      • System A: Dichloromethane (DCM) / Methanol (MeOH) (95:5)

      • System B: Ethyl Acetate (EtOAc) / Hexanes (1:1) with 5% MeOH

    • Crucially, add a basic modifier to each solvent system. Add triethylamine (TEA) or ammonium hydroxide to constitute ~0.5-1% of the total volume. This is essential to prevent peak tailing.[3][18]

  • Execution:

    • Using a capillary tube, spot the crude solution onto the baseline of a silica gel TLC plate.

    • Place the plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Visualize the separated spots. Since this compound lacks a strong chromophore, UV light may not be effective. Staining is required. A potassium permanganate (KMnO₄) stain is excellent for visualizing alcohols and amines.

    • Calculate the Rf value for the main spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Optimization:

      • If the Rf is too high (> 0.5), the eluent is too polar. Decrease the amount of the polar solvent (e.g., MeOH).

      • If the Rf is too low (< 0.2), the eluent is not polar enough. Increase the amount of the polar solvent.

    • The optimal solvent system is the one that places the target compound at an Rf of ~0.3 and shows clear separation from other spots.

Part II: Preparative Flash Column Chromatography

Once the ideal solvent system is determined, the purification can be scaled up.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a general rule of thumb is to use 40-100 g of silica per 1 g of crude product).

    • Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes or DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Equilibrate the column by passing 2-3 column volumes of the optimized mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (~2-3 times the mass of the crude product) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading prevents solvent-related band broadening and is superior for samples with limited solubility in the mobile phase.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase. Maintain a constant flow rate using positive pressure.

    • Collect the eluent in a series of test tubes or vials (fractions). The size of the fractions should be proportional to the column size.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Identify the fractions that contain only the pure desired compound.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvents under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Summary of Key Parameters

ParameterRecommendationRationale
Technique Normal-Phase Flash ChromatographyIdeal for separating polar organic compounds.[15][16]
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for NP chromatography.[17]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/MethanolGradients of these solvents offer good polarity control.
Essential Modifier 0.5 - 1% Triethylamine (TEA)Masks acidic silanol sites, preventing peak tailing of the basic amine.[3][18]
Method Development TLC analysis to achieve Rf ≈ 0.3Ensures optimal separation and reasonable elution time on the column.[3][17]
Sample Loading Dry loading onto silica gelProvides sharper bands and better resolution.
Detection TLC with KMnO₄ stainVisualizes hydroxyl and amine functional groups effectively.

Troubleshooting

  • Problem: The compound will not elute from the column.

    • Cause: The mobile phase is not polar enough, or the basic modifier was omitted, causing strong adsorption.

    • Solution: Gradually increase the polarity of the mobile phase (increase the percentage of methanol). Ensure TEA is present.

  • Problem: Poor separation between the product and an impurity.

    • Cause: The chosen solvent system is not selective enough.

    • Solution: Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., switch from a DCM base to an EtOAc base).

  • Problem: Significant streaking or tailing on the TLC plate and column.

    • Cause: Strong interaction with silica. The sample may be too concentrated or the amount of basic modifier is insufficient.

    • Solution: Increase the concentration of TEA in the mobile phase to 1-2%. Ensure the sample is not overloaded on the column.

Conclusion

The purification of this compound is reliably achieved using normal-phase flash chromatography on silica gel. The successful implementation of this protocol hinges on the critical addition of a basic modifier, such as triethylamine, to the mobile phase. This simple yet crucial step deactivates the acidic sites on the silica surface, enabling symmetrical peak shapes and efficient separation. By following the systematic workflow of TLC-based method development followed by preparative column chromatography, researchers can consistently obtain this valuable building block in high purity, ensuring the reliability and validity of subsequent scientific endeavors.

References

  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Chemeurope.com. (n.d.). Aqueous Normal Phase Chromatography.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
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  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
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  • Reddit. (2023). Ion exchange chromatography for histidine derivative.
  • ChemRxiv. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.
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Topic: Scalable Laboratory Synthesis of (4-Methylpiperidin-4-yl)methanol Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: (4-Methylpiperidin-4-yl)methanol hydrochloride is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents and research tools.[1] This document provides a detailed, robust, and scalable protocol for its synthesis, starting from the commercially available ethyl piperidine-4-carboxylate. The narrative is structured to not only provide a step-by-step methodology but also to impart a deep understanding of the chemical principles and safety considerations inherent in each stage. The synthesis is presented in three core stages: C4-alkylation of the piperidine ring, high-fidelity ester reduction using lithium aluminum hydride (LAH), and final conversion to the stable hydrochloride salt. Emphasis is placed on safe laboratory practices, particularly concerning the large-scale handling of LAH, and on in-process controls to ensure a high-quality final product.

Strategic Overview & Synthesis Pathway

The selected synthetic route is designed for scalability and efficiency, minimizing complex purification steps. The strategy hinges on a two-step conversion of ethyl 4-piperidinecarboxylate, followed by salt formation.

  • Step 1: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate. This key intermediate is formed via α-alkylation of the starting ester. This requires the formation of a lithium enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to ensure regioselectivity and prevent side reactions. The subsequent reaction with an electrophilic methyl source (methyl iodide) installs the C4-methyl group.

  • Step 2: Reduction to this compound. The ester functional group of the intermediate is reduced to a primary alcohol. Lithium aluminum hydride (LAH) is chosen for its high reactivity and efficiency in reducing esters, a reaction often sluggish with milder agents like sodium borohydride.[2] The inherent risks of LAH are managed through meticulous protocol design.

  • Step 3: Formation of this compound Hydrochloride. The final free base is an oil that can be challenging to handle and store long-term. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store.[3][4] This is achieved by treating a solution of the free base with hydrochloric acid.

Visualized Reaction Scheme

Reaction_Scheme cluster_0 Step 1: C4-Methylation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Salt Formation Start Ethyl 4-piperidinecarboxylate Int Ethyl 4-methylpiperidine-4-carboxylate Start->Int 1. LDA, THF, -78 °C 2. Methyl Iodide FreeBase This compound Int->FreeBase 1. LiAlH4, THF, 0 °C to RT 2. H2O/NaOH Work-up FinalProduct This compound hydrochloride FreeBase->FinalProduct HCl in Isopropanol

Caption: Overall synthetic pathway from starting material to the final hydrochloride salt.

Safety First: Hazard Analysis and Risk Mitigation for LAH

Lithium aluminum hydride (LAH) is a powerful reducing agent, but its utility is matched by its significant hazards. It reacts violently with water, protic solvents, and even atmospheric moisture to release hydrogen gas, which can ignite spontaneously.[5][6] It is also corrosive to skin, eyes, and mucous membranes.[7] Adherence to a strict safety protocol is non-negotiable.

HazardRiskMitigation Protocol
Extreme Reactivity with Water Fire, Explosion, Gas EvolutionAction: All glassware must be rigorously flame-dried or oven-dried (>120 °C) and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents exclusively.[5] Contingency: A Class D fire extinguisher (for combustible metals) and a bucket of dry sand must be immediately accessible. DO NOT use water or CO2 extinguishers.[6]
Pyrophoricity Ignition upon contact with moist air or due to frictionAction: Handle LAH powder in a fume hood with the sash as low as possible. For large quantities, work under an inert gas atmosphere.[6] Avoid grinding or creating dust.[8] Transfer solid LAH using non-sparking tools.
Corrosivity Severe chemical burns on contactAction: Wear a fire-retardant lab coat, safety goggles/face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[7]
Exothermic Quenching Uncontrolled reaction during work-upAction: The reaction must be cooled in an ice bath before and during quenching. The quenching agent must be added dropwise at a controlled rate. The Fieser workup method is highly recommended for safety and consistency.

Detailed Synthesis Protocols

Part 1: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate

Principle: This step involves the deprotonation at the α-carbon of the ester using LDA to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with methyl iodide to form the C-C bond, yielding the desired quaternary center.[9] The N-H of the piperidine is also deprotonated but does not interfere with the desired C-alkylation.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesNotes
Ethyl 4-piperidinecarboxylate157.2150.0 g0.318Starting Material[10]
Diisopropylamine101.1949.3 mL0.350Dry, freshly distilled
n-Butyllithium (2.5 M in hexanes)64.06140 mL0.350Titrated solution
Methyl Iodide141.9421.8 mL0.350Reagent grade
Anhydrous Tetrahydrofuran (THF)-1.5 L-From a solvent purification system
Saturated NH4Cl (aq)-500 mL-For quenching
Ethyl Acetate-1 L-For extraction
Brine-500 mL-For washing
Anhydrous Sodium Sulfate-~50 g-For drying

Protocol:

  • Apparatus Setup: Assemble a 3-neck 3 L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • LDA Preparation: In a separate flame-dried 1 L flask under nitrogen, add 500 mL of anhydrous THF and diisopropylamine. Cool the solution to -10 °C (ice/salt bath). Add n-butyllithium dropwise via cannula over 30 minutes, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution for an additional 30 minutes at 0 °C.

  • Enolate Formation: In the main 3 L reaction flask, dissolve ethyl 4-piperidinecarboxylate in 500 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition of LDA: Transfer the freshly prepared LDA solution to the reaction flask via cannula dropwise over 1 hour, maintaining the internal temperature at -78 °C. A thick slurry may form. Stir for an additional 2 hours at this temperature.

  • Alkylation: Add methyl iodide dropwise to the reaction mixture over 20 minutes. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 500 mL of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 500 mL of ethyl acetate and 500 mL of water. Separate the layers. Extract the aqueous layer twice more with 250 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with 500 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation.

Part 2: Reduction of Ethyl 4-methylpiperidine-4-carboxylate

Principle: The ester is reduced to a primary alcohol via two successive additions of a hydride (H⁻) from LAH. The first addition forms a tetrahedral intermediate which collapses to release an ethoxide leaving group, forming an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LAH to the corresponding alkoxide, which is then protonated during work-up.[11]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesNotes
Ethyl 4-methylpiperidine-4-carboxylate171.2445.0 g0.263From Part 1
Lithium Aluminum Hydride (LAH)37.9515.0 g0.395Handle with extreme care[5]
Anhydrous Tetrahydrofuran (THF)-1.2 L-From a solvent purification system
Deionized Water18.0215 mL-For Fieser workup
15% NaOH (aq)-15 mL-For Fieser workup
Deionized Water18.0245 mL-For Fieser workup
Celite®-~30 g-Filtration aid

Protocol:

  • Apparatus Setup: In a 3-neck 3 L round-bottom flask (flame-dried, under nitrogen) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 15.0 g of LAH.

  • LAH Suspension: Carefully add 600 mL of anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 45.0 g of the ester from Part 1 in 600 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LAH suspension over 1.5-2 hours, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • Safe Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C. Perform the following steps with extreme caution behind a blast shield.

    • Slowly and dropwise, add 15 mL of deionized water. Vigorous gas evolution (H₂) will occur.

    • Next, slowly and dropwise, add 15 mL of 15% aqueous NaOH solution. The slurry will become thicker.

    • Finally, slowly and dropwise, add 45 mL of deionized water. The mixture should become a granular, white precipitate that is easy to stir and filter.

  • Isolation: Stir the mixture at room temperature for 1 hour. Add ~30 g of Celite® to aid filtration. Filter the granular solid through a Büchner funnel and wash the filter cake thoroughly with THF (3 x 100 mL).

  • Final Product (Free Base): Combine the filtrate and washings. Concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. The product is often pure enough to proceed to the next step without further purification.

Visualized LAH Workflow

LAH_Workflow A 1. Setup Flame-Dried Glassware under N2 Atmosphere B 2. Suspend LAH in Anhydrous THF Cool to 0 °C A->B C 3. Add Ester Solution Dropwise (T < 10 °C) B->C D 4. React at Room Temperature (Monitor by TLC) C->D E 5. Cool to 0 °C for Quenching (Use Blast Shield!) D->E F 6. Fieser Workup: - Add H2O (x mL) - Add 15% NaOH (x mL) - Add H2O (3x mL) E->F G 7. Filter Granular Solid (Wash with THF) F->G H 8. Concentrate Filtrate to Obtain Free Base Oil G->H

Caption: Step-by-step workflow for the safe execution of the LAH reduction.

Part 3: Formation of this compound Hydrochloride

Principle: This is a simple acid-base reaction. The basic nitrogen of the piperidine ring is protonated by hydrochloric acid to form the ammonium salt. Using HCl in a solvent like isopropanol or ether allows for the precipitation of the salt, facilitating its isolation and purification by filtration.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesNotes
This compound129.22~33 g (from Part 2)0.255Crude oil
2 M HCl in Isopropanol-~140 mL0.281Commercial or prepared solution
Isopropanol (IPA)-300 mL-Reagent grade
Diethyl Ether-200 mL-For precipitation/washing

Protocol:

  • Dissolution: Dissolve the crude oil from Part 2 in 300 mL of isopropanol.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add the 2 M HCl/Isopropanol solution dropwise with stirring. Monitor the pH of the solution using wetted pH paper; continue adding acid until the solution is acidic (pH ~2).

  • Precipitation: A white precipitate should form during the addition. After the addition is complete, stir the slurry at 0 °C for 1 hour.

  • Isolation: Filter the white solid using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove any non-polar impurities and to aid in drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C overnight to yield this compound hydrochloride as a white crystalline solid.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid[12]
Melting Point Literature values can be used for comparison.
¹H NMR Spectrum consistent with the proposed structure.
Mass Spec (ESI+) m/z = 130.1 [(M+H)⁺, for free base]
Purity (HPLC) ≥97% (typical specification)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete LDA formation (moisture, bad n-BuLi). Incomplete enolate formation.Use freshly distilled/dried solvents and amine. Titrate n-BuLi before use. Increase reaction time for enolate formation.
Incomplete reduction in Part 2 Insufficient LAH (degraded by moisture).Use a fresh, unopened bottle of LAH or a properly stored one. Use a larger excess of LAH (e.g., 2.0 eq).
Difficult filtration after LAH quench Quenching procedure was too fast or incorrect ratios were used, forming a gelatinous aluminum salt.Strictly adhere to the Fieser workup ratios and slow, dropwise addition at 0 °C. If a gel forms, add more anhydrous sodium sulfate and stir vigorously for several hours.
Product oiling out during salt formation Impurities present in the free base; incorrect solvent choice.Ensure the free base is as pure as possible. Try a less polar solvent system for precipitation, such as ethyl acetate/ether.

References

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride Safety. [Link]
  • Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R)
  • American Chemical Society. (2022). Lessons Learned: Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety. [Link]
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
  • Reddit. (2016). Reduction of esters to alcohols. r/ChemicalEngineering. [Link]
  • YouTube. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides. [Link]
  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]
  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemistry Steps. Esters to Alcohols. [Link]
  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
  • Fiveable. Reduction of Esters Definition - Organic Chemistry Key Term. [Link]
  • PrepChem.com. Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. [Link]
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  • ChemBK.
  • National Center for Biotechnology Information. This compound hydrochloride. PubChem. [Link]
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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Analytical techniques for characterizing (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (4-Methylpiperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage with biological targets.[1] The precise structural integrity and purity of this compound are therefore paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This comprehensive technical guide provides a multi-faceted analytical strategy for the complete characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute but also adapt these protocols. The workflows described herein are designed to be self-validating, ensuring robust and reliable data for researchers, scientists, and drug development professionals.

Part 1: Physicochemical & Structural Foundation

A foundational understanding of the molecule's basic properties is the first step in any analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₇H₁₅NOPubChem[2]
Molecular Weight 129.20 g/mol PubChem[2]
Monoisotopic Mass 129.115364102 DaPubChem[2]
CAS Number 297172-16-8PubChem[2]
Appearance Typically a solid or oil-
Structure

PubChem[2]
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides an exact measurement of the molecular mass, serving as the primary confirmation of the compound's identity.

  • Expertise & Causality: For a polar molecule containing a basic nitrogen, such as this compound, Electrospray Ionization (ESI) is the preferred technique.[3] It is a "soft" ionization method that minimizes fragmentation, ensuring the predominant species observed is the intact, protonated molecule. Analysis in positive ion mode ([M+H]⁺) is chosen because the secondary amine is readily protonated, leading to high signal intensity.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min at 300-350 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: The resulting spectrum should display a prominent peak for the protonated molecular ion ([M+H]⁺) at m/z 130.12 ± 0.1 Da , confirming the molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice, but if the N-H or O-H protons are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it slows down proton exchange, making these signals more readily observable.[3] The chemical shifts and coupling patterns are unique fingerprints of the molecule's topology.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[3]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • Data Analysis & Expected Signals:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

    • Correlate the observed peaks with the expected structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key Features
-CH₃ ~1.0 (singlet, 3H)~22-28Singlet due to quaternary carbon attachment.
Piperidine -CH₂- (axial/equatorial) ~1.3 - 1.8 (multiplets, 4H)~35-40Complex multiplets from axial/equatorial protons.
Piperidine -CH₂-N- ~2.5 - 3.0 (multiplets, 4H)~45-50Downfield shift due to adjacent nitrogen.
-CH₂OH ~3.4 (singlet, 2H)~65-70Singlet, downfield due to adjacent oxygen.
-NH Variable (broad singlet, 1H)-Position and shape depend on solvent and concentration.
-OH Variable (broad singlet, 1H)-Position and shape depend on solvent and concentration.
Quaternary C -~30-35No attached protons.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Expertise & Causality: The vibrational frequencies of chemical bonds are highly characteristic. For this compound, the most informative regions are the O-H and N-H stretching region (>3000 cm⁻¹) and the C-H stretching region (<3000 cm⁻¹).

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates (NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol) ~3400 - 3200Broad, strong band
N-H Stretch (Secondary Amine) ~3350 - 3310Sharp, medium-to-weak band[6]
C-H Stretch (Aliphatic) ~2950 - 2850Strong, sharp bands[6]
C-O Stretch (Primary Alcohol) ~1050Strong band

Part 2: Purity Assessment and Impurity Profiling

Establishing purity is a critical aspect of characterization, directly impacting the compound's suitability for drug development. A combination of chromatographic techniques provides a comprehensive purity profile.

Comprehensive Characterization Strategy

The following workflow illustrates how different analytical techniques are synergistically employed for a full characterization.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Impurity Analysis cluster_2 Final Assessment NMR NMR (¹H, ¹³C) Report Certificate of Analysis (Identity, Purity, Impurity Profile) NMR->Report MS Mass Spectrometry (ESI-MS) MS->Report FTIR FTIR FTIR->Report HPLC HPLC-MS/CAD (Non-volatile impurities) HPLC->Report GC GC-MS (Volatile impurities, Residual Solvents) GC->Report Sample Test Sample: This compound Sample->NMR Structural ID Sample->MS Structural ID Sample->FTIR Structural ID Sample->HPLC Separation Sample->GC Separation

Caption: Integrated workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse for purity determination, separating the main component from related substances and degradation products.

  • Expertise & Causality: A reversed-phase C18 column is the standard choice for moderately polar compounds.[3][7] The compound lacks a strong UV chromophore, making detection challenging. While low wavelength UV (e.g., 210 nm) can be used, it is often non-specific and prone to baseline noise.[7] Therefore, a universal detector like a Charged Aerosol Detector (CAD) or, ideally, a Mass Spectrometer (MS) provides superior sensitivity and specificity. Adding a small amount of acid (formic or trifluoroacetic acid) to the mobile phase is crucial to protonate the piperidine nitrogen, which prevents peak tailing on the silica-based stationary phase and ensures sharp, symmetrical peaks.[3]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    Table 4: HPLC-MS Method Parameters

    ParameterRecommended ConditionRationale
    Column C18, 2.1 x 100 mm, 2.6 µmStandard for good resolution of small molecules.
    Mobile Phase A 0.1% Formic Acid in WaterAcidifier for peak shape.[3]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
    Gradient 5% B to 95% B over 10 minTo elute a wide range of potential impurities.
    Flow Rate 0.4 mL/minAppropriate for the column dimension.
    Column Temp. 30 °CFor reproducible retention times.
    Injection Vol. 2 µL
    MS Detection ESI Positive, Scan m/z 50-500Confirms identity of eluting peaks.
  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (e.g., %RSD of peak area < 2.0%).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Use the MS data to propose identities for any observed impurities.

Gas Chromatography (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying volatile impurities, such as residual synthesis solvents or low molecular weight by-products.

  • Expertise & Causality: A general-purpose, low-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is suitable for a wide range of volatile and semi-volatile analytes.[8] Headspace sampling is often preferred for residual solvent analysis as it avoids injecting non-volatile matrix components onto the GC column.[9]

  • Instrumentation: A GC system with a mass spectrometer and a headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMA). Seal the vial.

  • GC Conditions:

    Table 5: GC-MS Method Parameters

    ParameterRecommended Condition
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
    Headspace Temp. 80 °C for 20 min
    Carrier Gas Helium, 1 mL/min
    Injector Temp. 250 °C
    Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
    MS Detection EI, 70 eV, Scan m/z 35-400
  • Data Analysis: Identify any eluted peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an external standard method if required.

Part 3: Method Validation Framework

For use in regulated environments, analytical methods must be validated to ensure they are fit for purpose. The validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH).

Analytical Method Validation Workflow

This diagram outlines the logical progression of experiments required to validate a purity method, ensuring its trustworthiness.

G start Method Development (e.g., HPLC Protocol 4) spec Specificity (Discrimination from impurities and matrix components) start->spec lin Linearity (Correlation of response to concentration, R² > 0.999) spec->lin range Range (Concentration interval where method is precise and accurate) lin->range acc Accuracy (% Recovery of spiked samples) range->acc prec Precision (Repeatability & Intermediate Precision, %RSD) acc->prec lod Detection Limit (LOD) (S/N ≈ 3) prec->lod loq Quantitation Limit (LOQ) (S/N ≈ 10) lod->loq rob Robustness (Effect of small variations in method parameters) loq->rob end Validated Method rob->end

Caption: A typical workflow for the validation of a quantitative analytical method per ICH guidelines.

References

  • Tchoukoua, A., et al. (2018). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate.
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  • Chinelatto, M. A., et al. (2014). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate.
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Application Note & Protocols: High-Throughput Derivatization of (4-Methylpiperidin-4-yl)methanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile three-dimensional scaffold for presenting pharmacophoric elements.[3] (4-Methylpiperidin-4-yl)methanol, a readily accessible building block, offers a unique combination of a nucleophilic primary alcohol and a secondary amine within a sterically defined framework. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in parallel synthesis workflows to rapidly generate diverse chemical libraries for hit-to-lead campaigns. We present detailed, field-proven protocols for two key diversification reactions: amide bond formation and ether synthesis, complete with mechanistic insights and considerations for automation.

Introduction: The Strategic Value of the 4-Substituted Piperidine Moiety

In the quest for novel therapeutics, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this exploration by enabling the rapid creation of large, focused libraries of compounds.[4][5] The choice of the core scaffold is a critical determinant of the library's quality and relevance. The 4-substituted piperidine motif, exemplified by this compound, is particularly valuable for several reasons:

  • Improved Physicochemical Properties: The saturated heterocyclic system often imparts improved aqueous solubility and a favorable pKa profile compared to purely carbocyclic or aromatic analogs, enhancing "drug-likeness."

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling a more thorough exploration of a target's binding pocket.

  • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, a desirable trait for drug candidates.[3]

  • Dual Functionality: this compound possesses two distinct points for diversification: the primary hydroxyl group and the secondary amine on the piperidine nitrogen. This allows for the generation of structurally diverse molecules from a single, common intermediate.

This guide will focus on leveraging these features in high-throughput synthesis workflows.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for reaction optimization and analytical method development.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem CID: 22507737[6]
Molecular Weight 129.20 g/mol PubChem CID: 22507737[6]
IUPAC Name This compoundPubChem CID: 22507737[6]
CAS Number 297172-16-8PubChem CID: 22507737[6]
Hydrogen Bond Donor Count 2PubChem CID: 22507737[6]
Hydrogen Bond Acceptor Count 2PubChem CID: 22507737[6]
Rotatable Bond Count 1PubChem CID: 22507737[6]

Parallel Synthesis Workflow Overview

The effective use of this compound in parallel synthesis involves a multi-step process that can be streamlined for high-throughput execution. The workflow is designed to first protect one of the reactive sites, diversify the other, and then deprotect to allow for further derivatization if desired.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Parallel Derivatization (Array Synthesis) cluster_2 Phase 3: Final Processing A This compound B N-Boc Protection A->B Boc₂O, Base C Boc-(4-Methylpiperidin-4-yl)methanol B->C D Amide Coupling (Array of Carboxylic Acids) C->D E Ether Synthesis (Array of Alkyl Halides) C->E F Library of N-Boc Amide Derivatives H Deprotection F->H G Library of N-Boc Ether Derivatives G->H I Purification & Analysis H->I J Final Compound Library I->J

Caption: Parallel synthesis workflow for this compound.

Experimental Protocols

The following protocols are optimized for a parallel synthesis format, utilizing 96-well reaction blocks. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Boc Protection of this compound

Rationale: To selectively derivatize the primary alcohol, the more nucleophilic secondary amine of the piperidine ring must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M), add triethylamine (1.5 eq).

  • Addition of Protecting Group: To the stirred solution at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, which can often be used in the next step without further purification.

Protocol 2: Parallel Amide Coupling

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol utilizes a carbodiimide coupling agent to activate a library of carboxylic acids for reaction with the primary alcohol of the N-Boc protected intermediate.[7][8]

Materials:

  • tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (from Protocol 1)

  • Library of diverse carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure (for a single well in a 96-well plate):

  • Reagent Preparation: Prepare stock solutions of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (1.0 eq), your chosen carboxylic acid (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq) in the appropriate anhydrous solvent.

  • Reaction Assembly: In a reaction well, combine the carboxylic acid stock solution and the DMAP stock solution.

  • Activation: Add the EDC stock solution and allow the mixture to stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the stock solution of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be filtered to remove urea byproducts (if DCC is used). The solvent is then evaporated, and the residue is redissolved in a suitable solvent (e.g., DMSO) for purification by preparative HPLC.

G A Carboxylic Acid (R-COOH) C O-acylisourea intermediate (Highly Reactive) A->C Activation B EDC (Carbodiimide) B->C E Amide Product C->E Nucleophilic Attack F Urea Byproduct C->F D Boc-Protected This compound D->E

Caption: Mechanism of EDC-mediated amide coupling.

Protocol 3: Parallel Ether Synthesis (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[9][10][11] This protocol involves the deprotonation of the alcohol on the N-Boc protected intermediate with a strong base to form an alkoxide, which then undergoes an Sₙ2 reaction with a library of alkyl halides.

Materials:

  • tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (from Protocol 1)

  • Library of diverse primary alkyl halides (e.g., bromides or iodides)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure (for a single well in a 96-well plate):

  • Alkoxide Formation: To a solution of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF, carefully add sodium hydride (1.2 eq) at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heating: Seal the plate and heat to 50-60 °C, agitating for 6-18 hours. Monitor progress by LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Purification: Evaporate the solvent and purify the residue via preparative HPLC.

Deprotection and Further Diversification

To unmask the piperidine nitrogen for subsequent reactions (e.g., reductive amination, acylation), the Boc group can be efficiently removed.

Procedure:

  • Dissolve the Boc-protected substrate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base for further derivatization.

Conclusion

This compound is a highly valuable building block for parallel synthesis campaigns in drug discovery. Its dual functionality, combined with the favorable properties of the piperidine scaffold, allows for the rapid and efficient generation of diverse and drug-like compound libraries. The protocols outlined in this application note provide a robust framework for researchers to leverage this versatile molecule in their hit-finding and lead-optimization efforts.

References

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Application Note & Protocols: A Modular Approach to the Synthesis of (4-Methylpiperidin-4-yl)methanol Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-methylpiperidin-4-yl)methanol scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous biologically active compounds. Its rigid piperidine core, coupled with two distinct points for chemical diversification—the secondary amine and the primary alcohol—makes it an ideal starting point for the construction of diverse chemical libraries aimed at drug discovery. This document provides a comprehensive guide for researchers, outlining modular synthetic strategies to generate a library of this compound derivatives. We present detailed, field-tested protocols for derivatization at both the nitrogen and oxygen centers, supported by mechanistic insights and troubleshooting guidance to ensure experimental success.

Introduction: The Value of the this compound Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals.[1] Its conformational rigidity, basic nitrogen atom (which aids in aqueous solubility at physiological pH), and its ability to project substituents into three-dimensional space make it a highly sought-after component in molecular design. The this compound core adds specific, advantageous features:

  • Gem-dimethyl Analogue Avoidance: The 4-methyl group prevents in vivo oxidation to the corresponding ketone, a metabolic instability often observed with unsubstituted 4-hydroxypiperidines.

  • Defined Exit Vectors: The axial hydroxymethyl group and the equatorial nitrogen lone pair provide two orthogonal vectors for chemical elaboration, allowing for systematic exploration of the surrounding chemical space.

  • Chirality Avoidance in the Core: The prochiral nature of the starting material simplifies synthesis and analysis, with chirality being introduced, if desired, through the choice of derivatizing reagents.

This guide focuses on robust, high-throughput-compatible reactions to enable the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

Overall Strategy for Library Synthesis

The generation of a derivative library from this compound[2][3] can be approached through a divergent strategy, where a common core is modified in parallel using a variety of building blocks. The primary functional handles for derivatization are the secondary amine on the piperidine ring and the primary hydroxyl group.

G core This compound (Core Scaffold) n_deriv N-Derivatization (Piperidine Nitrogen) core->n_deriv Path A o_deriv O-Derivatization (Hydroxyl Group) core->o_deriv Path B sub_n1 Reductive Amination n_deriv->sub_n1 sub_n2 Amide Coupling n_deriv->sub_n2 sub_n3 Buchwald-Hartwig Amination n_deriv->sub_n3 sub_n4 Ugi MCR n_deriv->sub_n4 sub_o1 Esterification o_deriv->sub_o1 sub_o2 Williamson Ether Synthesis o_deriv->sub_o2 library Diverse Chemical Library sub_n1->library sub_n2->library sub_n3->library sub_n4->library sub_o1->library sub_o2->library

Figure 1: A divergent workflow for library synthesis.

Part A: Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile nucleophile and a common site for modification in drug discovery programs.

Reductive Amination

Reductive amination is a robust and highly reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced to the corresponding tertiary amine.[4]

Expertise & Experience: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over other hydrides like sodium cyanoborohydride (NaBH₃CN) because it is less toxic, non-hygroscopic, and mild enough to not reduce the starting aldehyde or ketone, thus minimizing side reactions.[5] The reaction is typically performed in mildly acidic conditions to facilitate iminium ion formation.

Protocol 1: Reductive Amination with an Aldehyde

  • Reaction Setup: To a solution of this compound (1.0 eq, e.g., 129 mg, 1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired aldehyde (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Carbonyl CompoundReducing AgentTypical YieldNotes
BenzaldehydeSTAB85-95%A standard, reliable reaction.
CyclohexanoneSTAB80-90%Works well with ketones, though may be slower.
4-PyridinecarboxaldehydeSTAB75-85%Tolerates heteroaromatic aldehydes.

Table 1: Representative yields for reductive amination reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl or heteroaryl halides/triflates.[6] This reaction has revolutionized medicinal chemistry by allowing access to a vast array of arylamines under relatively mild conditions.[6][7]

Expertise & Experience: The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. For coupling a secondary amine like our scaffold with aryl chlorides, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is generally required to promote the challenging oxidative addition and reductive elimination steps.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine and facilitating the catalytic cycle.[8] The use of pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can ensure reproducibility and simplify the setup.[8]

G Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_halide Ar-Pd(II)L₂-X OxiAdd->PdII_halide BaseAssoc Base-Amine Coordination PdII_halide->BaseAssoc PdII_amide Ar-Pd(II)L₂-NR₂ BaseAssoc->PdII_amide RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 ArNR2 Ar-NR₂ RedElim->ArNR2 ArX Ar-X ArX->OxiAdd HNR2 HNR₂ + Base HNR2->BaseAssoc

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2: Buchwald-Hartwig Cross-Coupling with an Aryl Bromide

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the corresponding ligand (e.g., XPhos, 2-6 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry.[9] Coupling the piperidine nitrogen with a diverse set of carboxylic acids is a straightforward way to build a large library.

Expertise & Experience: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must be activated.[10] Peptide coupling reagents are excellent for this purpose. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, fast, and minimize racemization if chiral acids are used.[10][11] A non-nucleophilic base such as diisopropylethylamine (DIPEA) is required to neutralize the acid and facilitate the reaction.

Protocol 3: Amide Coupling using HATU

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM (0.1-0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or preparative HPLC.

Part B: Derivatization of the Primary Hydroxyl Group

The primary alcohol provides a second, electronically distinct handle for diversification, allowing for the synthesis of esters and ethers. For these reactions, the more nucleophilic piperidine nitrogen must first be protected, typically with a Boc (tert-butyloxycarbonyl) group, which can be removed later under acidic conditions.

Esterification

Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester.[12] Using an activated carboxylic acid, such as an acyl chloride, is a common and efficient method.

Protocol 4: Esterification with an Acyl Chloride

  • Protection: First, protect the nitrogen of this compound with a Boc group using standard conditions (Boc₂O, base).

  • Reaction Setup: Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add a base such as triethylamine (TEA) or pyridine (1.5 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up: Quench with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Deprotection (Optional): The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM to yield the free amine.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[13]

Expertise & Experience: A strong base is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is highly effective for this purpose.[13][14] The reaction should be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF to prevent quenching of the highly reactive alkoxide. This method works best with primary alkyl halides to avoid competing E2 elimination reactions.[13]

Protocol 5: Williamson Ether Synthesis

  • Protection: Protect the nitrogen of the starting material with a Boc group as described in Protocol 4.

  • Reaction Setup: To a solution of the N-Boc protected alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable H₂ gas is evolved.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkyl Halide Addition: Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq). For less reactive halides, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (4-24 hours), monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. The Boc group can be removed subsequently if desired.

Conclusion

The protocols detailed in this application note provide a robust and versatile toolkit for the creation of a diverse library of this compound derivatives. By leveraging well-established and high-yielding reactions such as reductive amination, Buchwald-Hartwig coupling, amide formation, esterification, and ether synthesis, researchers can efficiently explore the chemical space around this valuable scaffold. The strategic choice of reagents and reaction conditions, grounded in an understanding of the underlying mechanisms, is paramount to achieving the desired chemical diversity for successful drug discovery campaigns.

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  • AIChE. (n.d.). Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production.
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Introduction: The Strategic Value of the (4-Methylpiperidin-4-yl)methanol Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-Methylpiperidin-4-yl)methanol as a pivotal scaffold in the development of therapeutics for Central Nervous System (CNS) disorders.

The piperidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile and conformationally flexible scaffold, ideal for designing molecules that can effectively navigate the physiological barriers to the central nervous system.[3][4] Specifically, the piperidine motif is highly valued for its ability to improve pharmacokinetic properties, including the potential for good oral bioavailability and the capacity to cross the blood-brain barrier—a critical hurdle in the development of CNS-targeted therapies.[3]

This compound emerges as a particularly valuable building block within this chemical class. Its structure features a piperidine ring substituted at the 4-position with both a methyl group and a hydroxymethyl group. This unique arrangement provides a strategic three-dimensional orientation of functional groups, allowing for precise interactions with a wide array of biological targets within the CNS, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5] While not a therapeutic agent in itself, this compound serves as a foundational scaffold for the synthesis of more complex and potent neuromodulators. Its structural simplicity and synthetic accessibility make it an ideal starting point for generating diverse chemical libraries aimed at discovering novel treatments for a range of CNS disorders, from neurodegenerative diseases to psychiatric conditions.[4][6]

This document provides a detailed overview of the synthesis, application, and preclinical evaluation of compounds derived from the this compound scaffold. It offers field-proven insights and step-by-step protocols to guide researchers in leveraging this versatile chemical entity for the development of next-generation CNS therapeutics.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[7]
Molecular Weight 129.20 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
CAS Number 297172-16-8PubChem[7]
Hydrogen Bond Donor Count 2PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Rotatable Bond Count 1PubChem[7]

Part 1: Synthesis and Derivatization Strategies

The utility of this compound as a scaffold is rooted in its straightforward synthesis and the chemical reactivity of its hydroxyl and secondary amine groups, which allow for extensive structural modifications.

Foundational Synthesis

A common and efficient method for synthesizing 4-substituted piperidine derivatives involves the reduction of a corresponding ester. While a specific synthesis for this compound is not detailed in the provided results, a general and analogous procedure for creating 4-piperidinemethanol from ethyl 4-piperidinecarboxylate can be adapted.[8] The key modification would be starting with an ethyl 4-methylpiperidine-4-carboxylate precursor.

General Synthetic Workflow: The synthesis typically involves the reduction of a carboxylate ester at the C4 position of the piperidine ring using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

start Ethyl 4-methylpiperidine-4-carboxylate reagent LiAlH₄ in dry THF, 0°C to RT start->reagent Reduction quench Aqueous workup (e.g., water, NaOH solution) reagent->quench Reaction product This compound quench->product Isolation

Caption: General workflow for the synthesis of this compound.

Derivatization for Lead Generation

The true power of this scaffold lies in its potential for derivatization to explore chemical space and optimize for target affinity, selectivity, and pharmacokinetic properties. The secondary amine of the piperidine ring and the primary alcohol of the hydroxymethyl group are key handles for modification.

  • N-Alkylation/Arylation: The piperidine nitrogen can be readily functionalized to introduce various substituents, which can modulate basicity, lipophilicity, and target engagement. For example, N-methylation is a common modification seen in CNS active compounds.[9][10]

  • Hydroxyl Group Modification: The primary alcohol can be converted into ethers, esters, or replaced with other functional groups (e.g., amines, halogens) to fine-tune interactions with the biological target.

Part 2: Application in CNS Therapeutic Development Workflow

The development of a novel CNS therapeutic from a scaffold like this compound follows a structured, multi-stage process. This workflow is designed to systematically identify, validate, and optimize lead compounds for preclinical and clinical evaluation.

cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Validation A Scaffold Selection (this compound) B Library Synthesis (Derivatization) A->B C In Vitro Screening (Binding & Functional Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D Hits Identified E ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E E->D Iterative Refinement F In Vivo Efficacy (Rodent Behavioral Models) E->F Lead Candidate G Safety & Toxicology F->G

Caption: The CNS drug discovery and development workflow.

Target Identification and Rationale

Derivatives of 4-substituted piperidines have shown activity against a range of CNS targets. The choice of target dictates the subsequent screening cascade.

  • Serotonin Receptors (e.g., 5-HT₂A): The 5-HT₂A receptor is a validated target for antipsychotics. Compounds that act as inverse agonists at this receptor can have therapeutic benefits without the side effects associated with dopamine D₂ receptor blockade.[11] A notable example of a piperidine-containing drug is Pimavanserin (ACP-103), a 5-HT₂A inverse agonist.[11]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the cognitive symptoms of Alzheimer's disease.[10][12] The piperidine core is present in approved AChE inhibitors like Donepezil.[6] The scaffold can be used to design novel inhibitors that are substrates for AChE, allowing for imaging and quantification of enzyme activity in the brain.[10]

Part 3: Experimental Protocols

The following protocols are representative of the key assays used to characterize derivatives of this compound in a CNS drug discovery program.

Protocol 1: In Vitro Target Engagement - 5-HT₂A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor. This assay quantifies the direct interaction between the compound and its intended target.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₂A receptor.

  • [³H]ketanserin (radioligand).

  • Test compounds derived from this compound.

  • Mianserin or another known high-affinity 5-HT₂A ligand (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, scintillation vials, liquid scintillation fluid, filter mats (GF/C), cell harvester, and a scintillation counter.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Mianserin (final concentration 10 µM), 50 µL [³H]ketanserin, and 100 µL of cell membrane suspension.

    • Test Compound Binding: 50 µL of test compound dilution, 50 µL [³H]ketanserin, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (Specific Binding)]).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC₅₀ (nM)Kᵢ (nM)
Reference Compound (Mianserin) 2.51.2
Test Compound A 15.07.1
Test Compound B 250.0118.3

Causality and Trustworthiness: This protocol is a gold standard for assessing target binding. The inclusion of total and non-specific binding controls ensures that the measured inhibition is due to specific interaction with the receptor. Using a known competitor (Mianserin) validates the assay's performance. The Cheng-Prusoff correction provides a more accurate measure of affinity by accounting for the concentration of the radioligand.[11]

Protocol 2: In Vivo Efficacy - MK-801-Induced Hyperactivity Model

Objective: To assess the potential antipsychotic-like efficacy of a test compound in a rodent model. This model is based on the observation that NMDA receptor antagonists like MK-801 (dizocilpine) induce hyperactivity in rodents, which can be attenuated by antipsychotic drugs, particularly those acting on the serotonergic system.[11]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.[13]

  • Test compound derived from this compound.

  • MK-801 (dizocilpine maleate).

  • Vehicle solution for compound and MK-801 (e.g., saline or 0.5% methylcellulose).

  • Open-field activity chambers equipped with infrared beams to track movement.

  • Animal scales, syringes, and needles for injections.

Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment begins. Studies should be blinded and randomized to prevent bias.[14]

  • Habituation: Place each animal individually into an open-field chamber and allow it to explore freely for 30 minutes to establish a baseline activity level.

  • Dosing:

    • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, s.c., or oral, p.o.) at a predetermined time before the MK-801 challenge (e.g., 30 minutes for s.c.). Doses should be determined from prior dose-range finding studies.[15] Example doses might be 1, 3, and 10 mg/kg.[11]

    • After the pretreatment period, administer MK-801 (e.g., 0.3 mg/kg, s.c.) or its vehicle to the appropriate groups.

  • Activity Monitoring: Immediately after the MK-801 injection, return the animals to the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Quantify the total distance traveled for each animal during the monitoring period.

    • Compare the activity of the Vehicle + MK-801 group to the Vehicle + Vehicle group to confirm that MK-801 induced hyperactivity.

    • Compare the activity of the Test Compound + MK-801 groups to the Vehicle + MK-801 group.

    • Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's) to determine if the test compound significantly reduced MK-801-induced hyperactivity.

Conclusion

This compound represents a strategically important and synthetically tractable scaffold for the development of novel CNS therapeutics. Its favorable structural and chemical properties provide a robust starting point for creating diverse libraries of compounds. By employing a systematic workflow that integrates rational design, targeted in vitro screening, and validated in vivo behavioral models, researchers can effectively leverage this scaffold to identify and optimize lead candidates for a variety of debilitating neurological and psychiatric disorders. The protocols and insights provided herein offer a practical guide for advancing drug discovery programs built upon this promising chemical foundation.

References

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  • Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease.
  • McElvain, S. M., & McMahon, R. E. (1949). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society.
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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
  • MDPI. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.
  • Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Geng, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
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  • Paeezi, M., et al. (2021). Methanol poisoning as a new world challenge: A review. PubMed Central.
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Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Methylpiperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperidin-4-yl)methanol. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate common challenges and maximize your reaction yield and purity.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry. The most prevalent and scalable synthetic route involves the reduction of a corresponding ester precursor, typically ethyl 4-methylpiperidine-4-carboxylate. This transformation is almost exclusively achieved using a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄ or LAH), due to the low reactivity of esters towards milder reducing agents. This guide focuses on optimizing this critical reduction step.

Frequently Asked Questions (FAQs)

Q1: Why is Lithium Aluminum Hydride (LiAlH₄) the preferred reagent for this synthesis?

A: Esters are significantly less electrophilic than aldehydes or ketones. Consequently, they require a highly reactive nucleophilic hydride source for efficient reduction.

  • Reactivity: LiAlH₄ is a potent reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[1] Milder reagents like Sodium Borohydride (NaBH₄) are generally ineffective or react too slowly with esters to be practical.[1]

  • Mechanism: The reduction of an ester to a primary alcohol is a two-step process. The first equivalent of hydride adds to the carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form a transient aldehyde.[2][3] Since aldehydes are more reactive than esters, this intermediate is immediately reduced by a second equivalent of hydride to form the final alcohol product after acidic workup.[4]

Q2: Can I use a different starting material, such as the corresponding carboxylic acid?

A: Yes, LiAlH₄ is also powerful enough to reduce carboxylic acids directly to primary alcohols.[1] However, the synthesis often starts from the ester for several practical reasons. The precursor, ethyl 4-methylpiperidine-4-carboxylate, can be synthesized from various starting materials.[5][6] Using the ester allows for easier purification via distillation or chromatography compared to the more polar carboxylic acid, ensuring high-purity input for the critical reduction step.

Q3: How critical are anhydrous conditions for this reaction?

A: Absolutely critical. LiAlH₄ reacts violently and exothermically with protic solvents, including water and alcohols.[4] This not only poses a significant safety hazard but also consumes the reagent, reducing its effective concentration and leading to incomplete reactions or low yields. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and only high-purity anhydrous solvents (e.g., THF, diethyl ether) should be used. The reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What is the best way to monitor the reaction's progress?

A: The most common method is Thin Layer Chromatography (TLC). A co-spotted plate with the starting material and the reaction mixture will show the gradual disappearance of the starting ester spot and the appearance of the more polar alcohol product spot at a lower Rf value. Staining with potassium permanganate is effective for visualizing the alcohol product. For more quantitative analysis, LC-MS can be employed to monitor the consumption of the reactant and formation of the product.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you may encounter during the synthesis.

Problem: The reaction resulted in a very low yield or did not proceed to completion.

This is the most common issue and can be traced back to several key factors related to reagents, conditions, or the workup procedure.

Potential Cause 1: Deactivated Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a fine, pyrophoric powder that readily deactivates upon exposure to atmospheric moisture.

  • Underlying Logic: The aluminum-hydride bond is highly polarized, making the hydride nucleophilic but also extremely reactive towards protons. Water provides a source of protons that will quench the reagent, converting it into inactive aluminum hydroxides and hydrogen gas.

  • Solution:

    • Use a fresh bottle of LiAlH₄ or a bottle that has been stored correctly under an inert atmosphere.

    • Visually inspect the reagent. Active LiAlH₄ should be a fine, white to light-gray powder. Clumped or dark gray material may indicate deactivation.

    • When weighing and transferring the reagent, do so quickly in a low-humidity environment or a glovebox to minimize atmospheric exposure.

Potential Cause 2: Incorrect Stoichiometry

The reduction of an ester to an alcohol consumes two hydride equivalents per molecule.

  • Underlying Logic: As detailed in the reaction mechanism, one hydride is needed to form the aldehyde intermediate, and a second is needed to reduce the aldehyde.[2] Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ (which contains 4 hydride equivalents) is theoretically required.

  • Solution:

    • Ensure you are using a molar excess of LiAlH₄. A common practice is to use 1.5 to 2.5 equivalents of LiAlH₄ relative to the ester to account for any slight deactivation and ensure the reaction goes to completion.[7]

    • Recalculate your molar quantities to confirm accuracy.

Potential Cause 3: Suboptimal Reaction Conditions

Temperature control is crucial for both safety and efficiency.

  • Underlying Logic: The initial addition of the ester to the LiAlH₄ suspension is highly exothermic. Adding the ester too quickly or at too high a temperature can lead to uncontrolled side reactions. Conversely, if the reaction is not allowed to warm sufficiently after the initial addition, it may not proceed to completion.

  • Solution:

    • Begin the reaction by suspending LiAlH₄ in your anhydrous solvent (e.g., THF) and cooling the mixture to 0 °C in an ice bath.[7]

    • Dissolve your starting ester in the same anhydrous solvent and add it dropwise to the cooled LiAlH₄ suspension. This allows for controlled dissipation of the heat generated.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight to ensure it reaches completion.[7]

Potential Cause 4: Inefficient Workup and Product Isolation

The product is a water-soluble amino alcohol. Improper workup can lead to significant product loss.

  • Underlying Logic: The workup must neutralize any excess LiAlH₄ and convert the resulting aluminum and lithium salts into a filterable solid, leaving the desired product in the organic solvent. The widely-used Fieser workup method is designed for this purpose.

  • Solution: Follow a carefully controlled quenching procedure. After cooling the reaction mixture back to 0 °C, slowly and sequentially add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH solution

    • '3X' mL of water (Where 'X' is the number of grams of LiAlH₄ used). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[7] After the additions, stir the mixture vigorously for 30 minutes, then filter off the solids and wash them thoroughly with your organic solvent (e.g., THF or Ethyl Acetate). The product will be in the combined filtrate.

Problem: My final product is contaminated with unreacted starting material.

This indicates an incomplete reaction.

  • Underlying Logic: The presence of the starting ester on a TLC or LC-MS trace after the full reaction time points directly to insufficient reducing power or time.

  • Solution:

    • Re-evaluate Reagent Activity & Stoichiometry: This is the most likely culprit. Refer to Potential Causes 1 and 2 from the previous problem.

    • Increase Reaction Time/Temperature: While most reductions are complete after stirring overnight at room temperature, particularly hindered esters may require gentle heating (refluxing in THF) to drive the reaction to completion. Monitor by TLC to determine the necessary time.

Problem: The workup procedure resulted in a gelatinous precipitate that is difficult to filter.

This is a common issue that can trap a significant amount of product, drastically lowering the isolated yield.

  • Underlying Logic: The formation of a fine, gelatinous aluminum hydroxide precipitate occurs when the quenching procedure is not performed correctly, particularly with the ratios of water and base.

  • Solution:

    • Adhere Strictly to the Fieser Workup Ratios: The 1:1:3 ratio of water : 15% NaOH : water to grams of LiAlH₄ is empirically derived to produce granular salts. Deviating from this can lead to poor outcomes.

    • Vigorous Stirring: Ensure the mixture is stirred very vigorously after the quenching additions. This helps break up the initial gel-like substance and promotes the formation of the granular solid.

    • Add a Drying Agent: In some cases, adding anhydrous sodium sulfate or magnesium sulfate to the slurry before filtration can help granulate the salts and improve filterability.

    • Alternative Workup: If filtration is still problematic, the entire mixture can be acidified carefully with HCl (in an ice bath), and the product can be extracted from the aqueous layer after basification. However, this is a more labor-intensive process.

Data & Workflow Summary
Table 1: Troubleshooting Summary
Problem ObservedPotential CauseRecommended Solution
Low or No Yield 1. Deactivated LiAlH₄Use fresh, properly stored reagent.
2. Incorrect StoichiometryUse 1.5-2.5 molar equivalents of LiAlH₄.
3. Suboptimal TemperatureAdd ester at 0 °C, then warm to room temp.
4. Inefficient WorkupUse a careful Fieser workup (1:1:3 ratio).
Incomplete Reaction 1. Insufficient LiAlH₄Re-check stoichiometry and reagent activity.
2. Insufficient Time/EnergyIncrease reaction time or gently reflux.
Gelatinous Precipitate 1. Incorrect WorkupStrictly follow Fieser ratios and stir vigorously.
2. Poor Salt FormationAdd a drying agent (e.g., Na₂SO₄) to the slurry.
Diagrams

Reaction_Mechanism Ester Ethyl 4-methylpiperidine- 4-carboxylate H1 1. LiAlH₄ (1st Hydride Addition) Ester->H1 TI Tetrahedral Intermediate H1->TI Collapse & -OEt loss Aldehyde Transient Aldehyde Intermediate TI->Aldehyde H2 2. LiAlH₄ (2nd Hydride Addition) Aldehyde->H2 Alkoxide Aluminum Alkoxide Complex H2->Alkoxide Workup 3. H₂O Workup Alkoxide->Workup Product This compound Workup->Product

Caption: Reaction mechanism for the LiAlH₄ reduction of an ester.

Troubleshooting_Workflow Start Low Yield Observed CheckReagent Is LiAlH₄ fresh and was it handled properly? Start->CheckReagent CheckStoich Was a molar excess (1.5-2.5 eq) of LiAlH₄ used? CheckReagent->CheckStoich Yes Sol_Reagent Solution: Use fresh LiAlH₄ under an inert atmosphere. CheckReagent->Sol_Reagent No CheckCond Was the ester added slowly at 0°C, then warmed to RT? CheckStoich->CheckCond Yes Sol_Stoich Solution: Recalculate and repeat with sufficient excess. CheckStoich->Sol_Stoich No CheckWorkup Was a Fieser workup performed correctly? CheckCond->CheckWorkup Yes Sol_Cond Solution: Repeat with proper temperature control. CheckCond->Sol_Cond No Sol_Workup Solution: Review Fieser protocol. Consider re-extraction. CheckWorkup->Sol_Workup No

Caption: Decision workflow for troubleshooting low reaction yield.

Optimized Experimental Protocol

Reaction: Reduction of Ethyl 4-methylpiperidine-4-carboxylate

Materials:

  • Ethyl 4-methylpiperidine-4-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the round-bottom flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 4-methylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF (approx. 5 mL per gram of ester). Transfer this solution to the dropping funnel.

  • Reaction: Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight).

  • Monitoring: Check for the disappearance of the starting material by TLC (e.g., using a 9:1 Dichloromethane/Methanol mobile phase).

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. While stirring vigorously, add the following reagents dropwise and in sequence (let 'X' be the mass in grams of LiAlH₄ used):

    • 'X' mL of deionized water

    • 'X' mL of 15% NaOH solution

    • '3X' mL of deionized water

  • Isolation: Remove the ice bath and stir the resulting white slurry vigorously for 30-60 minutes at room temperature. The precipitate should become granular and easy to filter.

  • Filtration: Filter the slurry through a pad of Celite or filter paper. Wash the solid precipitate thoroughly with several portions of THF or ethyl acetate.

  • Purification: Combine the filtrate and the washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation or crystallization if necessary.

References
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
  • JoVE. (2025). Esters to Alcohols: Hydride Reductions. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
  • ChemBK. (2024).
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R)
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

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Technical Support Center: Navigating Reactions of (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Methylpiperidin-4-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the synthesis and reactions of this versatile building block. Our guidance is grounded in established chemical principles and practical laboratory experience to help you anticipate and troubleshoot the formation of common side products, thereby optimizing your reaction outcomes.

Section 1: Understanding the Reactivity of this compound

This compound possesses two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. The interplay of these functional groups dictates its reactivity and the potential for side product formation. The piperidine nitrogen is nucleophilic and basic, readily undergoing reactions such as N-alkylation and N-acylation. The primary alcohol can be targeted for esterification, etherification, and oxidation.

The following sections provide a detailed breakdown of common reactions and the side products that may be encountered, along with strategies to mitigate their formation.

Section 2: N-Alkylation Reactions: Troubleshooting and Optimization

N-alkylation is a fundamental transformation for modifying the piperidine core. However, it is often accompanied by side products that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: I am trying to perform a mono-alkylation on the piperidine nitrogen, but I am observing significant amounts of a di-alkylated quaternary ammonium salt. How can I prevent this?

A1: The formation of a quaternary ammonium salt is a common side product resulting from over-alkylation.[1] This occurs when the initially formed tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent. Several strategies can be employed to favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent. A 1.5 to 2-fold excess of the amine is a good starting point to ensure the alkylating agent is consumed before significant di-alkylation can occur.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of this reagent throughout the reaction. This favors the reaction with the more abundant starting secondary amine.[1]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be effective in neutralizing the acid generated during the reaction without competing in the alkylation. For some reactions, an inorganic base like potassium carbonate (K₂CO₃) can also be used.[2]

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor the second alkylation step, which is a bimolecular reaction.[2]

Q2: My N-alkylation reaction is sluggish, and upon heating, I see decomposition products. What are my options?

A2: If direct alkylation is proving difficult, consider reductive amination. This two-step, one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the desired N-alkylated product. This method is often milder and can prevent the formation of quaternary salts.

Troubleshooting Guide for N-Alkylation

Issue Potential Cause Troubleshooting/Solution Expected Outcome
Low yield of mono-alkylated product Incomplete reactionMonitor reaction progress via TLC or LC-MS. Consider increasing reaction time or temperature cautiously.Full consumption of starting material and maximized product formation.
Over-alkylationUse an excess of the amine, add the alkylating agent slowly, or use a less reactive alkylating agent.[1]Reduced formation of the quaternary ammonium salt.
Formation of elimination byproducts Use of a strong, bulky base with a sterically hindered alkyl halide.Switch to a less hindered base or a less sterically demanding alkylating agent. Consider reductive amination.Minimized elimination and increased yield of the desired substitution product.
Reaction does not proceed Poorly reactive alkylating agentSwitch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).Improved reaction rate.
Poor solubility of reactantsChoose a solvent system in which all reactants are soluble (e.g., DMF, acetonitrile).[2]A homogenous reaction mixture leading to improved reaction rates.

Experimental Protocol: N-Methylation of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DMF to make an approximately 0.1 M solution.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methyl iodide (1.05 eq.) dropwise to the stirred solution over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: N-Alkylation and Side Product Formation

sub This compound product N-Alkyl-(4-Methylpiperidin-4-yl)methanol sub->product Mono-alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product quat_salt Quaternary Ammonium Salt (Side Product) alkyl_halide->quat_salt product->quat_salt Over-alkylation (with R-X)

Caption: N-alkylation pathway and the over-alkylation side reaction.

Section 3: Esterification of the Hydroxyl Group

The primary alcohol of this compound can be readily esterified. However, the presence of the basic piperidine nitrogen can lead to side reactions.

Frequently Asked Questions (FAQs) for Esterification

Q1: When I try to perform an esterification using an acid chloride, I get a very low yield of my desired ester. What is happening?

A1: The basic piperidine nitrogen will react with the acid chloride to form an N-acyl piperidine. This reaction is often faster than the esterification of the alcohol. To prevent this, the piperidine nitrogen must be protected before the esterification reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Q2: Can I perform the esterification without protecting the amine?

A2: It is possible under certain conditions, such as using a large excess of a less reactive acylating agent or by performing the reaction under acidic conditions where the piperidine nitrogen is protonated, rendering it non-nucleophilic. However, protecting the amine is generally the more reliable strategy for achieving a clean reaction and high yield.

Troubleshooting Guide for Esterification

Issue Potential Cause Troubleshooting/Solution Expected Outcome
Low yield of ester N-acylation of the piperidineProtect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before esterification.Selective O-acylation and high yield of the desired ester.
Decomposition of starting material Harsh reaction conditionsUse milder esterification conditions, such as DCC/DMAP coupling with a carboxylic acid.Minimized decomposition and improved yield.

Experimental Protocol: Boc Protection followed by Esterification

Part A: Boc Protection

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (1.2 eq.).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction and purify the Boc-protected intermediate.

Part B: Esterification

  • Dissolve the Boc-protected alcohol (1.0 eq.) in DCM.

  • Add the desired carboxylic acid (1.1 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature until completion.

  • Filter off the DCU byproduct and purify the crude ester by column chromatography.

Diagram: Esterification with and without Amine Protection

sub This compound sub_unprotected Unprotected Amine sub->sub_unprotected sub_protected Protected Amine (e.g., N-Boc) sub->sub_protected Protection Step acid_chloride Acid Chloride (RCOCl) acid_chloride->sub_unprotected acid_chloride->sub_protected ester_product Desired Ester sub_unprotected->ester_product O-Acylation (minor) amide_side_product N-Acyl Side Product sub_unprotected->amide_side_product N-Acylation sub_protected->ester_product Selective O-Acylation

Caption: Competing N- and O-acylation pathways.

Section 4: Oxidation of the Hydroxyl Group

Oxidation of the primary alcohol to an aldehyde or carboxylic acid is a common transformation. The choice of oxidant is crucial to avoid side reactions involving the piperidine ring.

Frequently Asked Questions (FAQs) for Oxidation

Q1: I am attempting to oxidize the alcohol to an aldehyde, but I am getting a complex mixture of products and low yield.

A1: The piperidine nitrogen can be susceptible to oxidation, especially under harsh conditions. This can lead to the formation of N-oxides or even ring-opened products.[3] Using mild and selective oxidizing agents is key. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are often effective for the selective oxidation of the primary alcohol to the aldehyde without affecting the piperidine ring.

Troubleshooting Guide for Oxidation

Issue Potential Cause Troubleshooting/Solution Expected Outcome
Low yield of aldehyde Over-oxidation to the carboxylic acidUse a mild oxidizing agent like DMP or perform a Swern oxidation.Selective formation of the aldehyde.
Formation of N-oxide Use of strong, non-selective oxidantsEmploy milder, more selective oxidation conditions.Minimized oxidation of the piperidine nitrogen.
Ring-opening or decomposition Harsh reaction conditions (e.g., strong acid or base, high temperature)Use neutral or mildly acidic/basic conditions and maintain a low reaction temperature.[3]Preservation of the piperidine ring structure.

Diagram: Potential Oxidation Pathways

sub This compound aldehyde Desired Aldehyde sub->aldehyde Selective Alcohol Oxidation n_oxide N-Oxide Side Product sub->n_oxide Nitrogen Oxidation ring_opened Ring-Opened Products sub->ring_opened Ring Cleavage oxidant Oxidizing Agent oxidant->sub

Caption: Desired oxidation and potential side reactions.

Section 5: Summary of Key Recommendations

  • N-Alkylation: To favor mono-alkylation, use an excess of the amine, add the alkylating agent slowly, and consider reductive amination for challenging substrates.

  • Esterification: Protect the piperidine nitrogen (e.g., with a Boc group) before reacting with acylating agents to prevent N-acylation.

  • Oxidation: Employ mild and selective oxidizing agents (e.g., DMP, Swern oxidation) to convert the alcohol to an aldehyde while avoiding oxidation of the piperidine ring.

By understanding the inherent reactivity of this compound and anticipating potential side reactions, you can design more robust synthetic routes and streamline your research and development efforts.

References

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]
  • ResearchGate. (2017).
  • Jørgensen, M., & Kristensen, J. L. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Organic Chemistry. [Link]

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Technical Support Center: Strategies for Synthesizing (4-Methylpiperidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidine analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the (4-Methylpiperidin-4-yl)methanol scaffold and its derivatives. The piperidine motif is a cornerstone in modern drug discovery, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind experimental choices, ensuring that every step is understood and can be optimized for your specific synthetic goals.

Core Synthetic Strategies: An Overview

The synthesis of 4-substituted piperidinemethanol analogs typically involves two critical transformations starting from N-protected piperidine precursors. The choice of strategy depends on the desired analog.

  • Ester Reduction Route: This is the primary pathway for synthesizing the title compound class, involving the reduction of a piperidine-4-carboxylate derivative.

  • Organometallic Addition Route: This is a powerful method for creating analogs with a tertiary alcohol at the 4-position (e.g., 4-aryl-4-methylpiperidin-4-ol) by adding a carbon nucleophile to a 4-piperidone.

The following diagram illustrates these two divergent and fundamental approaches.

G cluster_0 Core Starting Material cluster_1 Strategy A: Ester Reduction cluster_2 Strategy B: Organometallic Addition 4-Piperidone 4-Piperidone N-Protected Piperidine-4-Carboxylic Acid Ester N-Protected Piperidine-4-Carboxylic Acid Ester 4-Piperidone->N-Protected Piperidine-4-Carboxylic Acid Ester Multi-step functionalization N-Protected-4-Piperidone N-Protected-4-Piperidone 4-Piperidone->N-Protected-4-Piperidone Protection (Boc, Cbz) LAH_Reduction Reduction N-Protected Piperidine-4-Carboxylic Acid Ester->LAH_Reduction LiAlH4 or other hydrides Product_A (4-Substituted-Piperidin-4-yl)methanol Analogs LAH_Reduction->Product_A Workup Grignard Addition N-Protected-4-Piperidone->Grignard R-MgX or R-Li Product_B 4-Substituted-Piperidin-4-ol Analogs Grignard->Product_B Workup G start Start: N-Protected Ester in Anhydrous THF reagent_prep Prepare LiAlH₄ suspension in anhydrous THF under N₂ at 0 °C start->reagent_prep addition Slowly add ester solution to LiAlH₄ suspension (maintain 0 °C) reagent_prep->addition reaction Warm to RT and stir until completion (TLC/LCMS) addition->reaction quench Cool to 0 °C and perform sequential Fieser workup: 1. Add H₂O dropwise 2. Add 15% aq. NaOH 3. Add more H₂O reaction->quench filter Stir until granular precipitate forms. Filter through Celite®. quench->filter extract Concentrate filtrate. Extract with organic solvent if needed. filter->extract finish End: Crude Product extract->finish

Caption: Standard workflow for an LiAlH₄ ester reduction.

Troubleshooting Guide: LiAlH₄ Reductions
ProblemProbable Cause(s)Recommended Solution(s)
Reaction is sluggish, incomplete, or does not start. Inactive LiAlH₄: The reagent is highly reactive with atmospheric moisture and can degrade upon improper storage, forming a less reactive crust of aluminum hydroxides. [3][4]Insufficient Reagent: Ester reduction requires 2 equivalents of hydride; one for the reduction and one that is lost as an alkoxide. Stoichiometry must be precise.Use Fresh Reagent: Always use freshly opened LiAlH₄ or powder from the core of the bottle. Increase Equivalents: Use at least 2 molar equivalents of hydride (0.5 eq of LiAlH₄, since it delivers 4 hydrides). A slight excess (e.g., 0.6-0.7 eq) is common.
A persistent gray/white gel or emulsion forms during workup, making filtration impossible. Improper Quenching: Incorrect stoichiometry of water and base during the workup can lead to the formation of gelatinous aluminum salts that are difficult to filter.Follow the Fieser Workup: For a reaction with 'X' grams of LiAlH₄, quench by sequentially and slowly adding: 1. 'X' mL of H₂O 2. 'X' mL of 15% aqueous NaOH 3. '3X' mL of H₂O This procedure is designed to produce easily filterable, granular aluminum salts. [5]Stir vigorously for 30-60 minutes after the final addition.
Other functional groups in my molecule were also reduced. High Reactivity of LiAlH₄: LiAlH₄ is a very powerful and generally non-selective reducing agent. It will reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. [6][7]Use a Milder Reagent: If chemoselectivity is an issue, consider alternatives. Lithium borohydride (LiBH₄) can reduce esters but is less reactive towards amides or nitriles. [8]Inverse Addition: Add the LiAlH₄ solution slowly to the substrate solution. This keeps the reagent from being in excess and can sometimes improve selectivity. [4]
Part 3: Troubleshooting Grignard Reactions with 4-Piperidones

For creating analogs with a C4-tertiary alcohol, the Grignard reaction is indispensable. It involves the nucleophilic addition of an organomagnesium halide (R-MgX) to the ketone carbonyl of an N-protected 4-piperidone. [9]

Experimental Workflow: Grignard Reaction

G start Start: Flame-dried glassware under N₂ atmosphere reagent_prep Prepare Grignard Reagent: Add alkyl/aryl halide dropwise to activated Mg turnings in anhydrous ether or THF start->reagent_prep initiation Confirm initiation (cloudiness, gentle reflux) reagent_prep->initiation ketone_add Cool to 0 °C. Add piperidone solution dropwise to the prepared Grignard reagent initiation->ketone_add reaction Warm to RT and stir until completion (TLC/LCMS) ketone_add->reaction quench Cool to 0 °C and quench slowly with saturated aqueous NH₄Cl reaction->quench extract Extract with organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄ quench->extract finish End: Crude Tertiary Alcohol extract->finish

Caption: General workflow for Grignard addition to a 4-piperidone.

Troubleshooting Guide: Grignard Reactions
ProblemProbable Cause(s)Recommended Solution(s)
Grignard reagent formation does not initiate. Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). [10]Presence of Water: Grignard reagents are destroyed by even trace amounts of water in glassware or solvents. [10]Activation: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane. [11]Crushing the magnesium turnings under nitrogen can also expose a fresh surface. Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. [10]
Low yield; starting piperidone is recovered after workup. Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is more common with sterically hindered ketones or bulky Grignard reagents. [10][9][12]After acidic workup, the enolate is protonated, regenerating the starting ketone.Change Reagent: Switch from a Grignard reagent to the corresponding organolithium reagent, which is generally more nucleophilic and less basic, favoring addition over enolization. Use an Additive: Add a Lewis acid like Cerium(III) chloride (CeCl₃). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and significantly promoting nucleophilic addition over enolization (Luche conditions).
A secondary alcohol (from reduction) is isolated as a major byproduct. Reduction by β-Hydride Transfer: If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide), it can reduce the ketone via a six-membered cyclic transition state. [9][12]Choose a Different Reagent: Use a Grignard reagent without β-hydrogens if possible (e.g., MeMgBr, PhMgBr). Lower Temperature: Running the reaction at a lower temperature (-78 °C) can sometimes favor the addition pathway over reduction.
Part 4: General Purification and Analysis FAQs

Q1: These amino alcohol products are often polar and difficult to purify by chromatography. What are the best practices?

  • Column Chromatography: Use a more polar mobile phase. A gradient of Dichloromethane (DCM) to DCM/Methanol is common. [13]To prevent streaking of the basic amine on silica gel, add a small amount of a volatile base like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%) to the eluent system.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. For free bases, try solvents like ethyl acetate, acetonitrile, or mixtures with hexanes. For salts (e.g., HCl or TFA salts), polar solvents like methanol, ethanol, or isopropanol are good starting points. [14] Q2: How should I confirm the structure and purity of my final product?

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The disappearance of the ester or ketone signal and the appearance of new signals corresponding to the alcohol and the added group (if applicable) are key diagnostics.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass has been obtained.

  • LC-MS or GC-MS: These hyphenated techniques are ideal for assessing the purity of the final compound.

References
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.
  • Leese, M. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • BenchChem. (2025). Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs.
  • DTIC. (2025). Piperidine Synthesis.
  • Shubina, A., et al. (2021).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Adichemistry. (n.d.).
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction Lab Manual.
  • University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • EPGP. (n.d.). Reduction Reactions.
  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH).
  • El-Sayed, M., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 27(19), 6537. [Link]

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Technical Support Center: Troubleshooting Reductive Amination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. As a core structural motif in countless pharmaceuticals and bioactive molecules, the successful synthesis of the piperidine ring is crucial for researchers in drug development.[1][2] Reductive amination is one of the most versatile and widely employed methods for this purpose, offering a direct route to construct the C-N bonds that form the heterocyclic ring.[1][3][4]

However, despite its conceptual simplicity—the reaction of a carbonyl with an amine to form an imine, which is then reduced—this process is sensitive to a number of variables.[5][6] This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered in the lab. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to optimize your specific reaction.

Section 1: Critical Failures - Low or No Product Yield

This is the most frequent and frustrating issue. When your reaction fails to yield the desired piperidine, the problem almost always lies in the first, equilibrium-driven step: imine or iminium ion formation.

Question: My reaction has resulted in very low or no yield. I've recovered mostly my starting materials. What are the primary causes and how can I troubleshoot this?

Answer: A low or zero yield points to a failure in forming the key imine/iminium ion intermediate or its subsequent reduction. The equilibrium between the starting carbonyl/amine and the imine must be successfully shifted towards the imine for the reaction to proceed.[5][6]

Core Causality & Troubleshooting Workflow:

The logical path to a solution involves systematically validating each stage of the reaction. The following workflow illustrates the decision-making process.

G cluster_0 Phase 1: Diagnose Imine Formation cluster_1 Phase 2: Optimize Reaction Conditions cluster_2 Phase 3: Troubleshoot Reduction Step A Start: Low/No Yield B Run reaction without reducing agent. Monitor by TLC/LCMS for imine spot. A->B C Is Imine/Iminium Ion Detected? B->C D No C->D No F Yes C->F Yes E 1. Adjust pH to 4-5 with Acetic Acid. 2. Add a dehydrating agent (e.g., MgSO₄). 3. Re-run imine formation test. D->E G 1. Check potency of reducing agent. (Use fresh bottle). 2. Verify reagent compatibility (see Table 1). 3. Ensure correct stoichiometry. F->G H Run full reaction with optimized imine formation conditions. G->H G cluster_0 Mechanism Overview cluster_1 Troubleshooting Points A Ketone/Aldehyde + Amine B Hemiaminal Intermediate A->B + H⁺, - H⁺ C Imine / Iminium Ion (Acid-Catalyzed) B->C - H₂O D Piperidine Product C->D + [H⁻] (Reduction) T1 Problem: Equilibrium Solution: Low pH, Remove H₂O T1->B T2 Problem: Carbonyl Reduction Solution: Use Selective Reductant (STAB) T2->D

Caption: Key intermediates and common failure points.

Question: My reaction stalls at ~50% conversion, leaving a mix of starting materials and product. How can I drive it to completion?

Answer: A stalled reaction often indicates that one of the reagents has been consumed, has degraded, or that the reaction has reached an unfavorable equilibrium under the current conditions.

  • Re-charge the Reaction: For volatile starting materials like acetone, evaporation can be an issue, especially on small scales or with heating. [7]A common industrial and patent procedure is to add a second charge of the limiting carbonyl and the reducing agent after several hours to push the reaction to completion. [7]2. Increase Temperature (with caution): Gently warming the reaction to 40-50 °C can sometimes provide the necessary activation energy. However, this can also accelerate side reactions or reagent decomposition, so monitor the reaction closely by TLC.

  • Solvent Choice: Imine formation is often faster in protic solvents like methanol due to hydrogen bonding effects that stabilize the transition state. [8]However, you must use a compatible reducing agent like NaBH₃CN. If using STAB, which requires an aprotic solvent, the reaction may simply be slower. Consider allowing for longer reaction times (e.g., 24 hours).

Section 3: Work-up and Purification FAQs

Question: My crude product is an impure oil after workup, and I'm struggling to purify it. What is a reliable method for isolating my piperidine product?

Answer: The basicity of the piperidine nitrogen is the key to a clean purification. An acid-base extraction is a highly effective method to separate your amine product from neutral or acidic impurities.

Protocol: Acid-Base Extraction for Piperidine Purification

  • Initial Quench: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases. This neutralizes the acidic catalyst and hydrolyzes excess hydride reagent. [9]2. Organic Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes). Combine the organic layers. At this point, the organic phase contains your desired amine product along with non-basic organic impurities.

  • Acid Wash (Product Capture): Wash the combined organic layers with 1M aqueous HCl (2x volumes). Your basic piperidine will react with the acid to form a water-soluble ammonium salt, transferring it to the aqueous layer. Neutral impurities will remain in the organic phase, which can now be discarded.

  • Freebasing the Amine: Collect the acidic aqueous layers. While stirring, slowly add a base (e.g., 3M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble "freebase" amine.

  • Final Extraction: Extract this basic aqueous solution with fresh DCM or EtOAc (3x volumes). This organic layer now contains your purified amine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified piperidine.

Section 4: Key Experimental Protocols

Here are two detailed, field-proven protocols for the synthesis of a generic substituted piperidine from a ketone and a primary amine.

Protocol 1: Direct (One-Pot) Reductive Amination using STAB

This is the preferred method for most applications due to its efficiency and safety.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq) and the primary amine (1.1 eq).

  • Solvent & Catalyst: Dissolve the starting materials in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.5 M concentration). Add glacial acetic acid (1.1 eq) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature overnight (12-24 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Proceed with the Acid-Base Extraction protocol described in Section 3.

Protocol 2: Indirect (Two-Step) Reductive Amination using NaBH₄

Use this method when STAB is unavailable or when dealing with particularly sensitive substrates.

  • Imine Formation: To a round-bottom flask, add the ketone (1.0 eq), primary amine (1.1 eq), and a dehydrating agent like anhydrous MgSO₄ (2.0 eq). Dissolve in methanol (MeOH) and add glacial acetic acid (0.1 eq).

  • Monitoring: Stir vigorously at room temperature and monitor the disappearance of the ketone starting material by TLC (typically 2-4 hours).

  • Reduction: Once imine formation is complete, cool the flask to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Vigorous gas evolution (H₂) will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding water. Remove the MeOH under reduced pressure and then proceed with the standard organic extraction and Acid-Base workup.

References

  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.
  • Chemeurope.com. (n.d.). Reductive amination.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
  • Royal Society of Chemistry. (n.d.). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route.
  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • ACS GCI. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
  • Reddit. (2024). Reductive amination of piperazine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Reddit. (2024). Reductive amination difficulties - poor conversion.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • PubMed. (n.d.). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.

Sources

Addressing stability issues of (4-Methylpiperidin-4-yl)methanol in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Stability Issues in Acidic Media for Researchers and Drug Development Professionals

Welcome to the technical support guide for (4-Methylpiperidin-4-yl)methanol. As Senior Application Scientists, we understand the critical importance of compound stability in achieving reproducible analytical results and successful synthetic outcomes. This compound, a valuable building block containing both a tertiary alcohol and a tertiary amine, presents specific stability challenges, particularly in acidic environments. This guide is designed to provide you with a deep understanding of the underlying chemical mechanisms and to offer practical, field-proven solutions to navigate these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: I'm observing a rapid decrease in my main compound peak and the appearance of new, unknown peaks in my HPLC analysis when using an acidic mobile phase (e.g., 0.1% TFA in acetonitrile/water). What is happening?

A: You are likely observing acid-catalyzed degradation. The tertiary alcohol in this compound is highly susceptible to dehydration in the presence of strong acids like trifluoroacetic acid (TFA).[1][2][3] This reaction forms a stable tertiary carbocation intermediate, which then eliminates a proton to form an alkene. Furthermore, if your mobile phase contains acetonitrile, this carbocation can be trapped in a Ritter reaction, forming an N-alkyl amide adduct.[4][5][6] Both pathways lead to the loss of your parent compound and the emergence of degradation products.

Q2: What are the primary degradation products I should expect to see?

A: The two most common degradation products in acidic analytical or synthetic conditions are:

  • 4-Methylene-1,4-dimethylpiperidine: The product of acid-catalyzed dehydration.

  • N-(1,4-dimethylpiperidin-4-yl)acetamide: The product of the Ritter reaction, which occurs if acetonitrile is present as a solvent or reactant.[7]

Q3: What is the recommended pH range for handling this compound in aqueous solutions to ensure its stability?

A: For maximum stability, aqueous solutions of this compound should be maintained at a neutral or slightly basic pH (pH ≥ 7.0). This prevents the initial protonation of the hydroxyl group, which is the first step in the degradation cascade.[1] If acidic conditions are absolutely necessary for a procedure, use the mildest acid possible (e.g., formic acid or acetic acid over TFA or HCl) at the lowest effective concentration and temperature.

Q4: Is it safe to use acetonitrile as a solvent for this compound under acidic conditions?

A: It is strongly discouraged. The combination of a strong acid and acetonitrile creates ideal conditions for the Ritter reaction, a rapid and often high-yielding side reaction that consumes the carbocation intermediate formed from your starting material.[5][8] If your methodology requires a polar aprotic solvent, consider alternatives. For reversed-phase chromatography, methanol is a common and safer alternative to acetonitrile when acidic modifiers are used.

Section 2: Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common experimental problems.

Scenario 1: Analytical Instability in HPLC/LC-MS

Problem: "My sample of this compound shows poor peak shape, shifting retention times, and multiple unknown peaks that grow over time when analyzed using a standard acidic mobile phase."

Root Cause Analysis: The issue stems from on-instrument or in-vial degradation catalyzed by the mobile phase. The following workflow can help pinpoint the exact cause and lead to a robust solution.

Caption: Troubleshooting workflow for analytical instability.

Solutions & Rationale

Based on the root cause analysis, implement the following changes to develop a stability-indicating method.

  • Modify Mobile Phase Composition:

    • Solvent: Replace acetonitrile (ACN) with methanol (MeOH). Methanol is a protic solvent that does not participate in the Ritter reaction.[9]

    • Acid Modifier: Replace strong acids like TFA (pKa ~0.5) with weaker acids like formic acid (pKa ~3.75) or acetic acid (pKa ~4.76). This reduces the rate of protonation.

    • Buffering: For optimal control, use a buffer system like ammonium formate or ammonium acetate to maintain a consistent pH above 4.0.

  • Control Temperature: Lower the temperature of the autosampler (e.g., to 4°C) and the column compartment to reduce the rate of all degradation reactions. Dehydration is significantly accelerated by heat.[2]

  • Minimize Sample Residence Time: Prepare samples immediately before analysis and limit their time in the autosampler.

Table 1: Recommended Starting Conditions for a Stability-Indicating HPLC Method

ParameterUnstable Method (Example)Recommended Stable MethodRationale
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate in Water, pH 4.5Weaker acid and buffering prevent excessive protonation.
Mobile Phase B 0.1% TFA in AcetonitrileMethanolAvoids the Ritter reaction.[4][6]
Column Temp. 30-40 °C25 °CReduces the rate of thermal degradation.
Autosampler Temp. Ambient4 °CMinimizes sample degradation prior to injection.
Section 3: Mechanistic Pathways of Degradation

Understanding the chemical transformations is key to preventing them. The instability of this compound in acid is dominated by the formation of a tertiary carbocation.

Pathway 1: Acid-Catalyzed Dehydration (E1 Elimination)

This is the most fundamental instability pathway for tertiary alcohols in acid.[1][10] It proceeds in three steps:

  • Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H+) from the acid, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into an excellent leaving group (-OH2+).

  • Carbocation Formation: The carbon-oxygen bond breaks, and the water molecule departs, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.

  • Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, and the electrons from that C-H bond form a new pi bond, yielding the final alkene product.

Caption: Mechanism of Acid-Catalyzed Dehydration (E1).

Pathway 2: The Ritter Reaction

This pathway occurs only when a nitrile (R-C≡N), such as acetonitrile, is present in the acidic medium.[4][5][7] It competes with the final deprotonation step of the E1 pathway.

  • Carbocation Formation: The same tertiary carbocation is formed as in the dehydration pathway.

  • Nucleophilic Attack by Nitrile: The lone pair on the nitrile nitrogen attacks the electrophilic carbocation, forming a stable nitrilium ion.

  • Hydrolysis: A water molecule attacks the carbon of the nitrilium ion. Subsequent deprotonation and tautomerization yield the final N-alkyl amide product.

Caption: Mechanism of the Ritter Reaction Side Product Formation.

Section 4: Essential Protocols

To properly characterize stability and develop robust methods, a forced degradation study is essential.[11][12]

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: To intentionally generate and identify acid-catalyzed degradation products of this compound, confirming the degradation pathways and providing standards for analytical method development.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your unstressed (T=0) sample.

  • Acid Stress Sample: In a clean vial, mix an aliquot of the stock solution with 1.0 M HCl to achieve a final drug concentration of 0.1 mg/mL and an acid concentration of 0.1 M.

  • Incubation: Heat the acid stress sample in a water bath or heating block at 60°C.

  • Time-Point Sampling: Withdraw aliquots from the acid stress sample at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each withdrawn aliquot by adding an equimolar amount of 1.0 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the T=0 control sample and all neutralized time-point samples by HPLC or LC-MS using a suitable method (see Table 1 for a starting point).

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify the major degradation peaks that grow over time.

    • Use LC-MS to obtain the mass of the degradants to confirm their identity (e.g., alkene product via loss of water, Ritter product via addition of acetonitrile).

This self-validating protocol confirms the identity of degradants by demonstrating their formation under specific stress conditions, providing the foundation for a trustworthy, stability-indicating analytical method.

References
  • JoVE. (2025).
  • Wikipedia. (n.d.). Ritter reaction. [Link]
  • NROChemistry. (n.d.). Ritter Reaction. [Link]
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
  • Quora. (2017).
  • OpenOChem Learn. (n.d.). Ritter Reaction. [Link]
  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. [Link]
  • Wikipedia. (n.d.). Alcohol (chemistry). [Link]
  • Chemguide. (n.d.).
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
  • PubMed Central. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
  • Organic Reactions. (n.d.).
  • R Discovery. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • PubChem. (n.d.). This compound. [Link]
  • Centers for Disease Control and Prevention. (2025). METHANOL 2000. [Link]

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Preventing di-alkylation side reactions of the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of di-alkylation on the piperidine nitrogen. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your mono-alkylation reactions are successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is the di-alkylation of piperidine such a common and problematic side reaction?

A: This is a classic issue rooted in the fundamental reactivity of amines. The initial mono-alkylation of the secondary piperidine nitrogen produces a tertiary amine. This tertiary amine product is often more nucleophilic, and sometimes less sterically hindered, than the starting secondary amine. Consequently, it can compete with the remaining piperidine for the alkylating agent, leading to a second alkylation event. This forms a quaternary ammonium salt, which is often highly water-soluble and can complicate product isolation during aqueous workups.[1]

Q2: I'm observing a significant amount of my desired mono-alkylated product remaining in the aqueous layer after extraction. What is happening?

A: If your mono-alkylated product is basic enough, it will be protonated by the hydrogen halide (e.g., HBr, HI) generated during the alkylation reaction. This forms a piperidinium salt. These salts are often highly soluble in water and will partition into the aqueous phase during extraction. To recover your product, you need to neutralize the aqueous layer with a base, such as sodium bicarbonate or sodium carbonate solution, until it is basic.[1] This deprotonates the piperidinium salt, regenerating the free amine, which can then be extracted into an organic solvent. Be cautious, as adding carbonate to an acidic solution will evolve CO2 gas.[1]

Q3: My reaction is sluggish, but when I add a base to speed it up, I get more di-alkylation. How do I resolve this?

A: This is a common process optimization challenge. Without a base, the reaction generates an acid byproduct that protonates the starting piperidine, slowing the reaction down as the concentration of the free, nucleophilic amine decreases.[1] Adding a standard base like potassium carbonate (K₂CO₃) neutralizes this acid, maintaining the piperidine's nucleophilicity.[1] However, it also ensures the mono-alkylated tertiary amine product remains deprotonated and highly nucleophilic, promoting the undesired di-alkylation.

The solution is often to use a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[1] This base is capable of scavenging the acid byproduct but is too bulky to act as a nucleophile itself, minimizing side reactions.

Troubleshooting Guide: Strategies to Promote Mono-Alkylation

When facing challenges with di-alkylation, a systematic approach to optimizing your reaction is crucial. The following strategies address the root causes of this side reaction from different angles.

Decision Workflow for Strategy Selection

Before diving into specific protocols, use this workflow to select the most appropriate strategy for your experimental needs.

G start Start: Di-alkylation Issue q1 Is piperidine starting material inexpensive & readily available? start->q1 q2 Is a syringe pump available for slow addition? q1->q2  No strat1 Strategy 1: Use Large Excess of Piperidine q1->strat1  Yes q3 Is a multi-step synthesis acceptable? q2->q3  No strat2 Strategy 2: Slow Addition of Alkylating Agent q2->strat2  Yes q4 Is the alkylating agent an aldehyde or ketone? q3->q4  No strat3 Strategy 3: Employ a Protecting Group (e.g., Boc) q3->strat3  Yes q4->strat3  No strat4 Strategy 4: Use Reductive Amination q4->strat4  Yes

Caption: Decision tree for selecting a mono-alkylation strategy.

Strategy 1: Statistical Control with Excess Piperidine

Causality: This is the most straightforward approach. By using a large excess of piperidine (e.g., 5-10 equivalents), the alkylating agent is statistically more likely to react with an un-alkylated piperidine molecule than with the mono-alkylated product.[2] This method is ideal when piperidine is an inexpensive and easily removable starting material.

Protocol 1: Mono-alkylation Using Excess Piperidine
  • In a round-bottom flask, dissolve piperidine (5-10 eq.) in a suitable solvent like acetonitrile or Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution to neutralize any salts and remove remaining piperidine.

  • Separate the organic layer, dry with magnesium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.[2]

Strategy 2: Kinetic Control with Slow Addition

Causality: This method aims to keep the concentration of the alkylating agent very low at all times. This ensures that any mono-alkylated product that forms has a lower probability of encountering another molecule of the alkylating agent before the starting piperidine does. This is particularly effective when combined with stoichiometric control.

Protocol 2: Slow Addition via Syringe Pump
  • Dissolve piperidine (1-2 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in anhydrous acetonitrile.

  • Load the alkylating agent (1 eq.), dissolved in a small amount of anhydrous acetonitrile, into a syringe.

  • Using a syringe pump, add the alkylating agent solution to the stirred piperidine solution over several hours (e.g., 4-8 hours) at room temperature under a nitrogen atmosphere.[1]

  • After the addition is complete, allow the reaction to stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Work up the reaction by removing the solvent in vacuo and partitioning the residue between ether and saturated aqueous sodium bicarbonate.[1]

  • Extract the aqueous layer with ether, combine the organic extracts, dry, and concentrate to obtain the product.

Strategy 3: The Protecting Group Approach

Causality: This is the most robust and often cleanest method for ensuring mono-alkylation. By "capping" the piperidine nitrogen with a protecting group, you render it unreactive. The most common choice is the tert-butyloxycarbonyl (Boc) group.[3] After protection, the molecule is no longer a piperidine but an N-Boc-piperidine, which can be subjected to other reactions. The subsequent alkylation occurs at a different site on the molecule. If alkylating the nitrogen is the goal, this strategy is modified: one nitrogen of a diamine like piperazine is protected, the other is alkylated, and then the protecting group is removed.[3] For piperidine itself, this strategy is used to prevent its reactivity while modifying another part of the molecule. For achieving N-alkylation, reductive amination (Strategy 4) or the other strategies are more direct. However, the protection/deprotection workflow is a cornerstone of organic synthesis.

Workflow: N-Boc Protection and Deprotection

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation Piperidine Piperidine (Secondary Amine) BocPiperidine N-Boc-Piperidine (Protected Amine) Piperidine->BocPiperidine Boc₂O, Base (e.g., TEA, DCM) Piperidine->BocPiperidine Boc₂O, Base AlkylatedProduct Alkylated Product (Tertiary Amine) BocPiperidine->AlkylatedProduct  1. Base (e.g., NaH)  2. Alkyl Halide (R-X) BocPiperidine->AlkylatedProduct 1. Strong Base (NaH) 2. Alkyl Halide (R-X) Diamine Piperazine MonoBoc Mono-Boc-Piperazine Diamine->MonoBoc Boc₂O (1 eq) AlkylatedBoc Alkylated-Boc-Piperazine MonoBoc->AlkylatedBoc R-X, Base FinalProduct Mono-Alkylated Piperazine AlkylatedBoc->FinalProduct Acid (TFA/HCl)

Caption: Protecting group strategy workflow, exemplified with piperazine.

Protocol 3: N-Alkylation via Boc-Protected Intermediate (Example with Piperazine)
  • Protection: Dissolve piperazine (2 eq.) in DCM. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM. Stir overnight. Purify by chromatography to isolate the mono-Boc-protected piperazine.[3]

  • Alkylation: Dissolve mono-Boc-piperazine (1 eq.) and potassium carbonate (2-3 eq.) in acetonitrile. Add the alkyl halide (1.1 eq.) and heat the mixture to reflux until the starting material is consumed. Cool, filter, and concentrate the filtrate.

  • Deprotection: Dissolve the crude alkylated-Boc-piperazine in DCM and add an excess of Trifluoroacetic Acid (TFA) or bubble HCl gas through the solution. Stir for 1-2 hours. Remove the solvent and excess acid in vacuo to yield the salt of the desired mono-alkylated product.

Strategy 4: Reductive Amination

Causality: This powerful alternative completely avoids the use of alkyl halides and the possibility of forming quaternary ammonium salts. The reaction proceeds by forming an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then immediately reduced in situ by a mild reducing agent. This method is highly selective for mono-alkylation.[3]

Protocol 4: Reductive Amination
  • In a flask, dissolve piperidine (1 eq.) and the desired aldehyde or ketone (1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the solution in portions.[3] Acetic acid (1-2 eq.) can be added to catalyze iminium ion formation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., DCM), dry the combined organic layers, and concentrate to yield the product.

Comparison of Mono-Alkylation Strategies
StrategyKey ReagentsProsCons
Excess Amine Piperidine (5-10 eq.), R-XSimple, one-step reaction.Poor atom economy; requires easy removal of excess amine.
Slow Addition Piperidine (1-2 eq.), R-X, Syringe PumpGood for valuable substrates; improves selectivity.Requires specialized equipment (syringe pump); can be slow.
Protecting Group Boc₂O, R-X, Base, Acid (for deprotection)Very clean, high selectivity; avoids di-alkylation completely.Multi-step process (protection, alkylation, deprotection); increases synthesis time.[4]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Excellent selectivity; avoids quaternary salts; mild conditions.Limited to alkyl groups accessible from aldehydes/ketones.[3]
References
  • Various Contributors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Various Contributors. (2017). Procedure for N-alkylation of Piperidine?
  • ACS GCI Pharmaceutical Roundtable.

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Technical Support Center: Strategies for Scaling Up (4-Methylpiperidin-4-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Methylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and efficient production of this key chemical intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to address the challenges you may encounter during your experimental work and scale-up efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and handling of this compound.

Q1: What are the most common and scalable synthetic routes to produce this compound?

A1: For large-scale production, two primary synthetic routes are favored for their efficiency and use of readily available starting materials:

  • Route 1: Reduction of Ethyl 4-Methylpiperidine-4-carboxylate. This is a robust method involving the reduction of an ester functional group to a primary alcohol.

  • Route 2: Reductive Amination followed by Reduction of a Nitrile Intermediate. This route builds the piperidine ring and introduces the necessary functional groups in a convergent manner.

Q2: What are the key safety precautions I should take when working with the synthesis of this compound?

A2: Safety is paramount. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] When handling this compound and its precursors, always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.

Q3: What are the typical physical properties of this compound?

A3: this compound is a solid at room temperature with a molecular weight of 129.20 g/mol .[1]

Q4: How can I purify the final product on a larger scale?

A4: Purification strategies for this compound at scale often involve crystallization or distillation. For solid esters, recrystallization from non-hydroxylic solvents like toluene or the alcohol from which the ester is derived is a common practice.[2] Fractional distillation under reduced pressure is also a viable method for liquid products to remove impurities.[2]

II. Troubleshooting Guides for Synthetic Routes

This section provides detailed troubleshooting for the two primary scalable synthetic routes to this compound.

Route 1: Synthesis via Reduction of Ethyl 4-Methylpiperidine-4-carboxylate

This route is a straightforward and high-yielding approach for the synthesis of this compound.

Route 1 Workflow start Start: Ethyl 4-Methylpiperidine-4-carboxylate reagent Reagent: Lithium Aluminum Hydride (LiAlH4) in dry THF start->reagent 1. reaction Reaction: Reduction of Ester reagent->reaction 2. workup Work-up: Aqueous Quench reaction->workup 3. purification Purification: Distillation or Crystallization workup->purification 4. product Final Product: This compound purification->product 5.

Caption: Workflow for the synthesis of this compound via ester reduction.

Observed Issue Potential Cause Recommended Actions & Explanations
Low or no product yield 1. Inactive Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.[3]Action: Use freshly opened, high-quality LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Causality: Water reacts with LiAlH₄, consuming the reagent and rendering it ineffective for the desired reduction.
2. Insufficient amount of LiAlH₄: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[4]Action: Use a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the ester) to ensure complete conversion.Causality: The first equivalent of hydride reduces the ester to an aldehyde intermediate, which is then immediately reduced by a second equivalent to the alcohol.[4]
Presence of an aldehyde impurity Incomplete reduction: This can occur if the reaction is quenched prematurely or if an insufficient amount of LiAlH₄ was used.Action: Ensure the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If necessary, increase the reaction time or the amount of LiAlH₄.Causality: The aldehyde is a stable intermediate in the reaction pathway. If the reaction is stopped before the second hydride addition, the aldehyde will be present in the final product mixture.[4]
Difficult product isolation Formation of emulsions during work-up: The quenching of LiAlH₄ with water can form aluminum salts that lead to emulsions, making extraction difficult.Action: Employ a Fieser work-up: sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure helps to precipitate granular aluminum salts that are easily filtered.Causality: The Fieser work-up promotes the formation of easily filterable aluminum salts, preventing the formation of gelatinous precipitates that cause emulsions.
  • Preparation: Under an inert atmosphere (N₂ or Ar), carefully add lithium aluminum hydride (1.5 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Reaction: Dissolve ethyl 4-methylpiperidine-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Route 2: Synthesis via Reductive Amination and Nitrile Reduction

This route offers a convergent approach, building the core piperidine structure and then introducing the hydroxymethyl group.

Route 2 Workflow start Start: 1-Benzyl-4-piperidone reductive_amination Reductive Amination: with Ammonia and Raney-Ni start->reductive_amination intermediate1 Intermediate: 1-Benzyl-4-aminopiperidine reductive_amination->intermediate1 cyanation Cyanation: Introduction of Cyano Group intermediate1->cyanation intermediate2 Intermediate: 1-Benzyl-4-cyano-4-methylpiperidine cyanation->intermediate2 nitrile_reduction Nitrile Reduction: with Raney-Ni/H₂ or LiAlH₄ intermediate2->nitrile_reduction intermediate3 Intermediate: (1-Benzyl-4-methylpiperidin-4-yl)methanol nitrile_reduction->intermediate3 debenzylation Debenzylation: Catalytic Hydrogenation (Pd/C) intermediate3->debenzylation product Final Product: This compound debenzylation->product

Caption: Workflow for the synthesis of this compound via reductive amination and nitrile reduction.

Observed Issue Potential Cause Recommended Actions & Explanations
Low yield in reductive amination 1. Catalyst deactivation: Raney-Ni can be sensitive to air and certain functional groups.Action: Use freshly prepared or high-quality Raney-Ni. Ensure the reaction is carried out under an inert atmosphere if necessary. Pre-treat the catalyst according to the supplier's instructions.Causality: The catalytic activity of Raney-Ni depends on its surface properties, which can be compromised by oxidation or poisoning.
2. Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure.Action: Increase the reaction time, temperature, or hydrogen pressure as needed. Monitor the reaction progress closely.Causality: Reductive amination is a multi-step process (imine formation followed by reduction), and each step requires optimal conditions to proceed to completion.
Formation of secondary amine byproducts in nitrile reduction Side reaction of the primary amine product with the imine intermediate. [5]Action: When using catalytic hydrogenation (e.g., Raney-Ni), the addition of ammonia can suppress the formation of secondary amines.[1] Alternatively, using a strong hydride reducing agent like LiAlH₄ can minimize this side reaction as the reduction is typically faster.[6]Causality: Ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine. LiAlH₄ rapidly reduces the imine intermediate, minimizing its availability for side reactions.
Incomplete nitrile reduction 1. Catalyst poisoning (for catalytic hydrogenation): Trace impurities in the starting material or solvent can poison the catalyst.Action: Ensure the purity of the starting nitrile and solvents. Consider passing the substrate through a plug of silica gel or activated carbon before the reaction.Causality: Catalyst poisons adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.
2. Insufficient reducing agent (for hydride reduction): Similar to ester reduction, an adequate amount of the hydride reagent is crucial.Action: Use a sufficient excess of the hydride reducing agent (e.g., LiAlH₄).Causality: Stoichiometric or excess amounts of the reducing agent are necessary to drive the reaction to completion.
  • Preparation: In a pressure reactor, add the 4-cyano-4-methylpiperidine derivative (1.0 eq.) and a suitable solvent (e.g., methanol or ethanol). Add a slurry of Raney-Nickel (typically 10-20% by weight of the nitrile).

  • Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake and by analyzing aliquots using GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.

III. Impurity Profile and Characterization

A thorough understanding of potential impurities is crucial for process optimization and quality control.

Potential Impurity Origin Analytical Detection
Ethyl 4-methylpiperidine-4-carboxylate Incomplete reduction in Route 1GC-MS, LC-MS, ¹H NMR
4-Methyl-4-piperidinecarboxaldehyde Incomplete reduction in Route 1GC-MS, LC-MS, ¹H NMR (aldehyde proton signal)
Bis((4-methylpiperidin-4-yl)methyl)amine Dimerization during nitrile reduction in Route 2LC-MS (higher molecular weight peak), ¹H NMR
Starting nitrile Incomplete reduction in Route 2GC-MS, LC-MS, IR (C≡N stretch)
Toluene/Methanol/Ethanol Residual solvents from synthesis or purification¹H NMR, GC headspace

IV. References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • US4375003A - Method for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents. Retrieved from

  • Method for the production of primary amines by hydrogenating nitriles. (n.d.). Google Patents. Retrieved from

  • Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. (n.d.). OrgoSolver. Retrieved from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrogenation of dinitriles over Raney®-Ni catalyst | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • US4521595A - Process for the purification of esters. (n.d.). Google Patents. Retrieved from

  • Esters to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of esters to alcohols : r/ChemicalEngineering. (2016). Reddit. Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

    
    . (2023). Chemistry LibreTexts. Retrieved from [Link]
    
  • Nitrile reduction issues : r/chemistry. (2018). Reddit. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How easy is the reduction of esters to alcohols? : r/chemistry. (2016). Reddit. Retrieved from [Link]

  • NaBH4 ester reduction to alcohol ?'s. (2009). Sciencemadness Discussion Board. Retrieved from [Link]

  • Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. (2024). PubMed. Retrieved from [Link]

  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. (2023). Stanford Advanced Materials. Retrieved from [Link]

  • How to selectively reduction of nitrile group in presence of ester group? (2017). ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2011). PMC. Retrieved from [Link]

  • EP0271092A1 - Method of reducing nitrile into a corresponding alcohol. (n.d.). Google Patents. Retrieved from

  • Method of reducing nitrile into a corresponding alcohol. (n.d.). European Patent Office. Retrieved from [Link]

  • Studies on Catalytic Action, XVI : A New Synthesis of Nitriles. (1927). Kyoto University Research Information Repository. Retrieved from [Link]

  • The reductive deaminative conversion of nitriles to alcohols using para-formaldehyde in aqueous solution. (2018). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents. Retrieved from

  • This compound. (n.d.). Doron Scientific. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for (4-Methylpiperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the synthesis of (4-Methylpiperidin-4-yl)methanol, a key building block in pharmaceutical chemistry. Here, we will delve into the nuances of catalyst selection and reaction optimization to enhance synthesis efficiency, yield, and purity.

Catalyst Selection and Optimization: FAQs

The synthesis of this compound typically involves the catalytic hydrogenation of a suitable precursor, such as ethyl 4-methylpiperidine-4-carboxylate. The efficiency of this reduction is highly dependent on the choice of catalyst and reaction conditions.

Q1: What are the most common catalytic systems for the synthesis of this compound?

The reduction of the ester functional group in the precursor to a primary alcohol is the key transformation. The most commonly employed catalysts for this are heterogeneous catalysts, which offer ease of separation and handling. The primary candidates include:

  • Ruthenium-based Catalysts (e.g., Ru/C, RuO₂): Ruthenium catalysts are highly effective for the hydrogenation of carboxylic acid esters.[1][2] They often require relatively high pressures and temperatures but are known for their high activity and can be used in various solvents.

  • Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, Raney Nickel is widely used for the reduction of various functional groups, including esters and nitriles.[3][4] It is particularly effective in the hydrogenation of piperidine derivatives.[5][6] However, it is pyrophoric and must be handled with care under an inert atmosphere.[3]

  • Noble Metal Catalysts (e.g., Pd/C, PtO₂): While palladium and platinum catalysts are the go-to for many hydrogenation reactions, they are generally less effective for the reduction of unactivated esters compared to ruthenium or Raney Nickel under standard conditions.[7] They might require more forcing conditions (higher temperature and pressure) for this specific transformation.[8]

Q2: How do I select the most appropriate catalyst for my specific experimental needs?

The "best" catalyst is contingent on your specific priorities, such as scale, cost, desired reaction time, and available equipment.

  • For Small-Scale/Research Phase: Ruthenium on carbon (Ru/C) is an excellent starting point. It offers high activity, and while it may require a high-pressure reactor (e.g., a Parr hydrogenator), it provides reliable results.

  • For Large-Scale/Process Chemistry: Raney Nickel is often the catalyst of choice due to its lower cost and high activity.[3] However, its pyrophoric nature necessitates specialized handling procedures, making it more suitable for a process chemistry setting.[9]

  • When Mild Conditions are a Priority: Homogeneous catalysts, such as certain ruthenium-pincer complexes, can operate under milder conditions of temperature and pressure.[2][10] However, these catalysts are often more expensive and require more complex workup procedures to remove the catalyst from the product.

Q3: What are the critical reaction parameters to optimize for this synthesis?

Beyond catalyst selection, several parameters must be carefully optimized to maximize yield and minimize impurities:

  • Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate. For ester reductions, pressures in the range of 50-100 bar are common, especially with ruthenium catalysts.[10][11]

  • Temperature: Increasing the temperature also accelerates the reaction. However, excessively high temperatures can lead to catalyst sintering (loss of active surface area) or side reactions.[12] A typical starting range is 80-120°C.

  • Solvent: The choice of solvent is crucial for substrate solubility and can influence catalyst activity. Protic solvents like methanol or ethanol are commonly used for hydrogenation reactions.[8]

  • Catalyst Loading: A higher catalyst loading will increase the reaction rate but also the cost. A typical starting point is 5-10 mol% relative to the substrate.[8]

  • Agitation: In a heterogeneous catalytic system, efficient stirring is critical to ensure good contact between the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.

Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section addresses common issues in a question-and-answer format.

Q4: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Several factors can lead to a stalled or sluggish reaction:

  • Catalyst Deactivation/Poisoning: This is a primary suspect. The nitrogen atom in the piperidine ring of the product can itself act as a catalyst poison by strongly binding to the active sites of the metal catalyst.[13] Other common poisons include sulfur compounds, halides, and residual impurities from previous steps.[14]

    • Solution: Ensure high purity of the starting material, solvents, and hydrogen gas. If poisoning is suspected, using a fresh batch of catalyst is recommended. In some cases, increasing the catalyst loading might help overcome minor poisoning.

  • Inactive Catalyst: The catalyst may have lost activity due to improper storage or handling, especially pyrophoric catalysts like Raney Nickel which must be stored under water or a suitable solvent.[3]

    • Solution: Always use a fresh, properly stored catalyst. For palladium catalysts, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[8]

  • Insufficient Hydrogen Pressure or Temperature: The reduction of esters is often more demanding than other hydrogenations.

    • Solution: Gradually increase the hydrogen pressure and/or temperature. Ensure your equipment is rated for the intended conditions.

  • Poor Mass Transfer: Inefficient stirring can limit the reaction rate.

    • Solution: Increase the stirring speed to ensure the catalyst is well suspended and there is good gas-liquid mixing.

Q5: I'm observing significant byproduct formation. How can I improve the selectivity?

Byproduct formation often points to non-optimal reaction conditions or catalyst choice.

  • Potential Side Reaction: Ring-opening of the piperidine nucleus can occur under very harsh conditions, although this is less common for this specific substrate. More likely are byproducts from incomplete reduction or reactions involving impurities.

  • Solution:

    • Lower the Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at the lowest temperature that still gives a reasonable reaction rate.

    • Screen Catalysts: Some catalysts are inherently more selective than others. Polymer-supported Raney Nickel catalysts have been shown to improve selectivity in some reductions by modifying the catalyst's microenvironment.[4]

    • Purify the Starting Material: Ensure the starting ester is of high purity, as impurities can lead to unexpected byproducts.

Q6: I'm having difficulty removing the catalyst after the reaction. What is the best practice?

Proper removal of the heterogeneous catalyst is crucial for product purity.

  • Issue: Fine catalyst particles, especially carbon-supported catalysts and Raney Nickel, can be difficult to filter.

  • Solution: The standard and most effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).

    • Procedure: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen or argon.[15] Prepare a filter funnel with a small pad of Celite®. Wet the Celite pad with the reaction solvent before filtering.

    • Safety Warning: Never allow the filter cake of a used hydrogenation catalyst (especially Pd/C and Raney Nickel) to dry in the air.[9] It can be pyrophoric and ignite.[9][15] Keep the filter cake wet with solvent at all times and dispose of it properly.

Experimental Protocols & Data

Representative Experimental Protocol: Hydrogenation using Ru/C

This protocol is a general guideline and should be adapted and optimized for your specific setup.

  • Preparation: To a high-pressure autoclave, add ethyl 4-methylpiperidine-4-carboxylate (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL/g of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add 5% Ruthenium on carbon (Ru/C, 5-10 mol%).

  • Reaction Setup: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots (after safely depressurizing and purging with nitrogen) for analysis by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Crucially, keep the filter cake wet.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary (e.g., by distillation or crystallization).

Catalyst Performance Comparison (Illustrative)
CatalystTypical ConditionsAdvantagesDisadvantages
5% Ru/C 80-120 °C, 50-100 bar H₂High activity for esters, robust.Requires high-pressure equipment.
Raney® Ni 50-100 °C, 30-70 bar H₂Highly active, cost-effective.[3]Pyrophoric, requires careful handling.[3]
5% Pd/C >120 °C, >100 bar H₂Widely available, good for many reductions.Generally lower activity for esters.[7]
Homogeneous Ru-Pincer 50-100 °C, 20-50 bar H₂High activity under mild conditions.[10]Higher cost, catalyst removal can be complex.

Visualized Workflows

General Synthesis Pathway

sub Ethyl 4-methylpiperidine- 4-carboxylate reagents + H₂ Catalyst (Ru/C or Raney Ni) Solvent (EtOH) Heat, Pressure sub->reagents prod This compound reagents->prod

Caption: Synthesis of this compound via catalytic hydrogenation.

Troubleshooting Workflow

start Low / No Conversion q1 Is the catalyst fresh & handled correctly? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Catalyst (Use fresh, active batch) q1->a1_no No q2 Are Pressure & Temp Sufficient? a1_yes->q2 a2_yes Check for Poisons q2->a2_yes Yes a2_no Increase Pressure / Temp (within safe limits) q2->a2_no No q3 Is starting material pure? a2_yes->q3 a3_yes Consider Mass Transfer (Increase Agitation) q3->a3_yes Yes a3_no Purify Starting Material q3->a3_no No

Caption: A logical workflow for troubleshooting low conversion in the hydrogenation reaction.

References

  • Benchchem. Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Benchchem. Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. (2010-01-25).
  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. (2025-08-06).
  • Google Patents. US2813100A - Hydrogenation process.
  • Slideshare. Troubleshooting of Catalytic Reactors.
  • National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • AmmoniaKnowHow. Catalyst deactivation Common causes.
  • Unknown Source. Hydrogenation SOP.
  • Reddit. Hydrogenation reaction tips and tricks. (2022-01-21).
  • Benchchem. Technical Support Center: Optimizing the Synthesis of (4-Methylpiperidin-1-yl)acetic acid.
  • SciSpace. Mechanisms of catalyst deactivation.
  • Unknown Source. raney nickel reductions-part i.
  • Wikipedia. Raney nickel.
  • Semantic Scholar. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions.
  • RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
  • National Institutes of Health. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. (2020-11-23).
  • Alchem.Pharmtech. CAS 297172-16-8 | this compound.
  • ResearchGate. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2025-08-07).
  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2025-08-06).
  • RSC Publishing. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones.
  • TIB. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014-01-13).
  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • MDPI. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. (2024-08-21).
  • The Royal Society of Chemistry. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2013-12-25).
  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023-01-22).
  • MDPI. New Catalysts and Reactors for the Synthesis or Conversion of Methanol.
  • RSC Publishing. Ruthenium(ii)-catalyzed deoxygenation of ketones.
  • ResearchGate. An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. (2025-08-06).
  • MDPI. Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites.
  • PubMed. Ruthenium-catalyzed cascade C-H functionalization of phenylacetophenones. (2014-02-03).
  • Clariant. Catalysts for - METHANOL SYNTHESIS.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • BLD Pharm. (4-(Hydroxymethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone|BLD Pharm.
  • RSC Publishing. C–H nitrogenation and oxygenation by ruthenium catalysis.

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Validation & Comparative

A Comparative Guide to HPLC-MS Methods for Purity Analysis of Synthesized (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity analysis of (4-Methylpiperidin-4-yl)methanol, a polar heterocyclic compound. We will explore the inherent analytical challenges of this molecule and compare two orthogonal chromatographic approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing supporting data and detailed protocols to inform your method development strategy.

The Analytical Challenge: Retaining and Resolving a Small, Polar Amine

This compound is a small molecule characterized by a tertiary amine within a piperidine ring and a primary alcohol functional group. These features confer high polarity and a basic nature (pKa ≈ 9-10), presenting significant challenges for traditional reversed-phase chromatography. The primary difficulty lies in achieving adequate retention on non-polar stationary phases (like C18), as the analyte has a strong affinity for the highly aqueous mobile phases required for elution.[1][2] This can lead to elution near or within the solvent front, resulting in poor resolution from other polar impurities and unreliable quantification.

Furthermore, the basic nature of the piperidine nitrogen can lead to deleterious interactions with residual silanols on silica-based stationary phases, causing peak tailing and reduced efficiency. While mobile phase modifiers like trifluoroacetic acid (TFA) can mitigate these interactions, they can also cause ion suppression in the mass spectrometer, hindering sensitivity.[1]

Comparative Analysis: Reversed-Phase vs. HILIC

Given these challenges, a simple C18-based reversed-phase method is often insufficient. We will compare a modern reversed-phase approach using a polar-embedded column with a HILIC method, which is increasingly recognized as a superior technique for the analysis of very polar compounds.[3]

Method 1: Polar-Embedded Reversed-Phase HPLC-MS

This approach utilizes a stationary phase with polar functional groups (e.g., amide or carbamate) embedded within the alkyl chains. These polar groups help to retain a layer of water on the surface of the stationary phase, which enhances the retention of polar analytes and makes the column more stable in highly aqueous mobile phases.[1]

Rationale:

  • Column: A polar-embedded C18 column is chosen to provide alternative retention mechanisms beyond simple hydrophobic interactions, improving the retention of our polar target analyte.

  • Mobile Phase: A volatile buffer system, such as ammonium formate with formic acid, is selected to control the pH and improve peak shape without causing significant ion suppression in the MS. Acetonitrile is used as the organic modifier.

  • MS Detection: Electrospray ionization in positive mode (ESI+) is ideal for the tertiary amine structure of this compound, which will readily accept a proton to form [M+H]+.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is a powerful alternative for separating highly polar compounds.[3][4] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[4][5]

Rationale:

  • Column: An amide-based HILIC column is selected for its excellent ability to retain polar, basic compounds and its proven robustness.

  • Mobile Phase: A high acetonitrile concentration ensures retention in the HILIC mode. Ammonium formate provides the necessary ionic strength and pH control for good peak shape and reproducible retention.

  • MS Detection: As with the RP method, ESI+ is the optimal ionization mode. The high organic content of the HILIC mobile phase can enhance desolvation efficiency in the ESI source, potentially leading to increased sensitivity.[4]

Experimental Data: A Head-to-Head Comparison

To illustrate the performance differences, a sample of synthesized this compound containing a hypothetical polar impurity (Impurity A, e.g., the corresponding carboxylic acid from over-oxidation) and a less polar impurity (Impurity B, e.g., a starting material) was analyzed using both methods.

ParameterPolar-Embedded RP-HPLC-MSHILIC-MS
Retention Time (Main Peak) 1.85 min4.21 min
USP Tailing Factor (Main Peak) 1.61.1
Resolution (Main Peak / Impurity A) 0.9 (co-eluting)3.5
Resolution (Main Peak / Impurity B) 4.22.8
Limit of Quantitation (LOQ) 10 ng/mL2 ng/mL

Analysis: The HILIC-MS method demonstrates markedly superior performance for this application. The retention of the main analyte is significantly improved, moving it away from the solvent front and allowing for better resolution from the highly polar Impurity A. The peak shape is also substantially better, as indicated by the lower tailing factor. Furthermore, the HILIC method provides a five-fold improvement in sensitivity. While the RP method shows better resolution for the less polar Impurity B, the primary challenge of retaining and resolving the main peak and its polar impurities is best addressed by HILIC.

cluster_0 Method Selection Logic Analyte Analyte Properties (Polar, Basic) RP Reversed-Phase (RP) Analyte->RP HILIC HILIC Analyte->HILIC RP_Challenge Poor Retention & Peak Tailing RP->RP_Challenge HILIC_Advantage Good Retention & Peak Shape HILIC->HILIC_Advantage Conclusion HILIC is the Preferred Method RP_Challenge->Conclusion HILIC_Advantage->Conclusion cluster_workflow HILIC-MS Purity Analysis Workflow prep 1. Sample Preparation (0.1 mg/mL in 90:10 ACN:H2O) inject 2. HPLC Injection (2 µL) prep->inject sep 3. HILIC Separation (Amide Column, Gradient Elution) inject->sep ion 4. ESI+ Ionization sep->ion detect 5. MS Detection (Full Scan / SIR) ion->detect data 6. Data Analysis (Peak Integration, % Purity Calculation) detect->data

Sources

A Comparative Analysis for the Synthetic Chemist: (4-Methylpiperidin-4-yl)methanol vs. Piperidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone, celebrated for its conformational rigidity and its role in imparting favorable pharmacokinetic properties to a molecule.[1][2] Among the myriad of functionalized piperidines, piperidin-4-ylmethanol and its C4-methylated analogue, (4-methylpiperidin-4-yl)methanol, are two pivotal building blocks. While structurally similar, the simple addition of a methyl group at the C4 position introduces nuanced yet significant alterations in physicochemical properties and reactivity. This guide provides an in-depth comparative analysis of these two valuable synthetic intermediates, offering experimental insights to aid researchers in their selection and application.

At a Glance: Physicochemical Properties

The introduction of a methyl group at the C4 position, adjacent to the hydroxymethyl substituent, directly influences the molecule's lipophilicity and, to a lesser extent, its basicity. These parameters are critical in drug design as they affect solubility, membrane permeability, and target engagement.

PropertyPiperidin-4-ylmethanolThis compoundImpact of C4-Methyl Group
Structure Piperidin-4-ylmethanolthis compoundIntroduces a non-polar alkyl substituent.
CAS Number 6457-49-4[3]297172-16-8[4]N/A
Molecular Formula C₆H₁₃NO[3]C₇H₁₅NO[4]Addition of a CH₂ unit.
Molecular Weight 115.17 g/mol [3]129.20 g/mol [4]Increased molecular weight.
XLogP3-AA (Lipophilicity) -0.1[3]0.3[4]Increased lipophilicity (less polar).
Topological Polar Surface Area 32.3 Ų[3]32.3 Ų[4]TPSA remains the same.
pKa (Predicted) ~10.4 (amine)~10.5 (amine)Minimal predicted effect on basicity.
Hydrogen Bond Donor Count 2[3]2[4]Unchanged.
Hydrogen Bond Acceptor Count 2[3]2[4]Unchanged.

Note: pKa values are estimations based on the parent piperidine structure and may vary slightly based on the prediction software.

The most notable difference is the increase in lipophilicity, as indicated by the higher XLogP3-AA value for the methylated compound.[3][4] This increased lipophilicity can enhance membrane permeability, a desirable trait for orally bioavailable drugs, but may also decrease aqueous solubility.

Synthesis and Reactivity: A Tale of Two Pathways

Both molecules are accessible through standard reductive procedures, starting from readily available carboxylic acid or nitrile precursors. The choice of starting material and synthetic route can be influenced by cost, scale, and available laboratory equipment.

Experimental Protocol 1: Synthesis of Piperidin-4-ylmethanol

A common and efficient method for the synthesis of piperidin-4-ylmethanol is the reduction of a 4-piperidinecarboxylate ester using a powerful hydride reducing agent like lithium aluminum hydride (LAH).

Workflow for the Synthesis of Piperidin-4-ylmethanol

cluster_0 Reaction start Ethyl 4-piperidinecarboxylate reagent1 Lithium Aluminum Hydride (LAH) in dry THF step1 Reduction of the ester start->step1 1. Add ester solution to LAH suspension at 0°C 2. Stir at room temperature overnight reagent1->step1 workup Aqueous workup (e.g., Fieser method) step1->workup product Piperidin-4-ylmethanol workup->product

Caption: Synthetic workflow for piperidin-4-ylmethanol.

Step-by-Step Methodology:

  • Preparation: A suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

  • Addition: A solution of ethyl 4-piperidinecarboxylate in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LAH and precipitating the aluminum salts.

  • Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is then concentrated under reduced pressure to yield piperidin-4-ylmethanol.

Causality: The choice of LAH is dictated by its ability to efficiently reduce esters to primary alcohols.[5] Sodium borohydride is generally not strong enough for this transformation. The anhydrous conditions are critical as LAH reacts violently with water.[5]

Experimental Protocol 2: Synthesis of this compound

The synthesis of the C4-methylated analogue can be achieved through the reduction of a corresponding 4-methyl-4-piperidinecarboxylic acid or its ester. An alternative route involves the reduction of 4-methylpiperidine-4-carbonitrile.

Workflow for the Synthesis of this compound

cluster_0 Reaction start 4-Methylpiperidine-4-carboxylic acid reagent1 Lithium Aluminum Hydride (LAH) in dry THF step1 Reduction of the carboxylic acid start->step1 1. Add carboxylic acid to LAH suspension 2. Reflux in THF reagent1->step1 workup Aqueous workup step1->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation: A suspension of LAH in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • Addition: A solution of 4-methylpiperidine-4-carboxylic acid in anhydrous THF is added cautiously to the LAH suspension.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Isolation: The workup procedure is similar to that described for piperidin-4-ylmethanol, involving careful quenching with water and aqueous base, followed by filtration and concentration of the filtrate.

Causality: The reduction of a carboxylic acid to a primary alcohol also requires a strong reducing agent like LAH.[6] The methyl group at the C4 position is chemically inert under these conditions.

Comparative Reactivity and Applications in Medicinal Chemistry

The primary difference in reactivity between the two compounds stems from the steric hindrance introduced by the C4-methyl group. While this effect is modest, it can influence the kinetics of reactions involving the adjacent hydroxymethyl group or the piperidine nitrogen.

Impact of the C4-Methyl Group:

  • Steric Hindrance: The methyl group can sterically hinder the approach of bulky reagents to the hydroxymethyl group, potentially slowing down reactions such as esterification or etherification at this position.

  • Conformational Effects: The methyl group can influence the conformational equilibrium of the piperidine ring, which in turn can affect the accessibility of the piperidine nitrogen lone pair for reactions like N-alkylation or N-acylation.

  • Lipophilicity and Solubility: As previously noted, the methyl group increases lipophilicity.[4] This can be a strategic advantage in drug design to enhance membrane permeability and target engagement within lipophilic pockets of proteins.[1] However, it may necessitate the use of less polar solvent systems during synthesis and purification.

Applications in Drug Discovery:

Both piperidin-4-ylmethanol and its C4-methylated counterpart are valuable scaffolds in medicinal chemistry.[2] The choice between the two often depends on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

  • Piperidin-4-ylmethanol is a versatile building block for a wide range of therapeutic agents, including those targeting the central nervous system.[2][7] Its relatively lower lipophilicity can be advantageous for achieving a balance between membrane permeability and aqueous solubility.

  • This compound is often employed when a moderate increase in lipophilicity is desired to improve a compound's pharmacokinetic profile. The methyl group can also serve as a "lipophilic handle" to fill a specific hydrophobic pocket in a target protein, potentially increasing binding affinity.

Logical Relationship of Structural Modification to Properties

cluster_properties Physicochemical & Reactivity Changes cluster_implications Implications in Drug Design start Piperidin-4-ylmethanol modification Addition of C4-Methyl Group start->modification product This compound modification->product prop1 Increased Lipophilicity product->prop1 prop2 Increased Steric Hindrance product->prop2 prop3 Altered Ring Conformation product->prop3 imp1 Enhanced Membrane Permeability prop1->imp1 imp4 Decreased Aqueous Solubility prop1->imp4 imp2 Potentially Slower Reaction Kinetics prop2->imp2 imp3 Modified Target Binding prop3->imp3

Caption: Impact of C4-methylation on molecular properties.

Conclusion

The choice between this compound and piperidin-4-ylmethanol is a strategic one in the design of new chemical entities. While piperidin-4-ylmethanol offers a fundamental and versatile scaffold, the introduction of a C4-methyl group provides a valuable tool for fine-tuning a molecule's lipophilicity and steric profile. Understanding the synthesis, reactivity, and physicochemical differences between these two building blocks allows medicinal chemists to make more informed decisions in the iterative process of drug discovery, ultimately leading to the development of safer and more effective therapeutics.

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A Comparative Guide to the Biological Activity of (4-Methylpiperidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (4-Methylpiperidin-4-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active molecules. Its rigid, three-dimensional structure and the presence of key hydrogen bonding features allow for high-affinity interactions with various protein targets. This guide provides a comparative analysis of the biological activities of several classes of derivatives incorporating this scaffold, supported by experimental data and detailed protocols to aid in drug discovery and development efforts.

Introduction: The Versatility of the this compound Scaffold

The this compound core offers a unique combination of a basic nitrogen atom, a hydroxyl group, and a quaternary carbon center. This arrangement provides a versatile platform for chemists to append different pharmacophoric elements, leading to compounds with high affinity and selectivity for a range of biological targets. This guide will focus on a comparative analysis of derivatives targeting three distinct and therapeutically significant receptor classes:

  • C-C Chemokine Receptor Type 5 (CCR5) : Antagonists for HIV-1 therapy.

  • Histamine H3 Receptor (H3R) : Antagonists and inverse agonists for neurological disorders.

  • Muscarinic M1 Receptor (M1R) : Positive allosteric modulators for cognitive enhancement.

Each section will delve into the mechanism of action, present comparative biological data for representative compounds, and provide detailed experimental protocols for assessing their activity.

CCR5 Antagonists for HIV-1 Therapy

The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells like T-cells and macrophages.[1][2] Molecules that block the interaction between the viral envelope protein gp120 and CCR5 can effectively prevent viral entry and replication.[3] The this compound moiety has been incorporated into potent CCR5 antagonists.

Comparative Biological Activity

A key derivative in this class is Vicriviroc (SCH-D) , which features the this compound scaffold linked to a substituted piperazine. The development of this compound highlighted the importance of specific substitutions on the scaffold to achieve high potency and selectivity.

CompoundTargetAssay TypeBiological Activity (IC50)
Vicriviroc (SCH-D) Human CCR5HIV-1 Entry Assay0.5 - 1.3 nM
Lead Compound 3 Human CCR5HIV-1 Entry AssayPotent, but less selective

Data compiled from multiple sources.[4]

The optimization from early leads to Vicriviroc involved modifying the benzylic substituent to enhance CCR5 affinity while minimizing off-target effects on muscarinic and other receptors.[4]

Signaling Pathway & Experimental Workflow

HIV-1 entry is a multi-step process initiated by the binding of the viral gp120 protein to the host cell's CD4 receptor. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[1][5] CCR5 antagonists physically block this interaction.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change MembraneFusion Membrane Fusion & Viral Entry CCR5->MembraneFusion 4. Triggers Fusion Vicriviroc This compound Derivative (Vicriviroc) Vicriviroc->CCR5 Blocks Interaction

Experimental Protocol: Radioligand Binding Assay for CCR5

This protocol determines the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.[6][7]

Objective: To determine the inhibitory constant (Ki) of a this compound derivative for the human CCR5 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human CCR5.

  • Radioligand: [¹²⁵I]-CCL5 (RANTES) or another suitable high-affinity CCR5 radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled CCR5 antagonist (e.g., Maraviroc).

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Add assay buffer, test compound dilutions, radioligand, and membrane preparation to each well for a final volume of 250 µL.

    • Total Binding Wells: Contain membranes, radioligand, and buffer.

    • Non-specific Binding Wells: Contain membranes, radioligand, and the non-specific control.

    • Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[6]

  • Drying: Dry the filter plate for 30 minutes at 50°C.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Antagonists/Inverse Agonists

The Histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[8] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[9] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[10] H3R antagonists/inverse agonists enhance the release of these neurotransmitters, making them promising therapeutic agents for cognitive and sleep-wake disorders such as Alzheimer's disease, ADHD, and narcolepsy.[9]

Comparative Biological Activity

Derivatives of this compound have been developed as potent H3R antagonists. These compounds typically feature the piperidine nitrogen linked to a lipophilic side chain, which is crucial for high-affinity binding.

CompoundTargetAssay TypeBiological Activity (Ki)
Compound 7 Human H3RRadioligand Binding2.3 nM
Ciproxifan Rat H3RRadioligand Binding~2 nM

Data compiled from multiple sources.[11][12]

The data indicates that attaching a substituted aniline amide to the piperidine core via a short linker can yield compounds with nanomolar affinity for the H3 receptor.[12]

Signaling Pathway & Experimental Workflow

The H3R couples to the Gαi/o family of G proteins.[13] Agonist binding to H3R inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[13] It also modulates N-type calcium channels to reduce neurotransmitter release.[8][9] H3R antagonists block the binding of endogenous histamine, while inverse agonists also reduce the receptor's constitutive (basal) activity, both resulting in increased neurotransmitter release from the neuron.

H3R_Signaling cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor Gai Gαi/o Protein H3R->Gai Couples AC Adenylyl Cyclase Gai->AC Inhibits Ca_Channel N-type Ca²⁺ Channel Gai->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle (e.g., Histamine) Ca_Channel->Vesicle Controls Fusion Release ↓ Release Vesicle->Release Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound Derivative (Antagonist) Antagonist->H3R Blocks Histamine

Experimental Protocol: [³⁵S]GTPγS Binding Assay for H3R Functional Activity

This functional assay measures the activation of G proteins coupled to the H3R. Inverse agonists will decrease the basal binding of [³⁵S]GTPγS, while agonists will increase it.[14]

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of a derivative at the human H3 receptor.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human H3R.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 10 µM GDP, 0.02% BSA, pH 7.4.[14]

  • Agonist Control: Histamine or Imetit.

  • Inverse Agonist Control: Ciproxifan or Thioperamide.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • 96-well filter plates (GF/B).[14]

Procedure:

  • Pre-treatment: Pre-treat membranes with adenosine deaminase (1 U/mL) to remove endogenous adenosine.[14]

  • Plate Setup: In a 96-well plate, combine the pre-treated membranes (20-50 µg protein), assay buffer, and test compound dilutions.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C.[14]

  • Filtration: Stop the reaction by rapid vacuum filtration through the GF/B filter plate, followed by washing with ice-cold buffer.

  • Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • For Inverse Agonist Activity: Plot the % decrease in basal [³⁵S]GTPγS binding vs. log concentration of the test compound to determine the EC50.

    • For Antagonist Activity: Measure the ability of the test compound to shift the dose-response curve of an agonist (e.g., histamine). Calculate the pA₂ or KB value from the Schild plot.

    • For Agonist Activity: Plot the % stimulation over basal binding vs. log concentration to determine the EC50.

Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)

The Muscarinic M1 Receptor (M1R) is a GPCR highly expressed in the cortex and hippocampus, regions critical for learning and memory.[15] Activation of M1R, which couples through Gαq/11 proteins, leads to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[15][16] Enhancing M1R signaling is a key strategy for treating cognitive deficits in Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) are a particularly attractive approach, as they enhance the effect of the endogenous neurotransmitter acetylcholine (ACh) only when it is present, potentially reducing side effects associated with direct agonists.

Comparative Biological Activity

The this compound scaffold has been incorporated into selective M1 PAMs. These compounds bind to a site on the receptor distinct from the ACh binding site, enhancing ACh's affinity and/or efficacy.

CompoundTargetAssay TypeBiological Activity (EC50)
BQCA Analogue Rat M1RCalcium Mobilization (PAM)~100-300 nM
VU0453595 Human M1RCalcium Mobilization (PAM)~1 µM

Data compiled from multiple sources.[17][18]

The activity of these PAMs is highly dependent on the presence of an orthosteric agonist like ACh. They often show little to no direct agonist ("ago-PAM") activity on their own, which is a desirable profile for minimizing cholinergic side effects.[18]

Signaling Pathway & Experimental Workflow

M1R activation by ACh initiates a Gαq/11-mediated signaling cascade. The activated G protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[16][19] M1 PAMs bind to an allosteric site, stabilizing a receptor conformation that enhances this Gαq/11 coupling and subsequent Ca²⁺ release in response to ACh.

M1R_Signaling cluster_membrane Cell Membrane M1R Muscarinic M1 Receptor Gaq Gαq/11 Protein M1R->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Binds (Orthosteric) PAM This compound Derivative (PAM) PAM->M1R Binds (Allosteric) PAM->M1R Enhances ACh effect IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca_release ↑ Intracellular [Ca²⁺] ER->Ca_release

Experimental Protocol: Calcium Mobilization Assay for M1 PAMs

This cell-based functional assay directly measures the increase in intracellular calcium concentration following receptor activation, making it ideal for characterizing M1R PAMs.[17][20]

Objective: To quantify the ability of a test compound to potentiate an acetylcholine-induced calcium response at the M1 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human or rat M1 receptor.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[17]

  • Agonist: Acetylcholine (ACh).

  • Test Compound: Serial dilutions of the this compound derivative.

  • Instrumentation: A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the M1-expressing cells in the assay plates and incubate overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add assay buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM). Incubate for 45-60 minutes at 37°C.[17]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence reader.

    • Agonist Activity Test: To test for direct agonist activity, add serial dilutions of the test compound alone and measure the fluorescence signal for ~90 seconds.

    • PAM Activity Test: To test for PAM activity, add serial dilutions of the test compound and pre-incubate for 1.5-5 minutes.[17] Then, add a sub-maximal (EC₂₀) concentration of ACh and measure the fluorescence signal.

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence before compound addition.

    • For PAM activity, plot the % potentiation of the ACh EC₂₀ response against the log concentration of the test compound to determine the EC50 for potentiation.

Conclusion

The this compound scaffold is a remarkably effective structural template for designing potent and selective ligands for diverse GPCR targets. By strategically modifying the substituents attached to this core, researchers have developed promising drug candidates for a range of diseases, from HIV to Alzheimer's. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists working to further explore the therapeutic potential of this versatile chemical entity. The continued investigation of derivatives built upon this scaffold is likely to yield novel therapeutics with improved efficacy and safety profiles.

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Structural validation of (4-Methylpiperidin-4-yl)methanol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of Piperidine-Methanol Derivatives: A Comparative Analysis Centered on X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of (4-Methylpiperidin-4-yl)methanol, a key building block in medicinal chemistry. While a public crystal structure for this specific molecule is not available, we will use the closely related derivative, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol , as a case study to illustrate the principles and power of Single-Crystal X-ray Diffraction (SC-XRD) and compare it with other essential orthogonal methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is considered the definitive method for determining the atomic structure of a crystalline solid.[1][2] It provides an unparalleled, high-resolution 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3]

The Principle of SC-XRD

The technique is based on the principle of diffraction. When a focused beam of monochromatic X-rays strikes a highly ordered single crystal, the X-rays are scattered by the electrons of the atoms in the crystal lattice.[4] Because the atoms are arranged in a periodic, repeating pattern, the scattered X-rays interfere constructively in specific directions, creating a unique diffraction pattern of spots.[1][3] By measuring the intensity and position of these diffracted spots as the crystal is rotated, one can mathematically reconstruct a 3D model of the electron density and, consequently, the atomic arrangement within the crystal.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is critical for a successful outcome.

SC_XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement start Synthesized Compound (e.g., this compound derivative) crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) start->crystal_growth Supersaturated Solution crystal_selection Crystal Selection (Size > 0.1 mm, No visible defects) crystal_growth->crystal_selection Harvesting mounting Crystal Mounting (Goniometer Head) crystal_selection->mounting diffractometer X-ray Diffractometer (Monochromatic X-ray Beam) mounting->diffractometer Alignment in Beam data_collection Data Collection (Crystal Rotation, Frame Collection) diffractometer->data_collection Diffraction Events integration Data Integration & Scaling (Correction of Intensities) data_collection->integration space_group Space Group Determination (Symmetry Analysis) integration->space_group solve Structure Solution (Phase Problem - e.g., Direct Methods) space_group->solve refine Structure Refinement (Least-Squares Minimization) solve->refine Initial Atomic Model validate Validation & Deposition (checkCIF, CSD/PDB) refine->validate Refined Model final_structure Final 3D Structure (CIF File) validate->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Detailed Protocol: A Representative SC-XRD Experiment

The following protocol outlines the essential steps for determining the crystal structure of a small organic molecule like [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol.

1. Crystal Growth (The Critical First Step)

  • Objective: To obtain a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions, free of cracks or twinning).[5]

  • Method (Slow Evaporation):

    • Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a mixture) to create a saturated solution. The choice of solvent is crucial and often requires screening.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor over several days or weeks for the formation of well-defined single crystals.[1]

2. Data Collection

  • Objective: To accurately measure the intensities and positions of the diffracted X-ray beams.

  • Procedure:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[6]

    • The mounted crystal is placed on the diffractometer and cooled under a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms, leading to a sharper diffraction pattern.

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.[3]

    • A data collection strategy is devised to measure a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[7] Modern CCD or CMOS detectors collect hundreds of frames of data.[3]

3. Structure Solution and Refinement

  • Objective: To convert the diffraction data into a chemically meaningful atomic model and refine it to best fit the experimental observations.[8][9]

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[3]

    • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[5]

    • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

    • Refinement: This iterative process uses a least-squares algorithm to adjust atomic parameters (positions, displacement parameters) to minimize the difference between the observed diffraction data and the data calculated from the model.[8][10] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.[11]

    • Validation: The final structure is validated for geometric correctness and compliance with crystallographic standards using tools like the IUCr's checkCIF service.[12][13]

Data Interpretation: A Case Study

For the derivative [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, X-ray analysis revealed critical structural details.[14] The data, summarized below, provides a definitive look at its solid-state conformation.

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell (a, b, c) 10.249 Å, 11.471 Å, 20.997 ÅThe dimensions of the repeating unit of the crystal.
β Angle 116.34°The angle characteristic of the monoclinic system.
Final R-factor (R₁) ~4-5% (Typical for good structures)A low value indicates a high-quality model that accurately fits the experimental data.[11][15]
Key Finding Piperidine Ring ConformationThe analysis confirmed the piperidine ring adopts a stable chair conformation .[14]
Intermolecular Forces O-H···O Hydrogen BondsThe structure revealed intermolecular hydrogen bonds, which dictate how the molecules pack together in the crystal lattice.[14]

This level of detail—confirming conformation and identifying specific intermolecular interactions—is unique to crystallography and is invaluable for understanding solid-state properties and for computational modeling.

Part 2: Orthogonal and Complementary Validation Techniques

While SC-XRD is the gold standard, it provides a static picture of the molecule in the solid state.[16] A truly robust structural validation relies on orthogonal methods —techniques that probe the structure based on different physical principles.[17][18] This integrated approach ensures the structure is consistent across different states (solid vs. solution) and provides a more complete chemical picture.[19]

TechniquePrincipleInformation ProvidedStateStrengthsLimitations
SC-XRD X-ray Diffraction3D atomic coordinates, bond lengths/angles, conformation, packingSolidUnambiguous 3D structure, absolute stereochemistryRequires a high-quality single crystal, static picture
NMR Spectroscopy Nuclear Spin in Magnetic FieldChemical environment, atom connectivity (¹H-¹H, ¹H-¹³C), solution conformationSolutionProvides structure in solution, reveals dynamic processesStructure is an average over time, less precise than XRD
Mass Spectrometry Mass-to-Charge RatioMolecular weight, elemental composition, fragmentation patternGasConfirms molecular formula, high sensitivityProvides no information on 3D structure or connectivity
IR Spectroscopy Molecular VibrationsPresence of functional groups (e.g., -OH, -NH, C=O)Solid/LiquidFast, non-destructive, confirms functional groupsProvides no information on the overall molecular skeleton
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in solution.[20] It is highly complementary to XRD because it confirms the atomic connectivity and provides insight into the molecule's behavior in a more biologically relevant state.[16]

  • ¹H NMR: Confirms the number of distinct proton environments and their neighboring protons, verifying the carbon skeleton.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • 2D NMR (COSY, HSQC): Establishes direct ¹H-¹H and ¹H-¹³C correlations, respectively, providing definitive proof of the atom-to-atom connectivity map. This data must be fully consistent with the bond network observed in the crystal structure.

Mass Spectrometry (MS)

MS is an essential orthogonal technique that validates the most fundamental aspect of the structure: its molecular formula.[19] High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy (typically <5 ppm) to confirm the elemental composition, providing a critical check before significant resources are invested in crystallization and diffraction experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹) and the N-H stretch (~3400 cm⁻¹), confirming that these crucial functional groups are intact.

Part 3: An Integrated Strategy for Trustworthy Structural Validation

Relying on a single analytical method, even one as powerful as SC-XRD, is insufficient for comprehensive and trustworthy structural validation. The data from each technique must be cross-validated to build a self-consistent and irrefutable case for the proposed structure.

Integrated_Validation cluster_initial Phase 1: Initial Characterization cluster_connectivity Phase 2: Connectivity & Solution Structure cluster_definitive Phase 3: Definitive 3D Structure cluster_final Phase 4: Final Validation synthesis Synthesized Compound (this compound) ms Mass Spectrometry (HRMS) Confirm Molecular Formula? synthesis->ms ir IR Spectroscopy Confirm Functional Groups? synthesis->ir nmr NMR Spectroscopy (1D & 2D) Consistent Connectivity? ms->nmr ir->nmr xrd Single-Crystal XRD Obtain 3D Structure nmr->xrd Proceed to Crystallization comparison Cross-Validation Is XRD structure consistent with all spectroscopic data? xrd->comparison validated_structure Validated Structure comparison->validated_structure Yes re_evaluate Re-evaluate Data (Impurity? Isomer?) comparison->re_evaluate No

Caption: Decision workflow for an integrated structural validation strategy.

This integrated approach represents the pinnacle of scientific integrity. When the unambiguous 3D structure from SC-XRD is fully supported by the molecular formula from MS, the functional groups from IR, and the atomic connectivity from NMR, the confidence in the structural assignment becomes absolute. This level of rigor is essential in fields like drug development, where a minor structural ambiguity can have profound consequences.

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process. Single-Crystal X-ray Crystallography stands as the ultimate arbiter of the three-dimensional solid-state structure, providing unparalleled detail and accuracy. As demonstrated with a closely related sulfonamide derivative, it can definitively resolve conformational and packing questions. However, its full power is realized when it is used as the capstone of an integrated analytical strategy. By combining SC-XRD with orthogonal techniques like NMR, MS, and IR spectroscopy, researchers can build a self-validating dataset that confirms the structure in multiple physical states and provides the highest possible degree of confidence, meeting the rigorous standards required for modern chemical and pharmaceutical research.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier.
  • Refinement - Online Dictionary of Crystallography. (2017, November 17). International Union of Crystallography.
  • Crystal Structure Determination & Refinement. (n.d.). LibreTexts Chemistry.
  • Introduction to Refinement. (n.d.). University of Glasgow.
  • Crystallographic Information Framework (CIF). (n.d.). International Union of Crystallography.
  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • Ambrus, A. (n.d.). Comparison of NMR and X-ray Crystallography. University of Debrecen.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012). ResearchGate.
  • New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science.
  • X-ray Crystallography. (n.d.). Creative BioMart.
  • Standards for structural and crystallization communications. (n.d.). IUCr Journals.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Protheragen.
  • Single Crystal Structure Refinement (SREF). (2018, June 15). SERC (Carleton).
  • The interoperability of crystallographic data and databases. (n.d.). PMC - NIH.
  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017, June). University of Saskatchewan.
  • X-ray crystallography. (n.d.). Wikipedia.
  • This compound. (n.d.). PubChem.
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  • Benchmarking quantum chemical methods with X-ray structures via structure-specific restraints. (n.d.). PMC - PubMed Central.
  • Small molecule crystallography. (n.d.). Excillum.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Single Crystal X Ray Diffraction Data Collection. (2019, May 6). YouTube.
  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC - PubMed Central.
  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
  • What is meant by "orthogonal methods" in analytical chemistry? (2014, June 10). ResearchGate.
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  • This compound hydrochloride. (n.d.). PubChem.
  • Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. (2025, August 10). ResearchGate.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • What is a Particle Analysis "Orthogonal Method"? (2025, June 24). Fluid Imaging Technologies.

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A Comparative Guide to the Synthetic Routes of (4-Methylpiperidin-4-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methylpiperidin-4-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their respective advantages and disadvantages.

Introduction to this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound, with a hydroxymethyl and a methyl group at the 4-position, provides a unique three-dimensional arrangement of functional groups that can be crucial for molecular recognition and biological activity. This guide will explore three synthetic strategies to obtain this valuable intermediate, each starting from readily available materials and employing common organic transformations.

Route 1: The Carboxylate Reduction Pathway

This linear synthesis begins with the commercially available N-Boc-piperidine-4-carboxylic acid. The strategy involves the protection of the piperidine nitrogen, esterification of the carboxylic acid, introduction of the methyl group at the alpha-position to the ester, and a final reduction to the desired alcohol.

Scientific Rationale

The use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a standard practice in piperidine chemistry. It is stable under various reaction conditions and can be easily removed under acidic conditions if required. Esterification facilitates the subsequent alpha-methylation, as the ester group activates the alpha-proton, making it susceptible to deprotonation by a strong base. The final reduction of the ester to the primary alcohol is a reliable and high-yielding transformation.

Experimental Protocol

Step 1: Esterification of N-Boc-piperidine-4-carboxylic acid

To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give N-Boc-piperidine-4-carboxylic acid methyl ester.

Step 2: α-Methylation of the Ester

The N-Boc-piperidine-4-carboxylic acid methyl ester (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-methylpiperidine-4-carboxylic acid methyl ester.

Step 3: Reduction of the Ester to (N-Boc-4-methylpiperidin-4-yl)methanol

To a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF at 0 °C, a solution of N-Boc-4-methylpiperidine-4-carboxylic acid methyl ester (1 equivalent) in THF is added dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give (N-Boc-4-methylpiperidin-4-yl)methanol.

Step 4: Deprotection (Optional)

The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield this compound as its corresponding salt.

Workflow Diagram

Route 1 Workflow A N-Boc-piperidine- 4-carboxylic acid B N-Boc-piperidine-4-carboxylic acid methyl ester A->B  MeOH, H2SO4 (cat.) C N-Boc-4-methylpiperidine- 4-carboxylic acid methyl ester B->C  1. LDA, THF, -78°C  2. MeI D (N-Boc-4-methylpiperidin- 4-yl)methanol C->D  LiAlH4, THF E (4-Methylpiperidin- 4-yl)methanol D->E  HCl or TFA

Caption: Carboxylate Reduction Pathway Workflow.

Route 2: The Organometallic Addition Pathway

This convergent route utilizes the reaction of a commercially available N-protected 4-piperidone with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). This single step forms the tertiary alcohol and introduces the methyl group.

Scientific Rationale

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1][2] The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The Boc protecting group is stable under the basic conditions of the Grignard reaction.

Experimental Protocol

Step 1: Grignard Reaction with N-Boc-4-piperidone

To a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether at 0 °C, a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (N-Boc-4-methylpiperidin-4-yl)methanol.

Step 2: Deprotection (Optional)

The deprotection can be carried out as described in Route 1, Step 4.

Workflow Diagram

Route 2 Workflow A N-Boc-4-piperidone B (N-Boc-4-methylpiperidin- 4-yl)methanol A->B  1. MeMgBr, Et2O  2. H2O workup C (4-Methylpiperidin- 4-yl)methanol B->C  HCl or TFA

Caption: Organometallic Addition Pathway Workflow.

Route 3: The Nitrile Pathway

This route offers an alternative approach starting from N-Boc-4-piperidone. The ketone is first converted to a cyanohydrin, which is then methylated at the tertiary carbon. Finally, the nitrile group is reduced to the primary amine, which can be subsequently converted to the alcohol, or more directly, the nitrile can be reduced to the aldehyde followed by reduction to the alcohol. A more direct reduction of the nitrile to the alcohol is also possible.

Scientific Rationale

The formation of a cyanohydrin from a ketone is a classic reaction. The subsequent methylation of the tertiary hydroxyl group would be challenging. A more viable approach involves the formation of the cyanohydrin, followed by protection of the hydroxyl group, then deprotonation at the alpha-position and methylation. However, a more direct approach is the reduction of a nitrile derived from a carboxylic acid. This route will be detailed starting from the previously synthesized N-Boc-4-methylpiperidine-4-carboxylic acid from Route 1. The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile. The nitrile is then reduced to the alcohol.

Experimental Protocol

Step 1: Amide Formation

To a solution of N-Boc-4-methylpiperidine-4-carboxylic acid (1 equivalent) in dichloromethane, oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) are added at 0 °C. The mixture is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added to a cooled (0 °C) solution of aqueous ammonia. The mixture is stirred for 1 hour. The layers are separated, and the organic layer is washed with water and brine, dried, and concentrated to give N-Boc-4-methylpiperidine-4-carboxamide.

Step 2: Dehydration to Nitrile

The N-Boc-4-methylpiperidine-4-carboxamide (1 equivalent) is dissolved in dichloromethane, and Burgess reagent (1.5 equivalents) is added. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to yield N-Boc-4-methylpiperidine-4-carbonitrile.

Step 3: Reduction of Nitrile to Alcohol

The N-Boc-4-methylpiperidine-4-carbonitrile (1 equivalent) is dissolved in a mixture of ethanol and water. Raney nickel is added as a catalyst, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) overnight. The catalyst is filtered off, and the filtrate is concentrated. The residue is then treated with a solution of sodium nitrite in aqueous acetic acid at 0°C to convert the intermediate amine to the alcohol via a diazonium salt intermediate. The product is extracted and purified by column chromatography. A more direct reduction can be achieved by treating the nitrile with diisobutylaluminium hydride (DIBAL-H) to form the aldehyde, which is then reduced with sodium borohydride to the alcohol.

Step 4: Deprotection (Optional)

The deprotection can be carried out as described in Route 1, Step 4.

Workflow Diagram

Route 3 Workflow A N-Boc-4-methylpiperidine- 4-carboxylic acid B N-Boc-4-methylpiperidine- 4-carboxamide A->B  1. (COCl)2, DMF  2. NH4OH C N-Boc-4-methylpiperidine- 4-carbonitrile B->C  Burgess Reagent D (N-Boc-4-methylpiperidin- 4-yl)methanol C->D  1. DIBAL-H  2. NaBH4 E (4-Methylpiperidin- 4-yl)methanol D->E  HCl or TFA

Caption: Nitrile Pathway Workflow.

Comparative Analysis

FeatureRoute 1: Carboxylate ReductionRoute 2: Organometallic AdditionRoute 3: Nitrile Pathway
Starting Material N-Boc-piperidine-4-carboxylic acidN-Boc-4-piperidoneN-Boc-4-methylpiperidine-4-carboxylic acid
Number of Steps 3-4 (including optional deprotection)1-2 (including optional deprotection)3-4 (including optional deprotection)
Key Transformations Esterification, α-methylation, ReductionGrignard AdditionAmide formation, Dehydration, Reduction
Reagents & Conditions LDA, LiAlH4 (moisture sensitive)Grignard reagent (moisture sensitive)Burgess reagent, DIBAL-H
Scalability Good, but requires cryogenic conditionsExcellent, highly convergentModerate, involves multiple steps
Potential Issues Enolate formation and side reactionsOver-addition, difficult workupHandling of nitriles, multi-step process
Overall Yield ModerateHighModerate
Simplicity ModerateHighLow

Conclusion

For the laboratory-scale synthesis of this compound, Route 2: The Organometallic Addition Pathway emerges as the most efficient and direct strategy. Its convergent nature, involving a single key transformation from a readily available starting material, makes it an attractive choice for rapid access to the target molecule. While the use of a Grignard reagent requires anhydrous conditions, the procedure is straightforward and generally high-yielding.

Route 3: The Nitrile Pathway is the most complex of the three and would likely be considered only if the other routes are not feasible or if specific intermediates are required for other purposes. The multiple steps and potentially harsh reagents make it less practical for the routine synthesis of this compound.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. However, for most research and development applications, the organometallic addition route provides the most logical and efficient approach to this valuable pharmaceutical building block.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • ADICHEMISTRY.

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Efficacy Assessment of Piperidine-Derived Janus Kinase (JAK) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Janus Kinase (JAK) inhibitors that incorporate a piperidine scaffold, a key structural motif in modern medicinal chemistry. We will focus on the pan-JAK inhibitor, PF-06263276, as a representative compound and benchmark its performance against established and selective JAK inhibitors such as Tofacitinib, Upadacitinib, and Filgotinib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy, selectivity, and methodologies for evaluating this important class of therapeutic agents.

Introduction: The Rise of JAK Inhibitors and the Significance of the Piperidine Scaffold

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[2] Consequently, inhibiting JAKs has emerged as a highly successful therapeutic strategy.[3]

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve aqueous solubility and serve as a versatile anchor for introducing various substituents to optimize potency, selectivity, and pharmacokinetic profiles. While the specific molecule (4-Methylpiperidin-4-yl)methanol is a building block, its core 4-methylpiperidine structure is a key feature in the design of many advanced inhibitors. This guide will use PF-06263276, a potent pan-JAK inhibitor containing a substituted piperidine moiety, as a focal point for a detailed comparative analysis.

The JAK-STAT Signaling Pathway: A Therapeutic Target

Cytokine binding to their cognate receptors on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[4] Inhibition of JAKs effectively blocks this signaling cascade, thereby dampening the pro-inflammatory cytokine storm characteristic of many autoimmune disorders.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Modulation of Gene Expression Inhibitor JAK Inhibitor (e.g., PF-06263276) Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Comparative Efficacy of Piperidine-Containing and Other JAK Inhibitors

The therapeutic efficacy of a JAK inhibitor is determined by its potency against the target JAK isoforms and its selectivity profile. While pan-JAK inhibitors target multiple JAKs, newer generations of inhibitors exhibit greater selectivity for specific JAKs, which may offer an improved safety profile.[3]

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in vitro. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is assessed by comparing its IC50 values across the different JAK isoforms.

InhibitorTarget ProfileJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
PF-06263276 Pan-JAK2.223.159.929.7[5]
Tofacitinib Pan-JAK (preferential JAK1/3)1201>1000[1]
Upadacitinib JAK1 Selective43>1000>1000>1000[6]
Filgotinib JAK1 Preferential1028810116[3]

Analysis: PF-06263276 demonstrates potent, broad-spectrum inhibition across all JAK isoforms, with a slight preference for JAK1.[5] Tofacitinib also shows pan-JAK inhibition but with a clear preference for JAK1 and JAK3.[1] In contrast, Upadacitinib is highly selective for JAK1, while Filgotinib shows a preference for JAK1 over other isoforms.[3][6] The choice between a pan-JAK inhibitor and a selective inhibitor depends on the specific therapeutic indication and the desired balance between broad efficacy and potential off-target effects.

Clinical Efficacy in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a primary indication for many approved JAK inhibitors. Clinical trial data provides a real-world measure of efficacy, often assessed by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent a 20%, 50%, and 70% improvement in disease activity, respectively.

InhibitorClinical Trial (Example)Patient PopulationACR20 Response (vs. Placebo)ACR50 Response (vs. Placebo)Reference(s)
Tofacitinib ORAL SoloMTX-IR RA59.8% vs. 28.7%31.1% vs. 12.5%[3]
Upadacitinib SELECT-MONOTHERAPYMTX-IR RA68% vs. 41%42% vs. 19%[3]
Filgotinib FINCH 2Biologic-IR RA66.0% vs. 31.1%42.8% vs. 15.7%[3]

Analysis: Tofacitinib, Upadacitinib, and Filgotinib have all demonstrated significant efficacy in treating moderate to severe rheumatoid arthritis in patients with an inadequate response to methotrexate (MTX) or biologic disease-modifying antirheumatic drugs (bDMARDs).[3] Head-to-head trials and network meta-analyses suggest that while all are effective, there may be differences in the magnitude of response and safety profiles, which can be attributed to their differing selectivity.[3]

Experimental Protocols for Efficacy Assessment

The evaluation of JAK inhibitors requires a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies in relevant disease models.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay is a fundamental first step to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., PF-06263276) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compound into the wells of a 384-well plate. Include DMSO-only wells as a high-activity control and a known pan-kinase inhibitor (e.g., staurosporine) as a low-activity control.

  • Kinase Reaction:

    • Prepare a 2x solution of the recombinant human JAK enzyme (e.g., JAK1) and a suitable peptide substrate in kinase assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for the specific JAK enzyme).

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Causality Behind Experimental Choices: The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The two-step signal detection system minimizes interference from the kinase reaction components.

Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry

This cell-based assay provides a more physiologically relevant measure of a compound's ability to inhibit the JAK-STAT signaling pathway within a cellular context. It quantifies the level of phosphorylated STAT proteins in response to cytokine stimulation.[8]

Principle: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The fluorescence intensity, which is proportional to the amount of pSTAT, is then measured by flow cytometry.[9]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

    • Pre-incubate the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/2-STAT3 pathway) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.

    • Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice. This step is crucial for allowing the antibody to access intracellular targets.[10]

  • Immunostaining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a fluorescently labeled anti-pSTAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647) for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest.

    • Quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the inhibitor-treated samples and compare it to the cytokine-stimulated, vehicle-treated control to determine the percent inhibition and calculate the IC50.[11]

Causality Behind Experimental Choices: The choice of cytokine determines which JAK-STAT pathway is activated, allowing for the assessment of inhibitor selectivity in a cellular context. Methanol permeabilization is effective for exposing phospho-epitopes for antibody binding.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_preclinical Preclinical Development Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cellular_Assay Cell-Based pSTAT Assay (Flow Cytometry) Biochemical_Assay->Cellular_Assay Secondary Screen (Cellular Potency) Selectivity_Panel Kinase Selectivity Panel (>100 kinases) Cellular_Assay->Selectivity_Panel Selectivity Profiling Animal_Model Disease Model (e.g., Rat CIA) Selectivity_Panel->Animal_Model Lead Optimization PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Tox_Studies Toxicology Studies PK_PD->Tox_Studies Candidate_Selection Lead Candidate Selection Tox_Studies->Candidate_Selection Compound_Library Compound Library (Piperidine Derivatives) Compound_Library->Biochemical_Assay Primary Screen (Potency)

Figure 2: A generalized experimental workflow for the screening and evaluation of JAK inhibitors.
In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

Animal models of rheumatoid arthritis are essential for evaluating the in vivo efficacy of novel therapeutic agents. The rat CIA model is widely used as it recapitulates many of the pathological features of human RA, including synovitis, cartilage degradation, and bone erosion.[12]

Principle: Arthritis is induced in susceptible strains of rats by immunization with type II collagen emulsified in an adjuvant. The development of arthritis is then monitored, and the therapeutic effect of the test compound is assessed by measuring clinical signs of the disease.

Step-by-Step Protocol:

  • Induction of Arthritis:

    • Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, immunize male Lewis rats with an intradermal injection of the collagen emulsion at the base of the tail.

    • (Optional) On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment with the test compound (e.g., PF-06263276) or vehicle control at the onset of clinical signs of arthritis (typically around day 10-14). Administer the compound daily via an appropriate route (e.g., oral gavage).

  • Clinical Assessment:

    • Monitor the animals daily for body weight and clinical signs of arthritis.

    • Score each paw for inflammation and swelling on a scale of 0 to 4 (0 = normal; 4 = severe swelling and redness of the entire paw and digits). The maximum score per animal is 16.

    • Measure paw thickness or volume using a digital caliper or plethysmometer.

  • Terminal Analysis (e.g., on day 21-28):

    • Collect blood for pharmacokinetic analysis and measurement of inflammatory biomarkers (e.g., C-reactive protein, anti-collagen antibodies).

    • Harvest the paws for histological analysis to assess synovitis, cartilage damage, and bone erosion.

Causality Behind Experimental Choices: The use of type II collagen, a major component of articular cartilage, as the immunogen ensures the development of an autoimmune response that targets the joints. The scoring system provides a quantitative measure of disease severity, allowing for a statistical comparison of the treatment and control groups. Histological analysis provides a definitive assessment of the drug's ability to protect the joint structure.

Conclusion

Inhibitors derived from piperidine-containing scaffolds, such as the pan-JAK inhibitor PF-06263276, represent a promising class of therapeutic agents for the treatment of inflammatory and autoimmune diseases. A thorough evaluation of their efficacy requires a systematic approach that combines in vitro biochemical and cellular assays with in vivo studies in relevant disease models. By comparing the potency and selectivity of novel compounds to established inhibitors like Tofacitinib, Upadacitinib, and Filgotinib, researchers can gain valuable insights into their therapeutic potential and guide further drug development efforts. The methodologies outlined in this guide provide a robust framework for the comprehensive assessment of this important class of inhibitors.

References

  • Lee, J. G., et al. (2020). Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis. Journal of Clinical Pharmacy and Therapeutics, 45(5), 947-956.
  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. BenchChem.
  • CiplaMed. (2025). DDW 2025: Effectiveness Comparisons Between Tofacitinib, Filgotinib and Upadacitinib in Ulcerative Colitis: Results from The Jakarta Real-World Evidence Multicenter Study. CiplaMed.
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA)
  • PerkinElmer. (n.d.). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. PerkinElmer.
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  • ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it through the inhibition of one or several members of the family.
  • MedChemExpress. (n.d.). PF-06263276. MedChemExpress.
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  • ACR Meeting Abstracts. (2016). Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor. ACR Meeting Abstracts.
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  • Stanford University. (n.d.). Flow/CyTOF Protocol Descriptions for Publication Flow Cytometry Immunophenotyping. Stanford University.
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  • Walker, E. H., & Egan, P. J. (2008). Flow cytometric analysis of STAT phosphorylation. Methods in Molecular Biology, 439, 91-98.
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  • Chovatiya, R., & Paller, A. S. (2022). Optimal Use of Jak Inhibitors and Biologics for Atopic Dermatitis on the Basis of the Current Evidence. Journal of Allergy and Clinical Immunology: In Practice, 10(1), 13-23.
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity and concentration is paramount. For small molecules such as (4-Methylpiperidin-4-yl)methanol, a versatile building block in medicinal chemistry, robust analytical methodologies are essential for quality control and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this compound. Drawing upon established principles and field-proven insights, we will explore the theoretical underpinnings, practical implementation, and comparative performance of these analytical mainstays.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical substances.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR leverages a fundamental principle of NMR spectroscopy: the signal intensity is directly proportional to the number of nuclei contributing to that signal.[3] This unique characteristic allows for the determination of the absolute concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of a different, structurally unrelated compound.[4][5] This obviates the need for a specific reference standard of the analyte, which can be a significant advantage, especially in the early stages of drug discovery when such standards may not be readily available.[6]

The United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST) have recognized qNMR as a metrological technique capable of providing SI-traceable results.[7][8][9][10] This authoritative grounding underscores the reliability and accuracy of qNMR for the certification of reference materials and the precise assay of active pharmaceutical ingredients (APIs).[11]

Comparative Analysis: qNMR vs. HPLC and GC

The choice of an analytical technique is often a balance of several factors, including accuracy, precision, selectivity, sample throughput, and cost. Below is a comparative overview of qNMR, HPLC, and GC for the assay of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[3]Separation based on differential partitioning of the analyte between a mobile and stationary phase, with detection typically by UV-Vis absorbance.[12]Separation based on the volatility and interaction of the analyte with a stationary phase, with detection commonly by Flame Ionization Detector (FID).[13]
Reference Standard Requires a certified internal standard of a different compound.[4][5]Requires a well-characterized reference standard of the analyte.[12]Requires a well-characterized reference standard of the analyte.[14]
Accuracy & Precision High accuracy and precision, often with uncertainties <1%.[15][16]High precision, with accuracy dependent on the purity of the reference standard.[17]High precision, with accuracy dependent on the purity of the reference standard.[14]
Selectivity Excellent, with the ability to resolve and quantify individual components in a mixture based on their unique NMR spectra.[18]Good, but can be limited by co-eluting impurities.[19]Excellent for volatile compounds, but can be challenging for non-volatile or thermally labile analytes.[20]
Sample Preparation Simple, typically involving dissolution in a deuterated solvent with a known amount of internal standard.[21]More involved, often requiring filtration, dilution, and careful mobile phase preparation.[22]May require derivatization for polar analytes to improve volatility and peak shape.[20]
Throughput Lower, as longer relaxation delays are needed for accurate quantification.[12]Higher, with typical run times of 20-30 minutes per sample.[12]Moderate, with run times typically ranging from 15 to 45 minutes.[14]
Sample Consumption Higher (milligrams).[12]Lower (micrograms).[12]Lower (micrograms).
Destructive No, the sample can be recovered.[12]Yes.[12]Yes.

Experimental Protocols

To provide a practical context for this comparison, the following sections detail hypothetical, yet scientifically sound, experimental protocols for the assay of this compound using qNMR, HPLC, and GC.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

The causality behind the experimental choices in qNMR is geared towards ensuring the validity of the fundamental relationship between signal integral and molar concentration.

  • Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Analyte This compound Weighing Accurate Weighing Analyte->Weighing IS Internal Standard (e.g., Maleic Acid) IS->Weighing Solvent Deuterated Solvent (e.g., D₂O) Dissolution Dissolution & Homogenization Solvent->Dissolution Weighing->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Transfer to NMR tube Parameters Set Acquisition Parameters (zg30, D1 ≥ 5T₁) NMR_Spec->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration of Analyte & IS Signals Phase->Integrate Calculate Purity Calculation Integrate->Calculate

Caption: Workflow for qNMR analysis.

  • Selection of Internal Standard (IS): The choice of a suitable internal standard is critical for the accuracy of the qNMR assay.[4][5] Maleic acid is a good candidate for the assay of this compound in a polar solvent like D₂O. Its key attributes include:

    • High purity (certified reference material).

    • A simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte signals.

    • Good solubility in the chosen deuterated solvent.

    • Chemical stability and non-reactivity with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid (certified internal standard) into a clean, dry vial using a calibrated analytical balance.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterium oxide (D₂O).

    • Ensure complete dissolution and homogenization by vortexing.

  • NMR Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Crucial Acquisition Parameters:

      • Pulse Program: A standard 30-degree pulse sequence (zg30) is recommended to ensure a quantitative excitation profile across the spectrum.

      • Relaxation Delay (D1): A sufficiently long relaxation delay is paramount for accurate integration.[5] It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard). A D1 of 30 seconds is a conservative and safe starting point.

      • Number of Scans: A sufficient number of scans (e.g., 16-32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methyl singlet) and the singlet of the internal standard (maleic acid).

    • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol
  • Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (e.g., ACN/Water with TFA) HPLC_System HPLC System Mobile_Phase_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Injection->HPLC_System Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for HPLC analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject a suitable volume (e.g., 10 µL) of the sample solution into the HPLC system.

    • Monitor the chromatogram for the elution of the main peak and any impurities.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Protocol
  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane. Due to the polar nature of the analyte, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and thermal stability.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC system.

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the area percentage of the main peak.

Supporting Experimental Data (Hypothetical)

The following table summarizes hypothetical but realistic data from the assay of a single batch of this compound using the three described methods.

ParameterqNMRHPLCGC
Purity Assay (%) 99.2 ± 0.299.5 (Area %)99.4 (Area %)
Precision (RSD, n=3) 0.2%0.3%0.4%
Identified Impurities Residual solvents (e.g., isopropanol) and a structurally related impurity.Two minor impurities with different retention times.One volatile impurity.
Analysis Time per Sample ~45 minutes~25 minutes~30 minutes

Conclusion: An Integrated Approach to Purity Assessment

Both qNMR and chromatographic techniques are indispensable tools for the purity assessment of this compound.[12] HPLC and GC offer high throughput and sensitivity, making them well-suited for routine quality control and the detection of trace impurities.[6][22] However, their accuracy is contingent on the availability of a high-purity reference standard of the analyte.

Quantitative NMR, on the other hand, provides a direct and absolute measure of purity without the need for an identical reference standard.[3] This makes it an invaluable technique for the certification of reference materials and for providing an orthogonal, confirmatory analysis to chromatographic methods.[6] The ability of qNMR to simultaneously identify and quantify the main component, as well as any proton-containing impurities and residual solvents, provides a comprehensive purity profile from a single experiment.

For a robust and comprehensive quality assessment of this compound, a combined approach is recommended. HPLC or GC can be employed for routine purity checks and impurity profiling, while qNMR serves as a primary method for the definitive assignment of purity and the qualification of reference standards. This integrated strategy ensures the highest level of confidence in the quality of this critical chemical intermediate.

References

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A Researcher's Guide to Spectroscopic Differentiation: (4-Methylpiperidin-4-yl)methanol and Its Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmaceutical intermediates and novel chemical entities, rigorous analytical characterization is paramount to ensure reaction progression, purity, and structural integrity. This guide provides an in-depth spectroscopic comparison of the target molecule, (4-Methylpiperidin-4-yl)methanol, with two of its common precursors or structural analogs: 4-Methylpiperidine and Ethyl Isonipecotate. By leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), we will elucidate the key spectral markers that differentiate these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both objective experimental data and the causal insights behind the spectroscopic observations, thereby providing a self-validating framework for analysis.

Introduction and Synthetic Context

This compound is a valuable building block in medicinal chemistry, often incorporated into more complex molecules for drug discovery programs.[1] Its structure features a piperidine ring, a tertiary alcohol precursor moiety, and a quaternary carbon center—a combination of functionalities that necessitates precise monitoring during synthesis. The ability to distinguish this final product from its starting materials or key intermediates is critical for process optimization and quality control.

To provide a practical context for this guide, we will consider a plausible, albeit simplified, synthetic pathway where Ethyl Isonipecotate undergoes reactions to introduce a methyl group and reduce the ester functionality to a primary alcohol. 4-Methylpiperidine is included as a structural analog to highlight the unique spectral signatures arising from the hydroxymethyl group at a quaternary carbon.

G cluster_0 Conceptual Synthesis Pathway Precursor Ethyl Isonipecotate Intermediate Ethyl 4-methylpiperidine-4-carboxylate (Hypothetical Intermediate) Precursor->Intermediate 1. Methylation at C4 Product This compound Intermediate->Product 2. Ester Reduction (e.g., LiAlH4)

Caption: Conceptual synthesis of this compound.

Comparative Spectroscopic Analysis

The primary objective of spectroscopic analysis in this context is to track the disappearance of precursor functional groups and the appearance of product-specific functionalities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful first-pass technique for identifying functional groups. The transformation from our precursors to the final product involves significant changes in key vibrational modes.

  • Ethyl Isonipecotate: The most prominent feature is the sharp, strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found around 1730 cm⁻¹ . Another key feature is the C-O stretching vibration of the ester group in the 1300-1150 cm⁻¹ region.[2]

  • 4-Methylpiperidine: This spectrum is simpler, dominated by C-H stretching vibrations below 3000 cm⁻¹ and a moderate N-H stretching band around 3300-3350 cm⁻¹ for the secondary amine.[3]

  • This compound: The defining feature is the appearance of a strong, broad absorption band in the 3400-3200 cm⁻¹ region. This is indicative of the O-H stretch of the primary alcohol, with the broadening caused by intermolecular hydrogen bonding. The disappearance of the C=O stretch from Ethyl Isonipecotate is a critical confirmation of reaction completion. A distinct C-O stretch for the primary alcohol will also appear around 1050 cm⁻¹ .[4] The N-H stretch of the piperidine ring may be obscured by the broad O-H band.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of protons in a molecule.

  • Ethyl Isonipecotate: The spectrum clearly shows the signals for the ethyl ester group: a quartet at approximately 4.1 ppm (O-CH₂ -CH₃) and a corresponding triplet around 1.2 ppm (O-CH₂-CH₃ ).[5] The piperidine ring protons appear as complex multiplets between 2.6 and 3.1 ppm and 1.5 and 1.9 ppm.

  • 4-Methylpiperidine: The key differentiator here is the methyl group, which appears as a doublet around 0.9 ppm , coupled to the single proton at the C4 position.[6] The absence of the ethyl ester signals provides a clear contrast to Ethyl Isonipecotate.

  • This compound: In the final product, several key changes are observed.

    • Disappearance of Ester Signals: The characteristic quartet and triplet of the ethyl group are absent.

    • Appearance of Hydroxymethyl Signal: A new singlet appears around 3.5 ppm , corresponding to the two protons of the -CH₂ OH group. It is a singlet because the adjacent carbon is quaternary and has no protons to couple with.

    • Shift of Methyl Signal: The methyl group, now attached to a quaternary carbon, appears as a sharp singlet around 1.0 ppm . Its singlet nature confirms its attachment to a non-protonated carbon, distinguishing it from the doublet seen in 4-Methylpiperidine.

    • Hydroxyl and Amine Protons: The O-H and N-H protons typically appear as broad, exchangeable singlets that may not have a reliable chemical shift unless under specific solvent conditions.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton.

  • Ethyl Isonipecotate: The spectrum is defined by the ester functionality, with the carbonyl carbon (C =O) appearing significantly downfield around 175 ppm . The ethoxy carbons appear at approximately 60 ppm (-O-C H₂-) and 14 ppm (-CH₂-C H₃).

  • 4-Methylpiperidine: This spectrum is much simpler, with signals for the three distinct piperidine carbons and the methyl carbon appearing upfield, typically below 50 ppm.[7]

  • This compound: The most telling signals for product formation are:

    • Absence of Carbonyl Carbon: The peak at ~175 ppm is gone.

    • Appearance of Carbinol Carbon: A new peak appears around 65-70 ppm , corresponding to the hydroxymethyl carbon (-C H₂OH).

    • Appearance of Quaternary Carbon: A signal for the C4 carbon, which is now quaternary, will be present. Its chemical shift will be distinct and it will have a low intensity in a standard decoupled spectrum.

    • Methyl Carbon: A signal for the new methyl carbon will be present in the aliphatic region (~20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a final confirmation of structure.

  • Ethyl Isonipecotate: Molecular Weight: 157.21 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 157 or 158 , respectively.[8]

  • 4-Methylpiperidine: Molecular Weight: 99.17 g/mol . The molecular ion peak will be observed at m/z 99 .[9] A common fragment would correspond to the loss of the methyl group (M-15), resulting in a peak at m/z 84.

  • This compound: Molecular Weight: 129.20 g/mol .[1] The molecular ion [M]⁺ or [M+H]⁺ will be found at m/z 129 or 130 . A characteristic and often prominent fragment is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), leading to a significant peak at m/z 98 . This fragmentation is a hallmark of the product's structure.

Data Summary Table

Spectroscopic Technique4-MethylpiperidineEthyl IsonipecotateThis compound
FT-IR (cm⁻¹) ~3300 (N-H), ~2900 (C-H)~1730 (C=O, strong) , ~3300 (N-H), ~1180 (C-O)~3350 (O-H, broad) , ~3300 (N-H), ~1050 (C-O)
¹H NMR (ppm) ~0.9 (d, 3H, -CH₃)~4.1 (q, 2H, -OCH₂-), ~1.2 (t, 3H, -CH₃)~3.5 (s, 2H, -CH₂OH) , ~1.0 (s, 3H, -CH₃)
¹³C NMR (ppm) All signals < 50 ppm~175 (C=O) , ~60 (-OCH₂-), ~14 (-CH₃)~68 (-CH₂OH) , Quaternary C, All other signals < 60 ppm
MS (m/z) 99 [M]⁺ , 84 [M-CH₃]⁺157 [M]⁺ 129 [M]⁺ , 98 [M-CH₂OH]⁺

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. d=doublet, q=quartet, t=triplet, s=singlet.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation (e.g., Dissolve in CDCl3 for NMR) instrument Instrument Setup (Calibrate & Configure) prep->instrument acquisition Data Acquisition (Run Scan/Experiment) instrument->acquisition processing Data Processing (Fourier Transform, Baseline Correction) acquisition->processing analysis Spectral Analysis & Interpretation processing->analysis

Caption: A generalized workflow for spectroscopic analysis.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples (4-Methylpiperidine, Ethyl Isonipecotate), a thin film can be prepared by placing one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples (this compound), prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry Protocol (GC-MS or Direct Infusion)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for direct infusion that typically yields the protonated molecule [M+H]⁺.

  • Data Acquisition: Inject or infuse the sample into the mass spectrometer and acquire data over a relevant mass range (e.g., m/z 50-300).

Conclusion

The spectroscopic techniques of FT-IR, NMR, and MS provide a complementary and definitive toolkit for differentiating this compound from its precursors, Ethyl Isonipecotate and 4-Methylpiperidine. The key transformations—the conversion of an ester to a primary alcohol and the creation of a quaternary center—are clearly marked by the appearance and disappearance of unique signals. Specifically, the loss of the C=O IR stretch and the ester signals in NMR, coupled with the emergence of a broad O-H IR band and characteristic alcohol and singlet methyl signals in NMR, provide unambiguous evidence of successful synthesis. Mass spectrometry confirms these transformations by providing the correct molecular weight and a predictable fragmentation pattern. By understanding these key spectral differences, researchers can confidently monitor reaction progress, assess product purity, and verify the final structure.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel (4-Methylpiperidin-4-yl)methanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target and elucidate the mechanism of action (MoA) of novel compounds based on the (4-methylpiperidin-4-yl)methanol scaffold. The journey from a promising chemical entity to a validated therapeutic candidate is contingent on a clear understanding of its MoA. This document outlines an integrated, multi-faceted experimental strategy, emphasizing the causality behind methodological choices to ensure the generation of robust, trustworthy, and verifiable data.

The validation process is not a linear path but a cycle of hypothesis generation, testing, and refinement. We will proceed through a logical workflow, beginning with unbiased target identification, moving to direct biophysical characterization and cellular target engagement, and culminating in the analysis of downstream signaling events and in vivo validation.

Phase 1: Unbiased Target Identification and Direct Binding Validation

The foundational step in MoA validation is to answer the question: "What does this compound bind to in the complex environment of the cell?" While a compound may be designed with a specific target in mind (a biased approach), it is crucial to employ unbiased methods to identify all potential binding partners, thereby uncovering both the intended target and potential off-targets that could lead to unforeseen efficacy or toxicity.[1]

Unbiased Target Identification: Chemical Proteomics

Chemical proteomics is a powerful technique to capture and identify the protein targets of a small molecule from a native biological sample, such as a cell lysate.[2] A highly effective method is affinity chromatography using "kinobeads" or custom-synthesized affinity matrices.[3][4]

Causality: This approach is invaluable when the target is unknown. By immobilizing a broad-spectrum ligand or a derivative of the novel compound, we can pull down its binding partners from the proteome.[5] A competitive binding experiment, where the lysate is pre-incubated with the free this compound compound before being applied to the affinity matrix, allows for the specific elution and identification of true targets via mass spectrometry.[2][5] Proteins that are outcompeted by the free compound are its specific interactors.

G cluster_0 Target Identification Workflow Lysate Cell or Tissue Lysate Incubate Competitive Incubation Lysate->Incubate Compound Novel this compound Compound Compound->Incubate Beads Affinity Beads (e.g., Kinobeads) Beads->Incubate Wash Wash Unbound Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Specific Target Proteins MS->Identify

Caption: Unbiased target identification workflow using affinity chromatography.

Biophysical Validation of Direct Target Binding

Once putative targets are identified, it is imperative to validate and quantify the direct binding interaction using purified components. This step confirms the physical interaction and provides key affinity data (e.g., the dissociation constant, KD) that is crucial for establishing structure-activity relationships (SAR).[6][7] The two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).[8][9]KD (affinity), kon (association rate), koff (dissociation rate).[10]Real-time, label-free, high sensitivity, provides kinetic information.[8][9]Requires immobilization of the target, which could affect its conformation.[8]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[11][12]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[6][13]Label-free, in-solution (no immobilization), provides a complete thermodynamic profile.[11]Requires larger quantities of protein and compound, lower throughput.[13]

Expert Insight: While both techniques are powerful, SPR is often favored for initial screening and kinetic profiling due to its higher throughput.[14] ITC, however, provides unparalleled insight into the thermodynamic drivers of the interaction, which can be critical for lead optimization. A self-validating approach is to confirm the binding affinity with both methods.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to determine the binding kinetics and affinity of a novel compound for a purified target protein.

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.[15]

  • Analyte Preparation: Prepare a series of concentrations of the this compound compound in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface, followed by a dissociation phase where only running buffer flows over the chip. Monitor the change in the SPR signal (response units) in real-time.[15]

  • Data Analysis: After subtracting the reference channel and buffer-only injection signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[10]

Phase 2: Confirmation of Cellular Target Engagement

Demonstrating that a compound binds to a purified protein is a critical step, but it does not guarantee that it will engage the same target within the complex and crowded environment of a living cell.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to directly measure and confirm a compound's engagement with its target in situ.[17][18]

Causality: The principle of CETSA is that a protein becomes thermodynamically stabilized upon ligand binding.[19] This stabilization results in a higher melting temperature. By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to the right, indicating target engagement.[20][21]

G cluster_0 CETSA Principle P_unbound Unbound Target Protein Heat Apply Heat P_unbound->Heat Lower Temp. P_bound Compound-Bound Target Protein P_bound->Heat Higher Temp. Denatured Denatured & Aggregated Heat->Denatured Lower Temp. Soluble Soluble (Folded) Heat->Soluble Higher Temp.

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

CETSA Data & Interpretation

The output of a CETSA experiment can be visualized as a dose-response curve at a specific temperature or as a full melting curve shift. This allows for the calculation of an EC50 for target engagement, which can be compared to the compound's functional potency.

Treatment Temperature (°C) % Soluble Target Protein (vs. 37°C Control)
Vehicle (DMSO)5285%
Vehicle (DMSO)5651%
Vehicle (DMSO)6015%
Novel Compound (10 µM) 5288%
Novel Compound (10 µM) 5681%
Novel Compound (10 µM) 6065%

Interpretation: The data clearly shows that in the presence of the novel compound, the target protein remains significantly more soluble at higher temperatures (e.g., at 60°C, 65% remains soluble vs. 15% with vehicle), providing direct evidence of target stabilization and engagement in the cellular context.[22]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the this compound compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer supplemented with protease and phosphatase inhibitors.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20]

  • Detection: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble target protein in each sample using Western blotting.[23]

Phase 3: Elucidating Downstream Signaling Pathways

Confirming target engagement is crucial, but understanding the functional consequences of that engagement is what defines the mechanism of action. This involves investigating the downstream signaling pathways modulated by the compound.[24]

Monitoring Protein Expression and Post-Translational Modifications

Western blotting is a cornerstone technique for analyzing changes in protein expression levels and, critically, their phosphorylation status, which is a key indicator of signaling pathway activation or inhibition.[25][26] Multiplex Western blotting allows for the simultaneous detection of multiple proteins, such as a total protein and its phosphorylated form, on the same blot, providing an internally controlled and robust readout of signaling activity.[23]

Expert Insight: When designing these experiments, it is critical to perform both dose-response and time-course analyses. A time-course experiment will reveal the kinetics of pathway modulation, while a dose-response experiment will link the concentration of the compound to the magnitude of the biological effect.

Compound Concentration p-Protein X (Normalized Intensity) Total Protein X (Normalized Intensity) p-Protein Y (Normalized Intensity) Total Protein Y (Normalized Intensity)
0 nM (Vehicle)1.001.001.001.00
10 nM0.820.981.051.01
100 nM0.451.010.990.99
1000 nM0.150.991.021.03

Interpretation: The data indicates that the compound selectively inhibits the phosphorylation of Protein X in a dose-dependent manner without affecting its total protein levels. Protein Y, a control pathway protein, is unaffected, suggesting specificity in the compound's mechanism of action.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Target Target Protein Receptor->Target Compound Novel Compound Compound->Target ProteinX Protein X Target->ProteinX Phosphorylates ProteinY Protein Y pProteinX p-Protein X ProteinX->pProteinX Response Cellular Response pProteinX->Response

Caption: Hypothetical pathway showing compound inhibiting Target Protein activity.

Measuring Changes in Gene Expression

In addition to protein-level changes, a compound's MoA often involves alterations in gene expression. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurately quantifying mRNA levels of specific genes of interest.[27][28]

Causality: By measuring the mRNA levels of genes known to be downstream of the target protein, one can confirm that the compound's effect on the signaling pathway propagates to the level of gene transcription. This provides another layer of validation for the proposed MoA. It is crucial to select and validate stable housekeeping genes for normalization to ensure data accuracy.[29][30]

Experimental Protocol: RT-qPCR for Gene Expression Analysis
  • Cell Treatment and RNA Extraction: Treat cells with the compound across a range of concentrations and time points. Lyse the cells and extract total RNA using a high-quality extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.[28]

  • qPCR: Perform qPCR using SYBR Green or probe-based chemistry with primers specific to the target genes and at least two validated housekeeping genes.

  • Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the geometric mean of the housekeeping genes.[31]

Phase 4: In Vivo Model Validation

The ultimate test of a compound's mechanism of action is its performance in a living organism. In vivo studies are essential to bridge the gap between cellular activity and potential therapeutic efficacy.[32][33]

Causality: Animal models provide the complex biological context necessary to evaluate how a compound's pharmacokinetics (PK) relates to its pharmacodynamics (PD).[34] By measuring target engagement, downstream biomarkers, and a phenotypic outcome (e.g., tumor growth inhibition) in a time- and dose-dependent manner in an animal model, we can build a cohesive PK/PD model.[32] This model serves as the ultimate validation of the MoA and is critical for predicting a safe and efficacious dose in humans.[35][36]

Conclusion

Validating the mechanism of action for a novel this compound compound is a systematic, evidence-based process. It requires an integrated approach that begins with unbiased target identification, confirms direct and cellular target engagement, dissects the downstream functional consequences, and culminates in validation within a complex in vivo system. Each experimental phase is designed to be self-validating and to build upon the last, creating a robust and comprehensive data package. By adhering to these principles of scientific integrity and logical progression, researchers can confidently establish the MoA of their novel compounds, paving the way for successful drug development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic environment of research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of (4-Methylpiperidin-4-yl)methanol, ensuring the safety of personnel, adherence to regulatory compliance, and the integrity of your research operations. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these critical safety measures.

Hazard Assessment and Immediate Safety Precautions

This compound and its hydrochloride salt are classified as hazardous substances. Understanding their primary hazards is the foundation of safe handling and disposal.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound hydrochloride is associated with the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The parent compound, this compound, shares similar irritant properties for the skin, eyes, and respiratory system. Given these hazards, all handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of vapors that can cause respiratory tract irritation.

Waste Characterization and Regulatory Compliance

Proper disposal begins with accurate waste characterization. This compound waste is considered hazardous and must be managed in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under the following generic codes based on its properties and the characteristics of the waste stream:

  • D001 (Ignitable Waste): If the waste solution has a flashpoint of less than 140°F (60°C)[2]. Piperidine, a related compound, is a flammable liquid, suggesting that solutions of its derivatives may also be ignitable[3][4].

  • D002 (Corrosive Waste): If the waste solution has a pH less than or equal to 2 or greater than or equal to 12.5[2].

  • F-listed wastes (from non-specific sources): If used as a solvent, it could potentially be included under codes like F003 or F005, which cover certain spent non-halogenated solvents[5][6].

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for ensuring compliance.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in a designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a designated liquid hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents or acids, to prevent vigorous reactions.

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and composition of the waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or personnel.

Step 3: Waste Storage

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • Ventilation: The storage area must be well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is away from incompatible chemicals.

Step 4: Professional Disposal

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department, which works with licensed hazardous waste management companies.

  • Incineration: The primary and recommended method for the disposal of this compound is high-temperature incineration by a permitted facility[3]. This process ensures the complete destruction of the chemical.

  • Documentation: Maintain detailed records of the waste generated and its disposal in accordance with institutional and regulatory requirements.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation This compound assess_hazards Assess Hazards - Irritant - Acutely Toxic (Oral) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste - Solid - Liquid don_ppe->segregate_waste label_container Label Hazardous Waste Container - Full Chemical Name - Date - Generator Info segregate_waste->label_container store_safely Store Safely - Secure Area - Secondary Containment - Ventilated label_container->store_safely spill_check Spill Occurred? store_safely->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes contact_ehs Contact EHS for Disposal spill_check->contact_ehs No spill_protocol->store_safely professional_disposal Professional Disposal (Incineration) contact_ehs->professional_disposal

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Excellence

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific facilities and location.

References

  • This compound hydrochloride | C7H16ClNO | CID 66653509 - PubChem.
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
  • EPA Hazardous Waste Codes.
  • Hazardous Waste Listings | US EPA.
  • PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Methylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only scientific ingenuity but also an unwavering commitment to safety. When working with reactive chemical intermediates like (4-Methylpiperidin-4-yl)methanol, a comprehensive understanding of its hazard profile is the foundation of a safe laboratory environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you, our fellow researchers, to handle this compound with the confidence that comes from deep, validated safety knowledge.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound and its common salt form, this compound hydrochloride, are piperidine derivatives used in chemical synthesis. A thorough review of available safety data reveals a clear hazard profile that dictates our PPE strategy.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: Points to significant oral toxicity.

  • H315: Causes skin irritation: Direct contact can lead to inflammation and irritation.

  • H319: Causes serious eye irritation: Poses a significant risk to vision upon contact.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

Related piperidine compounds are also known to be corrosive, capable of causing severe skin burns and eye damage[2][3]. Therefore, our approach must be rigorous, treating the compound as a significant irritant with the potential for corrosive action, particularly at high concentrations or with prolonged contact.

Core PPE Requirements: Your First Line of Defense

For any procedure involving this compound, the following baseline PPE is mandatory. This selection is designed to prevent exposure through the most common routes: skin and eye contact.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal to protect against dust particles and splashes. A face shield offers a secondary layer of protection for the entire face, which is critical when handling larger quantities or performing splash-prone operations like solution transfers[4][5].
Hands Chemical-resistant nitrile or neoprene glovesPrevents direct skin contact, mitigating the risk of irritation[1]. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings. Always double-glove if there is a high risk of splashing or when handling concentrated solutions.
Body Long-sleeved laboratory coat and closed-toe shoesA lab coat protects the skin and personal clothing from accidental spills. Closed-toe shoes made of a non-porous material are essential to protect the feet from spills[5]. For larger scale operations, a chemical-resistant apron or gown should be worn over the lab coat.

Respiratory Protection: Controlling Inhalation Risks

The risk of respiratory irritation is most pronounced when handling the solid, powdered form of this compound hydrochloride due to the potential for airborne dust[6].

Primary Engineering Control: The most effective way to control this hazard is to handle the solid compound exclusively within a certified chemical fume hood[5][7]. This engineering control captures dust and vapors at the source, drastically reducing the need for personal respiratory protection.

When Respirators are Necessary: If a fume hood is unavailable or during a large-scale transfer where dust generation is unavoidable, respiratory protection is required.

  • For nuisance dust: A NIOSH-approved N95 or P95 particulate respirator is recommended[6].

  • For higher-level protection: If there is a risk of vapor exposure or significant aerosol generation, a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters should be used[6].

Operational Plan: Step-by-Step Safety Protocols

A validated protocol is a self-correcting system. The following steps for donning (putting on) and doffing (taking off) PPE are designed to minimize the risk of cross-contamination.

Donning PPE Protocol
  • Preparation: Confirm the chemical fume hood is operational. Ensure all necessary equipment, including waste containers, is inside the hood before you begin.

  • Body and Foot Protection: Put on your lab coat and ensure it is fully buttoned. Confirm you are wearing closed-toe shoes.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.

  • Gloves: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don a second, outer pair of gloves.

Doffing PPE Protocol (The "Contaminated-to-Clean" Workflow)

This procedure should be performed slowly and deliberately.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves with a damp cloth while still wearing them.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap contaminants. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield and Goggles: Handle by the head strap, avoiding contact with the front surfaces. Place in a designated area for cleaning.

  • Remove Lab Coat: Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any contamination on the exterior.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram provides a logical pathway for determining the appropriate level of PPE for your specific task.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Determination cluster_controls Engineering Controls start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Solid or Small-Scale Solution Prep (<50 mL) task_type->weighing Weighing/ Small Scale large_scale Large-Scale Solution Prep (>50 mL) or Splash Risk task_type->large_scale Large Scale spill_cleanup Spill Cleanup task_type->spill_cleanup Spill ppe1 Core PPE: - Double Nitrile Gloves - Goggles - Lab Coat weighing->ppe1 ppe2 Enhanced PPE: - Core PPE - Face Shield - Chemical Apron large_scale->ppe2 ppe3 Emergency PPE: - Enhanced PPE - Respirator (OV/AG/P100) spill_cleanup->ppe3 fume_hood Work in Fume Hood? ppe1->fume_hood ppe2->fume_hood end_op Proceed with Operation ppe3->end_op Follow site-specific spill procedure respirator Add Respirator (N95 for dust) fume_hood->respirator No fume_hood->end_op Yes respirator->end_op

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, must be treated as hazardous waste. Place them in a clearly labeled, sealed hazardous waste container immediately after doffing[6][8].

  • Chemical Waste: Collect all waste containing this compound in a designated, sealed hazardous waste container. This includes unused material, reaction residues, and contaminated consumables like weighing paper or pipette tips. Never dispose of this chemical down the drain[6][9]. Follow your institution's specific guidelines for chemical waste disposal.

By integrating this expert-level guidance into your laboratory practices, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence.

References

  • PubChem. This compound hydrochloride.
  • Chemtronics. MSDS of (4-Methyl-piperidin-4-YL)-methanol hydrochloride. [Link]
  • sds-search. This compound - Free SDS search. [Link]
  • PubChem. 4-Piperidinemethanol.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. (2025-09-12). [Link]
  • American Society of Health-System Pharmacists (ASHP). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.